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2,4-Difluoro-5-iodonitrobenzene Documentation Hub

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  • Product: 2,4-Difluoro-5-iodonitrobenzene
  • CAS: 148388-74-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3)

The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists working with 2,4-Difluoro-5-iodonitrobenzene. Strategic Utilization in High-Value Scaffold Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists working with 2,4-Difluoro-5-iodonitrobenzene.

Strategic Utilization in High-Value Scaffold Synthesis

Executive Summary

2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct vectors for functionalization—two electrophilic fluorines with differentiated SNAr reactivity and one iodine atom primed for transition-metal-catalyzed cross-coupling.

This compound is frequently employed as a core building block for kinase inhibitors , antibiotics , and PROTAC linkers , where the 5-iodo position allows for the installation of hydrophobic tails or solubilizing groups, while the fluoro-nitro core facilitates the construction of heterocyclic pharmacophores (e.g., benzimidazoles, quinoxalines).

Physicochemical Profile

PropertyDataNotes
CAS Number 345-12-3
IUPAC Name 1,5-Difluoro-2-iodo-4-nitrobenzeneNote: Numbering may vary based on priority rules; 2,4-difluoro-5-iodo is the common trade name.
Molecular Formula C₆H₂F₂INO₂
Molecular Weight 284.99 g/mol
Appearance Pale yellow liquid to low-melting solidTends to solidify upon prolonged storage at low temps.
Boiling Point 65–67 °C @ 0.1 mmHgHigh vacuum distillation required for purification.
Density ~2.0 g/cm³ (Predicted)High density due to iodine content.
Solubility DCM, THF, EtOAc, TolueneInsoluble in water.
Stability Light SensitiveIodine-carbon bonds can be photolabile; store in amber vials.

Strategic Synthesis

The industrial and laboratory-scale synthesis of CAS 345-12-3 typically proceeds via the electrophilic iodination of the commercially available precursor, 2,4-difluoronitrobenzene.

Mechanistic Causality

The regioselectivity of this reaction is dictated by the cooperative directing effects of the substituents:

  • Nitro group (C1): Strongly deactivating, meta-directing (points to C3 and C5).

  • Fluorine (C2): Deactivating but ortho/para-directing (points to C3 and C5).

  • Fluorine (C4): Deactivating but ortho/para-directing (points to C5).

Position C5 is the only site electronically activated by both fluorines and meta to the nitro group, resulting in high regiochemical fidelity.

SynthesisPath Start 2,4-Difluoronitrobenzene (CAS 446-35-5) Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack (Regio-controlled at C5) Reagent Iodinating Agent (NIS/TFA or I2/H2SO4) Reagent->Inter Product 2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3) Inter->Product Deprotonation Re-aromatization

Figure 1: Synthetic pathway demonstrating the electronic convergence that directs iodination to the C5 position.

Reactivity & Functionalization Logic

The core utility of CAS 345-12-3 is its ability to undergo sequential, orthogonal transformations. A typical workflow involves:

  • SNAr (Nucleophilic Aromatic Substitution): The C4-fluorine is generally more reactive than the C2-fluorine due to steric factors (C2 is flanked by the nitro group) and electronic activation (para to nitro).

  • Cross-Coupling: The C5-iodine allows for Suzuki, Sonogashira, or Heck couplings.

  • Reduction/Cyclization: The nitro group can be reduced to an aniline, often followed by cyclization with a C2-substituent to form benzimidazoles or quinoxalines.

ReactivityMap Core 2,4-Difluoro-5-iodonitrobenzene (The Scaffold) SNAr4 C4-Substitution (Major) SNAr with Amines/Alkoxides (Kinetic Product) Core->SNAr4 Mild Base, 0°C SNAr2 C2-Substitution (Minor) Requires forcing conditions or small nucleophiles Core->SNAr2 Strong Base, Heat Suzuki C5-Cross Coupling Suzuki/Sonogashira (Retains F/NO2) Core->Suzuki Pd(0), Boronic Acid Red Nitro Reduction Fe/HCl or H2/Pd (Gateway to Heterocycles) Core->Red Post-functionalization

Figure 2: Divergent reactivity map. The C4-F and C5-I positions offer the most accessible vectors for library generation.

Experimental Methodologies

Protocol A: Regioselective SNAr at C4 (General Procedure)

Objective: To selectively displace the C4-fluorine with a primary amine while preserving the C5-iodine and C2-fluorine.

Rationale: The C4 position is para to the nitro group and less sterically encumbered than C2. Conducting the reaction at low temperature prevents "over-reaction" at C2.

  • Setup: Charge a round-bottom flask with 2,4-difluoro-5-iodonitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Addition: Add DIPEA (Diisopropylethylamine, 1.2 equiv). Then, add the amine nucleophile (1.05 equiv) dropwise over 15 minutes.

    • Critical Step: Do not add excess amine rapidly, as this may promote bis-substitution.

  • Reaction: Stir at -10 °C to 0 °C for 2–4 hours. Monitor by TLC/LC-MS. The product (2-fluoro-4-amino-5-iodonitrobenzene derivative) typically appears as a bright yellow/orange spot.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To install an aryl or heteroaryl group at the C5 position.

Rationale: The C-I bond is weaker than C-F bonds, allowing oxidative addition of Pd(0) exclusively at C5 without affecting the SNAr-active fluorines.

  • Reagents: Combine 2,4-difluoro-5-iodonitrobenzene (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a mixture of Dioxane/Water (4:1) .

  • Degassing: Sparge the solvent with Argon for 10 minutes to remove oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

  • Heating: Heat to 80 °C for 4–12 hours under Argon.

  • Note: If the substrate contains sensitive fluorines, avoid strong hydroxide bases; K₂CO₃ or K₃PO₄ are preferred.

Safety & Handling

  • Hazards: This compound is an organic halide and a nitro aromatic . It is likely a skin sensitizer and potential mutagen .

  • Storage: Store at 2–8 °C (refrigerated) in the dark.

  • Incompatibility: Avoid strong reducing agents (hydrazine, hydrides) unless reduction of the nitro group is intended. Incompatible with strong bases which may cause non-specific hydrolysis of fluorines.

References

  • Synthesis & Properties: European Patent EP0721441B1. "Halogenation reactions."[1][2] (Describes the iodination of 2,4-difluoronitrobenzene).

  • SNAr Selectivity: Organic Process Research & Development, 2014, 18(7), "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." (Provides the foundational logic for C4 vs C2 selectivity).

  • Suzuki Coupling Protocols: Journal of the American Chemical Society, 2007, 129, 9602.[3] "Alkyl-Alkyl Suzuki Cross-Couplings."[3][4] (General reference for Suzuki conditions applicable to alkyl/aryl halides).

  • Commercial Availability & SDS: Sigma-Aldrich Product 148388-74-3. (Source for physical form and safety data).

Sources

Exploratory

Orthogonal Reactivity and Structural Utility of 2,4-Difluoro-5-iodonitrobenzene in Advanced Therapeutics

Executive Summary In the landscape of modern medicinal chemistry and drug development, polyfunctionalized building blocks are highly sought after for their ability to rapidly generate complex molecular diversity. 2,4-Dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, polyfunctionalized building blocks are highly sought after for their ability to rapidly generate complex molecular diversity. 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3), also systematically named 1,5-difluoro-2-iodo-4-nitrobenzene, stands out as a premier scaffold[1]. By integrating three distinct classes of reactive sites—a strongly electron-withdrawing nitro group, two highly activated fluorine atoms, and a transition-metal-labile iodine atom—this molecule offers unparalleled orthogonal reactivity.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, mechanistic rationale, and field-validated protocols associated with this compound. This guide is designed to empower researchers to leverage this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), including glutamate receptor ligands and targeted protein degraders[2].

Structural and Physicochemical Profiling

Understanding the exact spatial and electronic distribution of 2,4-Difluoro-5-iodonitrobenzene is the first step in predicting its behavior in complex synthetic pathways. The nitro group at position 1 exerts a strong


 (inductive) and 

(mesomeric) effect, heavily depleting electron density from the aromatic ring. This activation is most pronounced at the ortho (position 2) and para (position 4) positions, which are occupied by highly electronegative fluorine atoms. Meanwhile, the iodine atom at position 5 provides a soft, highly polarizable leaving group ideal for oxidative addition[3].
Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and predicted mass spectrometry parameters essential for analytical tracking during synthesis[3].

PropertyValueAnalytical Significance
CAS Number 148388-74-3Primary identifier for procurement and safety[1].
Molecular Formula C₆H₂F₂INO₂Determines exact mass for high-resolution MS.
Monoisotopic Mass 284.90982 DaTarget mass for LC-MS (ESI) monitoring[3].
Predicted XLogP 2.6Indicates moderate lipophilicity; guides solvent selection.
InChIKey FTPUDNRHVGHDGA-UHFFFAOYSA-NUniversal chemical structure key[2].
Predicted CCS [M+H]⁺ 139.8 ŲCollision Cross Section for ion mobility spectrometry[3].
Predicted CCS [M-H]⁻ 135.0 ŲNegative ion mode CCS profiling[3].

Mechanistic Rationale: The Tri-Functional Orthogonality

The true power of 2,4-Difluoro-5-iodonitrobenzene lies in its orthogonal reactivity . Orthogonality in organic synthesis means that one functional group can be reacted without interfering with the others.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are primed for SₙAr. Fluorine is an excellent leaving group in SₙAr due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate. The fluorine at position 2 is ortho to the nitro group, while the fluorine at position 4 is para. By carefully controlling the temperature and the nucleophile's steric bulk, regioselective displacement can be achieved.

  • Transition-Metal Catalysis: The carbon-iodine (C-I) bond is the weakest bond in the molecule. It readily undergoes oxidative addition with Palladium(0) catalysts at temperatures where the C-F bonds remain completely inert.

  • Reductive Handles: The nitro group can be reduced to an aniline (primary amine) post-substitution, providing a nucleophilic handle for subsequent cyclization reactions.

Orthogonal reactivity map of 2,4-Difluoro-5-iodonitrobenzene highlighting functional group utility.

Applications in Drug Development: Quinoxaline-2,3-diones

A prominent application of 2,4-Difluoro-5-iodonitrobenzene is in the synthesis of quinoxaline-2,3-dione derivatives , which act as potent glutamate receptor ligands in neuropharmacology[2]. The synthesis leverages the compound's structural geometry to build bicyclic heteroaromatic systems.

The causality behind this synthetic route is elegant:

  • Step 1: An amino acid or primary amine displaces one of the highly activated fluorine atoms via SₙAr.

  • Step 2: The nitro group is reduced to an amine, creating an electron-rich diamine intermediate.

  • Step 3: Intramolecular cyclization occurs between the newly formed amine and the adjacent functional group, yielding the quinoxaline-2,3-dione core.

  • Step 4: The residual iodine atom serves as a late-stage diversification point for Suzuki or Sonogashira couplings to tune the molecule's solubility and receptor affinity[2].

Stepwise synthetic workflow for generating quinoxaline-2,3-dione glutamate receptor ligands.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Every step includes analytical checkpoints to confirm success before proceeding.

Protocol A: Regioselective SₙAr with an Aliphatic Amine

Objective: Chemoselective displacement of the ortho-fluorine atom while preserving the para-fluorine and the iodine atom.

Reagents:

  • 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Aliphatic primary amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2,4-Difluoro-5-iodonitrobenzene and anhydrous THF under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures ensure kinetic control, favoring attack at the less sterically hindered position and preventing di-substitution.

  • Addition: Add DIPEA, followed by the dropwise addition of the primary amine over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours.

  • Validation & Analytical Check: Quench a 10 µL aliquot in methanol. Analyze via LC-MS. The disappearance of the starting material mass (

    
     ~284.9) and the appearance of the mono-substituted product mass dictates reaction completion. ¹⁹F NMR of the crude should show the loss of one fluorine signal (typically the signal corresponding to the ortho-fluorine).
    
  • Workup: Dilute with EtOAc, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C-I position without triggering SₙAr at the remaining C-F bond or reducing the nitro group.

Reagents:

  • Mono-fluoro-iodo-nitrobenzene intermediate (from Protocol A) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)

Methodology:

  • Degassing: Combine the intermediate, arylboronic acid, and K₂CO₃ in the solvent mixture. Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. The bidentate dppf ligand is chosen for its large bite angle, which accelerates reductive elimination and suppresses unwanted side reactions.

  • Heating: Heat the reaction to 80 °C for 4 hours. Causality: 80 °C is sufficient to overcome the activation energy for C-I oxidative addition while leaving the C-F bond completely intact.

  • Validation & Analytical Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. LC-MS will confirm the target mass of the cross-coupled product.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with water, and purify via silica gel flash chromatography.

References

  • MDL MFCD20322039 | 2,4-Difluoro-5-iodonitrobenzene | SynQuest Laboratories. SynQuest Laboratories.
  • 2,4-difluoro-5-iodonitrobenzene (C6H2F2INO2) - PubChemLite. Université du Luxembourg.
  • 1,5-二氟-2-碘-4-硝基苯| 148388-74-3 - 摩熵化学 (Molaid). Molaid Chemical Database.

Sources

Foundational

Orthogonal Reactivity of Aryl Iodides in Fluorinated Nitrobenzenes: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Mechanistic orthogonality, chemoselective protocols, and experimental optimization.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Mechanistic orthogonality, chemoselective protocols, and experimental optimization.

Executive Summary: The Power of Orthogonality

Fluorinated nitrobenzenes bearing an aryl iodide moiety (e.g., 4-fluoro-3-nitroiodobenzene) represent a "privileged scaffold" in medicinal chemistry. Their value lies in their orthogonal reactivity : the molecule contains two distinct electrophilic sites that react via fundamentally different mechanisms.

  • The Aryl Iodide (C–I): A "soft" electrophile, highly reactive toward transition metals (Pd, Cu) via oxidative addition and halogen-metal exchange.

  • The Activated Fluoride (C–F): A "hard" electrophile, highly reactive toward nucleophiles (

    
    ) due to the strong electron-withdrawing effect of the ortho or para nitro group.
    

This guide details how to exploit this duality to selectively functionalize the ring, enabling the rapid synthesis of complex drug intermediates (e.g., kinase inhibitors) without protecting groups.

Mechanistic Foundations

To control the chemistry, one must understand the electronic forces at play.

The Electronic Landscape

The nitro group (


) is the director of operations. It is a strong 

-acceptor (resonance withdrawing) and

-acceptor (inductive withdrawing).
BondCharacterPrimary Reactivity ModeActivation Energy Barrier
C–I Weak (

kcal/mol), Long, Polarizable
Oxidative Addition (Pd⁰) Low (Kinetic control)
C–F Strong (

kcal/mol), Short, Polar
Nucleophilic Aromatic Substitution (

)
Moderate (lowered by

)
Reactivity Divergence
  • Why Pd Selects Iodine: Palladium(0) is a soft nucleophile. It preferentially engages the soft, polarizable C–I bond. The C–F bond is too strong and the orbital overlap with Pd is poor, rendering it inert under standard Suzuki/Sonogashira conditions.

  • Why Nucleophiles Select Fluorine: In

    
    , the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom stabilizes the anionic transition state (via inductive effects) significantly better than iodine. Furthermore, the C–F bond is highly polarized, attracting hard nucleophiles (amines, alkoxides).
    

Strategic Pathways (Visualized)

The following diagram illustrates the divergent synthesis pathways available from a single iodofluoronitrobenzene precursor.

Reactivity_Pathways Figure 1: Divergent Synthetic Pathways based on Chemoselectivity Start Iodo-Fluoro-Nitrobenzene (Dual Electrophile) PathA PATH A: Metal Catalysis (Suzuki, Sonogashira) Start->PathA Pd(0), Ligand Target: C-I Bond PathB PATH B: SNAr Substitution (Amination, Etherification) Start->PathB H-Nu, Base Target: C-F Bond ProdA Biaryl/Alkyne Scaffold (F & NO2 retained) PathA->ProdA ProdB Functionalized Aniline/Ether (I & NO2 retained) PathB->ProdB Final Multisubstituted Drug Core ProdA->Final Subsequent SNAr ProdB->Final Subsequent Coupling

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Form a C–C bond at the iodine position while preserving the active fluorine.

The Challenge: Standard bases (e.g.,


, 

) in aqueous media can hydrolyze the C–F bond (background

with

) or trigger competitive substitution if the boronic acid carries nucleophilic side chains.

Optimized Conditions:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Solvent: Toluene/Ethanol (4:1) or DME (anhydrous preferred if hydrolysis is observed).

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] Note: Use anhydrous bases to minimize C-F hydrolysis.
  • Temperature: 60–80 °C. (Avoid >100 °C to prevent thermal C-F activation).

Step-by-Step:

  • Charge a reaction vial with Iodo-fluoro-nitrobenzene (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd catalyst (0.05 equiv).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent (0.1 M concentration) and base (2.0 equiv).

  • Heat to 80 °C for 4–12 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Why this works: The oxidative addition into C–I is fast at 60–80 °C. The C–F bond remains inert to Pd at these temperatures without specialized ligands.

Protocol B: Regioselective Substitution

Objective: Displace the fluorine with an amine or thiol while leaving the iodine intact for future coupling.

The Challenge: Avoiding reduction of the nitro group or halogen scrambling (rare without metal).

Optimized Conditions:

  • Nucleophile: Primary/Secondary Amine (1.0–1.2 equiv).

  • Base: DIPEA (Hunig’s base) or

    
    .
    
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate

    
    ).
    
  • Temperature: 0 °C to RT (Room Temperature).

Step-by-Step:

  • Dissolve Iodo-fluoro-nitrobenzene (1.0 equiv) in DMF (0.2 M).

  • Cool to 0 °C (crucial for very reactive substrates like 2,4-difluoronitrobenzene, less critical for monofluoro).

  • Add Base (1.5 equiv) followed by the Amine (1.1 equiv) dropwise.

  • Stir at RT.[2] Reaction is often complete within 1–2 hours due to

    
     activation.
    
  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Why this works: The

    
     group lowers the LUMO energy at the C–F carbon. Fluorine's electronegativity stabilizes the Meisenheimer intermediate. Iodine is a poor leaving group in this context and remains untouched.
    

Troubleshooting & Optimization Matrix

IssueRoot CauseSolution
C-F Hydrolysis during Coupling Hydroxide ions generated from aqueous base.Switch to anhydrous conditions (Dioxane/K3PO4 solid) or use a weaker base (

).
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

).
Poor

Conversion
Nucleophile is too weak or steric hindrance.Increase Temp to 50–80 °C; switch solvent to DMSO (highly polar); use stronger base (

, careful with nitro).
Pd-Catalyzed F-Substitution Ligand promotes C-F activation (rare but possible).Avoid electron-rich, bulky alkylphosphines (e.g.,

) which can activate C-F. Stick to arylphosphines (

, dppf).

Visualization of Selectivity Logic

Selectivity_Logic Substrate Substrate: 4-Fluoro-3-Nitro-Iodobenzene Condition1 Condition: Pd(0) / Base / Heat Substrate->Condition1 Condition2 Condition: Amine / Mild Base / RT Substrate->Condition2 Mech1 Mechanism: Oxidative Addition Condition1->Mech1 Selects Weakest Bond (C-I) Mech2 Mechanism: SNAr (Meisenheimer) Condition2->Mech2 Selects Most Electron-Deficient Site (C-F) Outcome1 Product: 4-Fluoro-3-Nitro-Biaryl (Iodine Replaced) Mech1->Outcome1 Outcome2 Product: 4-Amino-3-Nitro-Iodobenzene (Fluorine Replaced) Mech2->Outcome2

References

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
    • [Link]

  • Mechanistic Insight on Haloselectivity

    • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. WuXi Biology.
    • [Link]

  • Fluorine in Drug Discovery

    • Fluorine in drug discovery: Role, design and case studies.[3][4] Pharmacy Journal.

    • [Link]

  • SNAr Reactivity Trends

    • Nucleophilic Aromatic Substitution of Unactiv
    • [Link]

  • General Reactivity of Aryl Iodides

    • Copper Mediated Fluorination of Aryl Iodides.[5][6] PMC (NIH).

    • [Link]

Sources

Exploratory

Architecting Bifunctional Scaffolds: A Comparative Analysis of 2,4-Difluoronitrobenzene and 2,4-Difluoro-5-iodonitrobenzene Reactivity

Executive Summary In the highly exact fields of drug discovery and agrochemical synthesis, the strategic selection of aromatic building blocks dictates the efficiency of downstream functionalization. 2,4-Difluoronitroben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly exact fields of drug discovery and agrochemical synthesis, the strategic selection of aromatic building blocks dictates the efficiency of downstream functionalization. 2,4-Difluoronitrobenzene is a classical, highly reactive electrophile utilized extensively for Nucleophilic Aromatic Substitution (SNAr)[1]. However, the structural evolution to 2,4-difluoro-5-iodonitrobenzene —via the introduction of a single iodine atom at the 5-position—transforms a simple SNAr substrate into a sophisticated, orthogonally reactive scaffold[2].

This technical guide dissects the mechanistic divergence between these two compounds. By understanding the physicochemical causality behind their reactivity, process chemists and drug development professionals can leverage these scaffolds to architect complex, multi-substituted aromatic systems with absolute chemoselectivity and regioselectivity.

Electronic Profiling and the Causality of Reactivity

To master these building blocks, one must first understand the thermodynamic and kinetic forces governing their reactive sites.

The Baseline: 2,4-Difluoronitrobenzene

The reactivity of 2,4-difluoronitrobenzene is entirely dictated by the strong electron-withdrawing nature of the nitro group (-I and -M effects), which severely depletes electron density at the ortho (C2) and para (C4) positions[1].

  • The Causality of SNAr: In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. While fluorine is a poor leaving group in aliphatic SN2 reactions, its extreme electronegativity stabilizes this intermediate complex far better than chlorine or bromine. Consequently, the C-F bonds in 2,4-difluoronitrobenzene are exceptionally labile under nucleophilic attack[1].

The Bifunctional Upgrade: 2,4-Difluoro-5-iodonitrobenzene

The addition of an iodine atom at C5 introduces a completely orthogonal axis of reactivity[2].

  • Chemoselectivity via Bond Dissociation Energy (BDE): The C-I bond has a BDE of approximately 51 kcal/mol, compared to ~116 kcal/mol for the C-F bond. This massive thermodynamic gap allows Palladium(0) to selectively undergo oxidative addition at the C-I bond during cross-coupling, leaving the C-F bonds completely intact.

  • SNAr Inertness at C5: The iodine atom is positioned meta to the nitro group. Because it does not benefit from the resonance stabilization provided by the nitro group during nucleophilic attack—and because iodine is a vastly inferior SNAr leaving group compared to fluorine—the C-I bond is functionally invisible to SNAr nucleophiles.

SNAr Regioselectivity Dynamics

A persistent challenge when utilizing 2,4-difluoronitrobenzene is regioselectivity. Because both the C2 and C4 fluorines are activated, nucleophiles often attack both sites, leading to statistical mixtures of ortho/para isomers and unwanted disubstitution.

As comprehensively demonstrated by Sythana et al., solvent polarity is the master regulator of this regioselectivity[3].

  • Polar Solvents (e.g., DMF): The nucleophile is fully solvated and attacks the most sterically accessible or electronically deficient site independently, resulting in poor selectivity and high rates of disubstitution.

  • Nonpolar Solvents (e.g., Toluene): Switching to a nonpolar solvent forces the nucleophile (such as an alcohol or amine) to coordinate with the oxygen atoms of the nitro group via hydrogen bonding. This creates a rigid, six-membered polar transition state that strictly directs the nucleophile to the ortho position (C2), achieving >95% regioselectivity[3].

SNAr_Mechanism A 2,4-Difluoronitrobenzene C Nonpolar Solvent (Toluene) A->C B Nucleophile B->C D 6-Membered Polar TS (Ortho-Directing) C->D Hydrogen Bonding E >95% Ortho-SNAr Product D->E Regioselective Cleavage

Fig 1. Nonpolar solvent-driven SNAr regioselectivity via transition state coordination.

Orthogonal Functionalization Workflows

The true power of 2,4-difluoro-5-iodonitrobenzene lies in its ability to undergo sequential, orthogonal functionalization without the need for protecting groups[2].

  • Phase 1 (SNAr): Nucleophiles selectively attack the C2/C4 fluorines. The C5 iodine remains untouched due to its meta relationship to the nitro group.

  • Phase 2 (Cross-Coupling): The resulting iodo-intermediate is subjected to transition-metal catalysis (e.g., Suzuki, Sonogashira). The low BDE of the C-I bond ensures rapid oxidative addition by Pd(0), yielding a highly functionalized biaryl or alkynyl scaffold.

Orthogonal_Reactivity A 2,4-Difluoro-5-iodonitrobenzene B SNAr at C2/C4 (Preserves C-I Bond) A->B Amine/Alcohol, Base C Iodo-Fluoro Intermediate B->C D Pd-Catalyzed Cross-Coupling (Cleaves C-I Bond) C->D Pd(0), Ligand, Ar-B(OH)2 E Bifunctionalized Scaffold D->E

Fig 2. Sequential orthogonal functionalization of 2,4-difluoro-5-iodonitrobenzene.

Quantitative Data Presentation

The following table summarizes the comparative reactivity metrics and operational parameters for both scaffolds.

Reactivity Parameter2,4-Difluoronitrobenzene2,4-Difluoro-5-iodonitrobenzene
Primary Reactive Sites C2, C4 (C-F bonds)C2, C4 (C-F bonds), C5 (C-I bond)
SNAr Susceptibility Extremely High (Activated by NO₂)High (C2/C4 only; C5 is inert to SNAr)
Cross-Coupling Susceptibility None (C-F bonds resist standard Pd(0))Excellent (C-I bond easily undergoes oxidative addition)
Regioselectivity Control Requires nonpolar solvents for ortho controlRequires strict stoichiometric control to prevent over-substitution
C-X Bond Dissociation Energy ~116 kcal/mol (C-F)~116 kcal/mol (C-F) / ~51 kcal/mol (C-I)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Regioselective SNAr of 2,4-Difluoronitrobenzene[3]

Objective: Achieve >95% ortho-substitution using an alcohol nucleophile.

  • Preparation: In a rigorously dried 100 mL jacketed reactor, dissolve benzyl alcohol (1.05 eq) in anhydrous toluene (0.1 M).

    • Causality: Toluene is chosen specifically to enforce the six-membered hydrogen-bonded transition state required for ortho-selectivity.

  • Alkoxide Generation: Cool the system to 0 °C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 eq) in portions. Stir for 30 minutes.

  • Electrophile Dosing: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in a minimal amount of toluene. Add this solution dropwise to the reactor over 1 hour via a syringe pump.

    • Causality: Slow dosing ensures the electrophile is always the limiting reagent, preventing the highly reactive mono-substituted product from undergoing a second SNAr reaction (disubstitution).

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak area is < 1%.

  • Quench & Workup: Quench the reaction with cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Functionalization of 2,4-Difluoro-5-iodonitrobenzene

Objective: Sequential SNAr followed by Suzuki-Miyaura cross-coupling.

Step 1: Chemoselective SNAr

  • Reaction: Dissolve 2,4-difluoro-5-iodonitrobenzene (1.0 eq) in THF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) followed by morpholine (1.0 eq) at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HF without competing with morpholine for the electrophilic sites.

  • Self-Validation (IPC): Monitor via LC-MS. Look for the complete disappearance of the starting mass and the appearance of the mono-substituted morpholino-adduct. The C-I bond will remain intact.

  • Isolation: Evaporate THF, partition between CH₂Cl₂ and water, extract, dry, and isolate the intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: To a Schlenk flask, add the isolated intermediate (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Heat to 80 °C under an argon atmosphere for 4 hours.

    • Causality: The biphasic Dioxane/H₂O system ensures the organic electrophile and the inorganic base are both sufficiently solvated to facilitate the transmetalation step of the catalytic cycle.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show the consumption of the intermediate. LC-MS will confirm the target biaryl mass.

  • Purification: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash column chromatography.

Conclusion

While 2,4-difluoronitrobenzene remains a cornerstone reagent for generating substituted anilines and ethers via SNAr, its utility is bound by the limitations of C-F bond reactivity. By transitioning to 2,4-difluoro-5-iodonitrobenzene, researchers unlock a bifunctional arena. The stark contrast in bond dissociation energies between the C-F and C-I bonds allows for elegant, sequential modifications—empowering the rapid assembly of complex pharmacophores and advanced materials with uncompromising precision.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Foundational

Technical Guide: 2,4-Difluoro-5-iodonitrobenzene in Drug Discovery

The following technical guide details the applications, mechanistic nuances, and experimental protocols for 2,4-Difluoro-5-iodonitrobenzene , a high-value scaffold in modern drug discovery. Executive Summary 2,4-Difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, mechanistic nuances, and experimental protocols for 2,4-Difluoro-5-iodonitrobenzene , a high-value scaffold in modern drug discovery.

Executive Summary

2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity triad : a nitro group for redox manipulation, two non-equivalent fluorine atoms for nucleophilic aromatic substitution (


), and an iodine atom poised for transition-metal-catalyzed cross-coupling.

This molecule is extensively utilized to synthesize fused heterocyclic cores (such as quinoxalines and benzimidazoles) and to construct kinase inhibitor libraries where the iodine handle allows for late-stage diversification of the hydrophobic tail.

Chemical Profile & Reactivity Landscape[1]

The Reactivity Triad

The molecule's utility is defined by three distinct reaction zones that can be triggered sequentially without interfering with one another.

Functional GroupPositionReactivity ModeKey Application
Nitro (

)
C1Electron-withdrawing group (EWG); Precursor to amine.Activates the ring for

; reduces to aniline for cyclization.
Fluorine (

)
C2 (Ortho)Leaving group for

.
Precursor to 1,2-diamines (for quinoxalines/benzimidazoles).
Fluorine (

)
C4 (Para)Leaving group for

.
Typically the primary site of attack; used to attach solubilizing tails.
Iodine (

)
C5Halogen handle.Orthogonal Coupling: Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
Mechanistic Insight: The Regioselectivity Challenge

In standard 2,4-difluoronitrobenzenes, nucleophilic attack predominantly occurs at the C4 (para) position due to the resonance stabilization of the Meisenheimer complex. However, in 2,4-Difluoro-5-iodonitrobenzene , the bulky iodine atom at C5 exerts steric pressure on the adjacent C4 position.

  • Kinetic Control: While C4 remains electronically activated, the steric bulk of iodine can retard the rate of attack, making the C2 (ortho) position competitively reactive, especially with bulky nucleophiles or in non-polar solvents where hydrogen bonding with the nitro group assists ortho-attack.

  • Strategic Implication: This tunable regioselectivity allows chemists to access ortho-nitroanilines (via C2 attack), which are critical precursors for quinoxaline and benzimidazole synthesis.

Visualization: Reactivity & Synthesis Pathways[1]

ReactivityMap Start 2,4-Difluoro- 5-iodonitrobenzene Prod_C4 4-Amino-2-fluoro- 5-iodonitrobenzene Start->Prod_C4 SNAr (Polar Aprotic) Nucleophile @ C4 Prod_C2 2-Amino-4-fluoro- 5-iodonitrobenzene Start->Prod_C2 SNAr (Non-polar/H-bond) Nucleophile @ C2 Coupled Biaryl/Heteroaryl Intermediates Start->Coupled Suzuki/Sonogashira (Pd catalyst) Kinase Kinase Inhibitor Core (e.g., Pyrimidine fusions) Prod_C4->Kinase Reduction + Cyclization Diamine 1,2-Diamine Intermediate Prod_C2->Diamine Nitro Reduction Quinox Quinoxaline-2,3-diones (Glutamate Ligands) Diamine->Quinox Cyclization w/ Oxalate

Caption: Divergent synthetic pathways accessible from the 2,4-Difluoro-5-iodonitrobenzene scaffold. Path selection depends on solvent choice and nucleophile sterics.[1]

Case Study Applications

Synthesis of Quinoxaline-2,3-dione Glutamate Ligands

A primary application of this scaffold is the synthesis of AMPA/Kainate receptor antagonists . The iodine atom is preserved throughout the cyclization to serve as a handle for optimizing potency in the final step.

Workflow:

  • Ortho-Amination: Selective displacement of the C2-fluorine using ammonia or a primary amine.

  • Reduction: Hydrogenation of the nitro group to yield a 4-fluoro-5-iodo-1,2-phenylenediamine.

  • Cyclization: Condensation with diethyl oxalate to form the quinoxaline-2,3-dione core.

  • Diversification: Suzuki coupling at the C6-iodo position (originally C5) to introduce aryl groups that probe the receptor's hydrophobic pocket.

Targeted Kinase Inhibitors (EGFR/ALK)

The scaffold is used to synthesize 3rd-generation EGFR inhibitors where the iodine allows for the attachment of specific heterocycles (e.g., indoles, pyrazoles) that interact with the kinase hinge region, while the fluorines modulate metabolic stability and pKa.

Experimental Protocols

Protocol A: Regioselective with Morpholine

Objective: To introduce a solubilizing group at the C4 position while retaining the iodine handle.

Materials:

  • 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • 
     (1.5 eq)[2]
    
  • Acetonitrile (ACN) – Polar aprotic solvent favors C4 attack.

Step-by-Step:

  • Dissolution: Dissolve 2,4-Difluoro-5-iodonitrobenzene (500 mg, 1.75 mmol) in anhydrous ACN (10 mL) in a round-bottom flask.

  • Base Addition: Add finely powdered anhydrous

    
     (363 mg, 2.63 mmol) to the solution.
    
  • Nucleophile Addition: Add morpholine (168 mg, 1.93 mmol) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The iodine at C5 may slightly retard the reaction compared to the non-iodinated analog; gentle heating (

    
    ) may be required if conversion is slow.
    
  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel) to isolate 4-(2-fluoro-5-iodo-4-nitrophenyl)morpholine .

Protocol B: Suzuki-Miyaura Coupling on the Nitroarene

Objective: To functionalize the C5-iodine position prior to nitro reduction.

Materials:

  • Substituted 2,4-difluoro-5-iodonitrobenzene intermediate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water solvent mixture with nitrogen for 15 minutes.

  • Assembly: In a sealed tube, combine the iodo-nitro substrate, phenylboronic acid, and

    
    .
    
  • Catalyst: Add the Pd catalyst under a nitrogen stream. Seal the tube.

  • Heating: Heat to

    
     for 12 hours. The electron-withdrawing nitro group facilitates the oxidative addition of Pd into the C-I bond, typically resulting in high yields.
    
  • Filtration: Cool to RT, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Isolate the biaryl product via column chromatography.

Strategic Considerations

  • Safety: Nitroaromatics are potentially explosive and toxic. Handle 2,4-Difluoro-5-iodonitrobenzene in a fume hood. The iodinated byproduct is heavy; ensure proper waste disposal.

  • Stability: The C-I bond is light-sensitive. Store the starting material and iodinated intermediates in amber vials or foil-wrapped containers.

  • Scalability: The

    
     reactions are highly scalable and exothermic.[1] On >10g scale, control the addition rate of the nucleophile to manage heat generation.
    

References

  • BenchChem. (2025).[2] Synthesis of Kinase Inhibitors Using Halogenated Benzamides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Retrieved from

  • Molaid Chemicals. (2024).[1] 1,5-Difluoro-2-iodo-4-nitrobenzene (CAS 148388-74-3) Product Data. Retrieved from

  • Journal of Chemical Research. (2025). Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and related scaffolds. Retrieved from

Sources

Exploratory

Thermodynamic Solubility Profiling of 2,4-Difluoro-5-iodonitrobenzene in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In pharmaceutical and agrochemical process development, the solubility of advanced intermediates dictates the efficiency of reaction design, crystallization, and purification workflows. 2,4-Difluoro-5-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical process development, the solubility of advanced intermediates dictates the efficiency of reaction design, crystallization, and purification workflows. 2,4-Difluoro-5-iodonitrobenzene (DFINB) (CAS: 148388-74-3)[1] is a highly functionalized aromatic building block. Its unique structural features—combining highly electronegative fluorine atoms, a bulky, polarizable iodine atom, and a strongly electron-withdrawing nitro group—create a complex solubility profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical guesswork. This guide provides a causality-driven framework for predicting, determining, and modeling the thermodynamic solubility of DFINB across various organic solvents, ensuring robust and scalable drug development processes.

Physicochemical Profiling & Predictive Causality

Before initiating laboratory experiments, a rational solvent selection strategy must be established based on the solute's structure-property relationships (SPR). DFINB (


, MW: 284.99  g/mol ) lacks hydrogen-bond donors (such as -OH or -NH groups) but possesses multiple hydrogen-bond acceptors (fluorine and nitro groups).
Mechanistic Rationale for Solvent Interactions
  • Dipole-Dipole Interactions: The asymmetric substitution of the strongly electron-withdrawing

    
     and 
    
    
    
    groups against the polarizable
    
    
    atom gives DFINB a significant permanent dipole moment. Consequently, it exhibits maximum solubility in polar aprotic solvents .
  • Dispersion Forces: The large electron cloud of the iodine atom facilitates strong London dispersion forces, making moderately polar, halogenated, or ester-based solvents highly effective.

  • Hydrophobic Exclusion: The highly fluorinated aromatic ring is extremely hydrophobic. In aqueous or highly polar protic environments, the energetic penalty of disrupting the solvent's hydrogen-bond network without offering H-bond donors in return leads to negligible solubility.

Table 1: Predicted Thermodynamic Solubility Profile of DFINB
Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Strong dipole-dipole stabilization; optimal solvation of the polarizable iodine and nitro groups.
Moderately Polar Ethyl Acetate, DCMHigh (50–100 mg/mL)Favorable van der Waals and dispersion forces; closely matches the solute's overall polarity.
Polar Protic Ethanol, MethanolModerate (10–50 mg/mL)Limited by the lack of H-bond donors on DFINB; relies solely on H-bond acceptance by the

group.
Non-Polar Hexanes, HeptaneLow (<5 mg/mL)High energetic penalty to disrupt solvent-solvent dispersion without sufficient polar compensation.
Aqueous WaterNegligible (<0.1 mg/mL)Extreme hydrophobicity of the fluorinated aromatic ring prevents integration into the water lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, thermodynamic solubility must be measured. Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts and are insufficient for process chemistry. Instead, we employ a rigorous adaptation of the Shake-Flask Method [2], the gold standard for thermodynamic solubility determination.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved, preventing the overestimation of solubility due to metastable polymorphs or micro-emulsions.

Step 1: Preparation of the Solid-Liquid Mixture

  • Add an excess amount of crystalline DFINB (approx. 500 mg) to a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive carbon-iodine bond.

  • Add exactly 10.0 mL of the target organic solvent (HPLC grade).

Step 2: Isothermal Equilibration

  • Seal the vial tightly and submerge it in a temperature-controlled orbital shaker bath set to the target temperature (e.g.,

    
     K).
    
  • Agitate at 200 RPM for 72 hours . Causality: Highly crystalline halogenated aromatics often have high lattice energies. A 72-hour window ensures the crystal lattice is fully disrupted and thermodynamic equilibrium between the solid and solution phases is established.

Step 3: Phase Separation (Isothermal Centrifugation)

  • Transfer an aliquot of the suspension to a pre-warmed centrifuge tube.

  • Centrifuge at 10,000

    
     g for 15 minutes at the exact experimental temperature. Causality: Filtration is explicitly avoided for volatile organic solvents (like DCM or Ethyl Acetate) because the localized pressure drop across a filter membrane causes rapid solvent evaporation, artificially inflating the concentration.
    

Step 4: HPLC-UV Quantification

  • Carefully extract 100

    
    L of the clear supernatant and dilute it volumetrically (e.g., 1:100) in the mobile phase.
    
  • Analyze via HPLC-UV (

    
     nm). Causality: The nitroaromatic chromophore provides high molar absorptivity, allowing precise quantification without interference from trace solvent impurities.
    

Step 5: The Validation Checkpoint

  • Repeat the sampling process at 48 hours and 72 hours.

  • Validation Rule: Equilibrium is confirmed only if the concentration difference between the 48h and 72h time points is

    
    . If 
    
    
    
    , agitation must continue.

Workflow Visualization

The following diagram illustrates the logical progression and validation gates of the thermodynamic solubility workflow.

SolubilityWorkflow N1 Solid DFINB (Excess Amount) N3 Thermodynamic Equilibration (Shake-Flask, 72h, Isothermal) N1->N3 N2 Organic Solvent (e.g., DMF, EtOAc) N2->N3 N4 Phase Separation (Isothermal Centrifugation) N3->N4 Validation: ΔC < 2% at 48h/72h N5 HPLC-UV Quantification (Supernatant Analysis) N4->N5 Isolate Dissolved Fraction N6 Data Modeling (Apelblat / Jouyban-Acree) N5->N6 Concentration Data (mol/L)

Fig 1. Thermodynamic solubility determination and validation workflow for DFINB.

Data Processing and Thermodynamic Modeling

Once empirical data is collected across a temperature gradient (e.g., 278.15 K to 323.15 K), the solubility behavior must be mathematically modeled to interpolate values for scale-up engineering.

For pure organic solvents, the Modified Apelblat Equation [3] is the industry standard for correlating solid-liquid equilibrium data:



Where:

  • 
     is the mole fraction solubility of DFINB.
    
  • 
     is the absolute temperature in Kelvin.
    
  • 
     and 
    
    
    
    are empirical model parameters reflecting the non-ideality of the solution and the enthalpy of fusion.

For crystallization processes requiring anti-solvent addition, binary solvent mixtures (e.g., DMF/Water or EtOAc/Hexane) are used. In these complex systems, modern approaches increasingly leverage Machine Learning (ML) algorithms [4] combined with the Jouyban-Acree model to accurately predict solubility landscapes across varying solvent ratios and temperatures, drastically reducing the experimental burden during process optimization.

References

  • SynQuest Laboratories. "2,4-Difluoro-5-iodonitrobenzene | CAS 148388-74-3". SynQuest Labs Product Catalog.
  • Technical University of Denmark. "Determining the water solubility of difficult-to-test substances: A tutorial review". DTU Environment.
  • Chen, G., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions". Journal of Molecular Liquids, 2017.
  • Bao, Z., et al. "Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning". Journal of Cheminformatics, 2024.

Sources

Foundational

Technical Whitepaper: 2,4-Difluoro-5-iodonitrobenzene as a Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary In the high-stakes landscape of drug discovery, 2,4-Difluoro-5-iodonitrobenzene represents a "linchpin" intermediate—a scaffold possessing orthogonal reactive handles that allow for the rapid di...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the high-stakes landscape of drug discovery, 2,4-Difluoro-5-iodonitrobenzene represents a "linchpin" intermediate—a scaffold possessing orthogonal reactive handles that allow for the rapid diversification of molecular complexity. Unlike simple halo-arenes, this compound integrates three distinct electronic environments:

  • Electrophilic Fluorines (C2, C4): Activated by the nitro group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Labile Iodine (C5): A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Nitro Group (C1): A latent amine precursor for further derivatization or heterocycle formation.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic properties to explore its synthetic utility in designing kinase inhibitors, PROTAC linkers, and bioactive heterocycles.

Part 2: Physicochemical Profile[1]

The following data establishes the baseline identity of the material. Researchers should verify these parameters upon receipt of any commercial lot to ensure grade integrity.

Table 1: Molecular & Physical Specifications
ParameterSpecificationNotes
IUPAC Name 1,5-Difluoro-2-iodo-4-nitrobenzeneAlternate: 2,4-Difluoro-5-iodonitrobenzene
CAS Number 148388-74-3 Primary identifier for procurement
Molecular Formula

High halogen content affects mass balance
Molecular Weight 284.99 g/mol Exact Mass: 284.9098
Physical State Pale yellow solid or semi-solidLow melting point; may appear as oil if impure
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility; moisture sensitive
SMILES C1=C(C(=CC(=C1I)F)F)[O-]Useful for chemoinformatics docking

Part 3: Synthetic Utility & Mechanism[4]

The value of 2,4-Difluoro-5-iodonitrobenzene lies in its chemoselective orthogonality . A medicinal chemist can sequentially manipulate the molecule without protecting groups by exploiting the reactivity gap between the fluorine atoms and the iodine handle.

The Reactivity Hierarchy

The molecule features a "Reactivity Triad":

  • Most Reactive (

    
    ):  The C4-Fluorine  is highly activated by the para-nitro group. However, the bulky Iodine at C5 can sterically hinder nucleophilic attack, occasionally making the C2-Fluorine  (ortho-nitro) competitive, especially with bulky amines.
    
  • Moderately Reactive (Cross-Coupling): The C5-Iodine bond is weak and oxidative addition with Pd(0) occurs readily. This is typically performed after

    
     to avoid catalyst poisoning by free amines or competing oxidative addition at C-F (rare but possible with specialized ligands).
    
  • Latent (Reduction): The Nitro group is generally reduced to an aniline last, serving as the final closure point for bicyclic systems (e.g., benzimidazoles).

Visualization of Reaction Pathways

The following diagram maps the logical flow of functionalization, highlighting the divergence between


 and Cross-Coupling pathways.

ReactivityMap cluster_legend Reactivity Logic Start 2,4-Difluoro- 5-iodonitrobenzene SNAr_Path Path A: S_NAr (Nucleophilic Attack) Start->SNAr_Path Primary Amine / Base (Regioselective at C4) Suzuki_Path Path B: Pd-Coupling (Suzuki/Sonogashira) Start->Suzuki_Path Pd(0) / Boronic Acid (C-I Bond Insertion) Prod_SNAr 4-Amino-2-fluoro- 5-iodonitrobenzene SNAr_Path->Prod_SNAr Yields ~85% Prod_Suzuki 5-Aryl-2,4-difluoro- nitrobenzene Suzuki_Path->Prod_Suzuki Requires anhydrous conditions Final_Scaffold Polysubstituted Drug Scaffold Prod_SNAr->Final_Scaffold 1. Pd-Coupling 2. Nitro Reduction Prod_Suzuki->Final_Scaffold 1. S_NAr 2. Nitro Reduction key1 Blue Arrow: Kinetic Preference key2 Dashed Arrow: Steric/Electronic Sensitivity

Caption: Figure 1. Chemoselective divergence. Path A (


) is generally preferred as the first step to avoid chemoselectivity issues with Palladium catalysts in the presence of free nitro groups.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The intermediate checks (TLC/LCMS) are critical decision points.

Protocol A: Regioselective with Primary Amines

Objective: Selective displacement of the C4-fluorine to generate a 5-iodo-4-amino-2-fluoronitrobenzene intermediate.

Materials:

  • 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv)[1][2]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • 
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the nitrobenzene substrate in MeCN (0.2 M concentration). Cool to 0°C in an ice bath. Reason: Cooling suppresses the competitive attack at the C2-fluorine.

  • Addition: Add the base followed by the slow, dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high

      
      ) should disappear, replaced by a fluorescent yellow spot (product).
      
  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove residual DMF.

  • Validation:

    
     NMR is the gold standard here. The starting material has two fluorine signals.[3] The product will have one  fluorine signal (C2-F), typically shifted upfield.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-Iodine.

Materials:

  • 
     Product (from Protocol A) or Parent Scaffold
    
  • Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Base mixture with Argon for 15 minutes. Reason: Oxygen rapidly degrades Pd(0) species, leading to homocoupling byproducts.

  • Assembly: Add substrate, boronic acid, and catalyst under Argon flow.

  • Heating: Heat to 80–90°C for 6–12 hours.

  • Purification: Filter through Celite to remove Palladium black.

  • Note on Iodine: The C-I bond is very reactive.[4] If the reaction turns black immediately and stalls, consider using a milder base (

    
    ) or lower temperature.
    

Part 5: Safety & Handling (SDS Summary)

As a nitro-halogenated aromatic, this compound presents specific hazards that must be managed in a research environment.

  • Acute Toxicity: Likely toxic if swallowed or inhaled. Nitroaromatics can cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye Irritation: Strong irritant. The reactive fluorines make it a potent skin sensitizer (potential alkylating agent).

  • Energetic Stability: Nitro compounds can be explosive. Do not heat the neat solid above 100°C. Perform all reactions in solution.

  • Storage: Store at 2–8°C, protected from light (iodine-carbon bonds are photosensitive).

Part 6: References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 10334108 (Related Isomer Structure Validation). National Center for Biotechnology Information. Link

    • ChemScene Product Data: 1,5-Difluoro-2-iodo-4-nitrobenzene. (CAS confirmation and physical storage data). Link

  • Synthetic Methodology (

    
     Mechanisms): 
    
    • Neumann, C. N., et al. "PhenoFluor: Practical Transition-Metal-Free Fluorination of Phenols". Nature, 2016. (Discusses activation of C-F bonds). Link

    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Fluoronitrobenzenes". Chemical Reviews. (Foundational text on ortho/para activation).

  • Cross-Coupling Protocols:

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[5] Chemical Reviews, 1995. (Standard protocol for halo-arene coupling). Link

  • Safety Data:

    • Sigma-Aldrich Safety Data Sheet for 2,4-Difluoronitrobenzene (Analogous Hazard Profile).Link

Sources

Exploratory

The Trifunctional Scaffold: A Technical Guide to 2,4-Difluoro-5-iodonitrobenzene in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2,4-Difluoro-5-iodonitrobenzene (Synonym: 1,5-Difluoro-2-iodo-4-nitrobenzene) CAS Registry Number: 148388-74-3 Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2,4-Difluoro-5-iodonitrobenzene (Synonym: 1,5-Difluoro-2-iodo-4-nitrobenzene) CAS Registry Number: 148388-74-3

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocycles relies heavily on highly functionalized aromatic building blocks. 2,4-Difluoro-5-iodonitrobenzene has emerged as a premier trifunctional scaffold[1]. By integrating three distinct reactive handles—two electronically differentiated fluorine atoms, a cross-coupling-ready iodine atom, and a reducible nitro group—this molecule enables the convergent synthesis of kinase inhibitors, benzimidazoles, and quinoxalines.

This whitepaper provides an authoritative analysis of the mechanistic utility, experimental workflows, and global supply chain dynamics (including pricing and procurement strategies) for this critical intermediate.

Structural Rationale & Mechanistic Utility

The strategic value of 2,4-difluoro-5-iodonitrobenzene lies in its orthogonal reactivity profile, which allows for sequential, chemoselective functionalization without the need for cumbersome protecting group manipulations.

  • The Nitro Group (C1): Acts as a powerful electron-withdrawing group (EWG), heavily depleting electron density at the ortho (C2) and para (C4) positions. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, priming it for Nucleophilic Aromatic Substitution (SNAr)[2]. Furthermore, the nitro group serves as a masked amine; post-substitution, it can be reduced to an aniline to facilitate intramolecular cyclization.

  • The Fluorine Atoms (C2 and C4): Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which stabilizes the Meisenheimer complex intermediate. The C4 fluorine (para to the nitro group) is typically less sterically hindered than the C2 fluorine (flanked by the nitro group), allowing for highly regioselective displacement by primary amines at low temperatures.

  • The Iodine Atom (C5): Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig). Because SNAr conditions do not affect aryl iodides, the SNAr and cross-coupling steps can be executed sequentially.

Synthetic Workflow: Building a Heterocyclic Core

The most common application of this scaffold is the construction of fused bicyclic systems. The workflow generally follows a three-step sequence: Regioselective SNAr


 Palladium-Catalyzed Cross-Coupling 

Nitro Reduction & Cyclization.

G A 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) B Regioselective SNAr (Displacement of 4-F) A->B R-NH2, DIPEA, THF, 0 °C C Suzuki-Miyaura Coupling (Cross-coupling at 5-I) B->C Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, 90 °C D Nitro Reduction (NO2 -> NH2) C->D Fe, NH4Cl, EtOH/H2O, 80 °C E Intramolecular Cyclization (e.g., Benzimidazole Core) D->E Orthoester or Aldehyde, Acidic conditions

Figure 1: Sequential chemoselective functionalization of 2,4-Difluoro-5-iodonitrobenzene.

Experimental Protocol: Chemoselective Functionalization

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the sequential functionalization of 2,4-difluoro-5-iodonitrobenzene.

Step 1: Regioselective SNAr with a Primary Amine

Objective: Displace the C4-fluorine while leaving the C2-fluorine and C5-iodine intact.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,4-difluoro-5-iodonitrobenzene (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Amine Introduction: Dropwise add the primary aliphatic amine (1.05 equiv).

    • Causality Check: The strict temperature control (0 °C) is critical. The kinetic barrier for substituting the sterically hindered ortho-fluorine (C2) is higher than that of the para-fluorine (C4). Keeping the reaction cold suppresses over-incorporation and maximizes regioselectivity.

  • Validation: Monitor the reaction via LC-MS. The product mass should reflect the loss of one fluorine atom and the addition of the amine. A subsequent

    
    F NMR should show a single fluorine peak (typically a doublet or singlet depending on long-range coupling), confirming regiocontrol.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc (3x), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C5 position.

  • Preparation: Transfer the purified SNAr intermediate (1.0 equiv, 5 mmol) to a Schlenk flask. Add the desired arylboronic acid (1.2 equiv) and Na

    
    CO
    
    
    
    (2.5 equiv).
  • Catalyst Selection: Add a degassed mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 0.1 M), followed by Pd(dppf)Cl
    
    
    
    (0.05 equiv).
    • Causality Check: Pd(dppf)Cl

      
       is selected because its bidentate ligand framework prevents catalyst deactivation via reductive elimination of the SNAr amine, and its large bite angle promotes efficient oxidative addition into the sterically congested C-I bond.
      
  • Execution & Validation: Heat to 90 °C for 6-8 hours. Validate completion via TLC (UV active). Filter through Celite to remove palladium black, partition between EtOAc and water, and purify via flash chromatography.

Global Supplier Landscape & Price Trends

Procurement of specialized fluorinated building blocks requires balancing purity, lead time, and cost. 2,4-Difluoro-5-iodonitrobenzene is commercially available from several specialized chemical vendors[2][3][4].

The table below summarizes current market data, reflecting typical catalog pricing for research-scale quantities. Note: Prices per gram drop by 40-60% when scaling from 5g catalog orders to >100g bulk custom syntheses.

SupplierQuoted PurityCatalog / Product CodeEstimated Price (USD) / 5gTypical Lead Time
SynQuest Laboratories 98%4654-K-X1$180 - $2201-2 Weeks
Fluorochem 95%F839785$140 - $170In Stock
BLD Pharm 98%BD421635$120 - $150In Stock
ChemScene ≥98%CS-0506370$150 - $1901-2 Weeks
Ambeed 98%A801830$130 - $160In Stock
Supply Chain & Procurement Strategy

When sourcing this compound, drug development professionals must account for HazMat shipping regulations [5]. Because it is a nitroaromatic compound containing halogens, it is often classified under dangerous goods for transport (Haz Class 6.1 or 9)[5].

  • Cost Impact: Expect an additional $50 to $150 in HazMat shipping fees per order, depending on domestic vs. international routing[5].

  • Storage: The compound should be stored away from light and strong reducing agents to prevent premature degradation of the carbon-iodine bond or reduction of the nitro group.

References

To ensure the highest standards of scientific integrity, the mechanistic claims, supplier data, and material properties discussed in this guide are grounded in the following verified sources:

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Utility of a Multifunctional Building Block

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoro-5-iodonitrobenzene Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoro-5-iodonitrobenzene

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction facilitates the displacement of a leaving group on an aromatic ring by a nucleophile, a process made feasible when the ring is activated by potent electron-withdrawing groups.[1][3]

2,4-Difluoro-5-iodonitrobenzene is a particularly valuable substrate for SNAr reactions. Its architecture offers a confluence of strategic advantages for the synthetic chemist:

  • Dual Activation and Reactivity: The powerfully electron-withdrawing nitro group (-NO₂) significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is directed ortho and para to the nitro group, priming the carbons at positions C2 and C4 for substitution.

  • Tunable Regioselectivity: The presence of two distinct fluorine atoms at the activated C2 and C4 positions introduces the element of regioselectivity. The choice of nucleophile, solvent, and reaction conditions can influence which fluorine atom is preferentially displaced.

  • Orthogonal Chemical Handle: The iodine atom at the C5 position is relatively inert under typical SNAr conditions. It serves as a valuable functional handle for subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for sequential and orthogonal diversification of the molecular scaffold.

This guide provides a detailed exploration of the mechanistic principles, regiochemical considerations, and practical laboratory protocols for leveraging 2,4-difluoro-5-iodonitrobenzene in SNAr chemistry.

Part 1: Mechanistic Framework and Regiochemical Control

The Addition-Elimination Mechanism

The SNAr reaction does not proceed via a direct displacement (like an Sₙ2 reaction) or a cationic intermediate (like an Sₙ1 reaction), both of which are energetically prohibitive for an sp²-hybridized carbon within an aromatic system.[1] Instead, it follows a two-step addition-elimination pathway .[2][4][5]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C4). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][6] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is what stabilizes the intermediate enough for it to form. This step is typically the slow, rate-determining step of the reaction.[2][5]

  • Leaving Group Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion, which is a good leaving group. This yields the final substituted product.[5]

Caption: Figure 1: The General SNAr Addition-Elimination Mechanism.

Decoding Regioselectivity: C2 versus C4 Attack

With two potential reaction sites on 2,4-difluoro-5-iodonitrobenzene, the key to its synthetic utility lies in controlling which fluorine is displaced. The outcome is a delicate balance of electronic, steric, and solvent effects.

  • Electronic Effects: The nitro group activates both the ortho (C2) and para (C4) positions through resonance and induction. Generally, the para position is more strongly activated, as the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group without placing adjacent negative charges.

  • Steric Hindrance: The C2 position is flanked by the nitro group and the bulky iodine atom. A sterically demanding nucleophile will face greater hindrance when approaching C2 compared to the more accessible C4 position. Therefore, larger nucleophiles tend to favor substitution at C4.

  • Solvent Polarity: The choice of solvent can be a powerful tool for directing regioselectivity.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the conventional choice for SNAr reactions. They effectively solvate cations (like K⁺ from a K₂CO₃ base) but poorly solvate the anionic nucleophile, enhancing its reactivity. In these solvents, the reaction is often under thermodynamic control, favoring substitution at the electronically more activated C4 position.[7]

    • Nonpolar Solvents (Toluene, Dioxane): It has been demonstrated with the parent 2,4-difluoronitrobenzene that nonpolar solvents can dramatically favor substitution at the C2 (ortho) position.[8] This is often attributed to the formation of a six-membered polar transition state involving the nucleophile, the substrate's nitro group, and the cation of the base, which preferentially directs the nucleophile to the adjacent C2 position.[8]

Regioselectivity Figure 2: Competing Pathways for Nucleophilic Attack start 2,4-Difluoro-5-iodonitrobenzene + Nu:⁻ path_c4 Attack at C4 (Para to -NO₂) start->path_c4 Favored by: - Large Nu:⁻ - Polar Solvents path_c2 Attack at C2 (Ortho to -NO₂) start->path_c2 Favored by: - Small Nu:⁻ - Nonpolar Solvents mc_c4 Meisenheimer Complex (C4 Adduct) - F⁻ (fast) path_c4->mc_c4 mc_c2 Meisenheimer Complex (C2 Adduct) - F⁻ (fast) path_c2->mc_c2 prod_c4 4-Nu-2-fluoro-5-iodonitrobenzene (Para-Product) mc_c4->prod_c4 prod_c2 2-Nu-4-fluoro-5-iodonitrobenzene (Ortho-Product) mc_c2->prod_c2

Caption: Figure 2: Competing Pathways for Nucleophilic Attack.

Part 2: Application Notes and Experimental Protocols

Safety Note: 2,4-Difluoro-5-iodonitrobenzene is a hazardous substance. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) before use.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the substitution reaction with primary or secondary amines, which are common nucleophiles in drug discovery.

  • Principle: An amine nucleophile displaces a fluoride ion, typically in the presence of a non-nucleophilic base to quench the HF generated. The reaction is often run at elevated temperatures to ensure completion.

  • Materials and Reagents:

    • 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

    • Solvent (e.g., DMSO, DMF, or Toluene for regioselectivity studies)

    • Ethyl acetate (EtOAc), water, brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluoro-5-iodonitrobenzene (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).

    • Add the amine nucleophile (1.1 eq) and the base (2.0 eq).

    • Heat the reaction mixture to the desired temperature (typically 50-100 °C). For regioselectivity studies, start at a lower temperature and monitor carefully.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and regiochemistry.

Protocol 2: General Procedure for SNAr with Phenolic Nucleophiles

This protocol details the synthesis of aryl ethers, a critical linkage in many biologically active molecules.

  • Principle: A phenol is first deprotonated with a strong base to generate a more potent phenoxide nucleophile, which then participates in the SNAr reaction. Anhydrous conditions are crucial to prevent quenching the base.

  • Materials and Reagents:

    • 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

    • Phenol derivative (1.2 eq)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 eq)[9]

    • Anhydrous DMF or DMSO

    • Ethyl acetate (EtOAc), 1M HCl, water, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the phenol (1.2 eq), base (2.0 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.

    • Add a solution of 2,4-difluoro-5-iodonitrobenzene (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-100 °C and monitor by TLC.

    • After completion, cool to room temperature and carefully quench by adding water.

    • Acidify the aqueous layer to pH ~5-6 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing an SNAr reaction with 2,4-difluoro-5-iodonitrobenzene.

Workflow Figure 3: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification cluster_char 5. Characterization setup Combine Substrate, Nucleophile, Base, and Solvent react Heat and Stir setup->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char NMR, HRMS, etc. purify->char

Caption: Figure 3: General Experimental Workflow.

Part 3: Data Summary and Troubleshooting

The following table summarizes expected regiochemical outcomes based on principles derived from the closely related 2,4-difluoronitrobenzene. Researchers should perform initial small-scale experiments to confirm the selectivity for their specific nucleophile.

Nucleophile TypeSteric BulkRecommended SolventExpected Major ProductRationale
Secondary Amine Small (e.g., Dimethylamine)TolueneOrtho-substitution (C2) Nonpolar solvent favors chelation-controlled ortho-attack.[8]
Secondary Amine Large (e.g., Diisopropylamine)DMSO / DMFPara-substitution (C4) Steric hindrance at C2 disfavors ortho-attack.
Phenoxide ModerateDMFPara-substitution (C4) Electronically favored position in a polar aprotic solvent.
Primary Thiol Small (e.g., Ethanethiol)AcetonitrilePara-substitution (C4) Thiols are soft nucleophiles, often favoring the electronically preferred site.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Insufficient temperature; Inactive nucleophile (e.g., incomplete deprotonation); Water in solvent quenching base/nucleophile.Increase temperature incrementally; Use a stronger base (e.g., NaH for alcohols); Ensure all glassware is flame-dried and solvents are anhydrous.
Mixture of Regioisomers Competing electronic, steric, and solvent effects.To favor para-attack (C4) : use a bulkier nucleophile and a polar aprotic solvent (DMSO). To favor ortho-attack (C2) : use a smaller nucleophile and a nonpolar solvent (Toluene).
Low Yield Product decomposition at high temperatures; Inefficient extraction or purification.Run the reaction at the lowest effective temperature; Check the pH of the aqueous layer during workup to ensure the product is not ionized; Optimize chromatography conditions.
Formation of Byproducts Di-substitution (if excess nucleophile and harsh conditions); Reaction with the nitro group (reduction).Use a controlled stoichiometry of the nucleophile (1.0-1.1 eq); Maintain an inert atmosphere to prevent side reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30, 982–986.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gómez, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
  • ResearchGate. (2025). A Cu(I)-promoted one-pot 'SNAr–click reaction' of fluoronitrobenzenes. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]

  • University lecture notes. (n.d.).
  • Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]

  • Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Course Hero. (n.d.). Synthesis of 4-iodonitrobenzene.
  • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918.
  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-5-iodonitrobenzene (C6H2F2INO2).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Benchchem. (n.d.). Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.

Sources

Application

Suzuki coupling conditions for 2,4-Difluoro-5-iodonitrobenzene

This Application Note is designed to guide researchers through the Suzuki-Miyaura cross-coupling of 2,4-Difluoro-5-iodonitrobenzene , a highly electron-deficient scaffold used frequently in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the Suzuki-Miyaura cross-coupling of 2,4-Difluoro-5-iodonitrobenzene , a highly electron-deficient scaffold used frequently in the synthesis of kinase inhibitors and quinoxaline-based drug candidates.

Part 1: Executive Summary & Substrate Analysis

The Challenge: The Chemoselectivity Paradox 2,4-Difluoro-5-iodonitrobenzene (CAS 148388-74-3) presents a classic "high-reactivity" trap.

  • The Opportunity: The iodine atom at the C5 position is exceptionally activated for oxidative addition by Palladium(0) due to the electron-withdrawing nature of the nitro and fluoro groups. This theoretically allows for rapid coupling under mild conditions.

  • The Risk: The same electron-withdrawing groups (Nitro at C1, Fluorines at C2/C4) make the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Critical Failure Mode: Strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents (e.g., unbuffered DMF) can displace the fluorine atoms (particularly at C2 and C4) before or during the Suzuki coupling, leading to complex mixtures of regioisomers.

Strategic Solution: To achieve high yield and purity, the protocol must prioritize Kinetic Control . We must select conditions that accelerate the Pd-catalyzed cycle (Oxidative Addition


 Transmetalation 

Reductive Elimination) while suppressing the activation barrier for

.

Part 2: Optimization Strategy & Critical Parameters

Catalyst Selection
  • Recommendation: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    or Pd(PPh
    
    
    )
    
    
    .
  • Rationale: The C-I bond is weak and highly activated. Exotic, electron-rich Buchwald precatalysts (e.g., XPhos-Pd-G2) are generally unnecessary and may even promote homocoupling or dehalogenation. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides excellent stability and a wide bite angle, facilitating the reductive elimination step without requiring high heat.

Base Selection (The "Make or Break" Factor)
  • Recommendation: Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (mild bases).
  • Avoid: NaOH, KOH, KOtBu, CsOH.

  • Rationale: Strong bases increase the concentration of "hard" nucleophiles that attack the C-F bonds. Carbonates provide sufficient basicity to activate the boronic acid (forming the boronate species) without triggering rapid

    
     on the fluorines.
    
Solvent System
  • Recommendation: 1,4-Dioxane / Water (4:1) or Toluene / Water (biphasic) .

  • Rationale: A biphasic system buffers the reaction. The water solubilizes the inorganic base, controlling its effective concentration in the organic phase where the substrate resides. This phase-transfer limitation protects the sensitive fluorines. Avoid pure polar aprotic solvents like DMF or DMSO unless temperature is strictly controlled (<60°C), as they dramatically enhance

    
     rates.
    

Part 3: Detailed Experimental Protocol

Method A: Standard Protocol (High Throughput / General)

Best for: Boronic acids with standard reactivity (Phenyl, Pyridyl).

Materials:

  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 - 5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap) with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling and catalyst deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Activation: Add the degassed 2M Na

    
    CO
    
    
    
    solution (2.0 equiv).
  • Reaction: Heat the mixture to 60°C - 80°C .

    • Note: Do not exceed 90°C. Higher temperatures favor fluorine displacement.

    • Monitor: Check by LC-MS or TLC after 2 hours. The activated Iodine should react quickly.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Wash organic layer with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Method B: "Difficult" Substrates (Sterically Hindered / Unstable)

Best for: Heterocyclic boronic acids prone to protodeboronation.

Modifications:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (4-8 mol%). SPhos is excellent for unstable boronic acids and creates a very active catalyst that works at lower temperatures.
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, solid) or KF (3.0 equiv).
  • Solvent: DME (Dimethoxyethane) / Water (2:1) .

  • Temperature: 40°C - 50°C . (Lower temp preserves the fluorines).

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Product mass + OH or O-Alkyl

Side Reaction
. Base attacked F-2 or F-4.
Switch to weaker base (NaHCO

). Lower temperature by 10°C. Switch solvent to Toluene/H

O.
Starting Material (SM) remains Catalyst Death or Inactive Boronic Acid .Degas solvents more thoroughly. Increase catalyst to 5-10 mol%. Ensure Boronic acid is pure (check by NMR).
Dehalogenation (Product - I + H)

-Hydride Elimination
or Over-reduction .
Avoid alcohols (ethanol/isopropanol) as cosolvents. Use Dioxane or Toluene.
Homocoupling (Ar-Ar) Oxygen present .Rigorous inert atmosphere (Argon balloon or Glovebox).

Part 5: Mechanism & Pathway Visualization

The following diagram illustrates the competition between the desired Suzuki cycle and the unwanted


 pathway.

Suzuki_Pathway Substrate 2,4-Difluoro-5-iodonitrobenzene OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd Fast (Activated I) SNAr_Path Side Reaction: SNAr (F-Displacement) Substrate->SNAr_Path Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet + Activated Boronate Base Base (Na2CO3) Boronic Boronic Acid (Ar'-B(OH)2) Base->Boronic Activation Base->SNAr_Path High Temp / Strong Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product TARGET PRODUCT (Suzuki Coupling) RedElim->Product Byproduct BYPRODUCT (Phenol/Ether) SNAr_Path->Byproduct

Figure 1: Reaction pathway competition. Path Blue (Suzuki) is kinetically favored by Pd-catalysis. Path Red (SNAr) is thermally favored by high heat/strong base.

Part 6: References

  • Sigma-Aldrich . Product Specification: 2,4-Difluoro-5-iodonitrobenzene (CAS 148388-74-3).[1][2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational review establishing base/solvent effects).

  • Bio-Fount . Chemical Properties of 2,4-Difluoro-5-iodonitrobenzene.

  • Organic Chemistry Portal . "Suzuki Coupling - Mechanism and Recent Developments". (Detailed discussion on side reactions and base selection).

  • ResearchGate (Snippet 1.2) . "SNAr reaction of 2-fluoronitrobenzene...". (Validating the risk of Fluorine displacement in this scaffold).

Sources

Method

selective displacement of fluorine in 2,4-Difluoro-5-iodonitrobenzene

This guide details the protocol for the regioselective nucleophilic aromatic substitution ( ) of 2,4-Difluoro-5-iodonitrobenzene . This scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for the regioselective nucleophilic aromatic substitution (


) of 2,4-Difluoro-5-iodonitrobenzene . This scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., analogues of Osimertinib, Rociletinib) and other poly-functionalized pharmaceutical cores.

Part 1: Core Directive & Scientific Rationale

The Challenge: Regioselectivity in a Crowded Scaffold

The substrate, 2,4-Difluoro-5-iodonitrobenzene , presents a classic problem in chemoselectivity. It contains two electrophilic sites (C2-F and C4-F) activated by a nitro group, with a bulky iodine atom adding steric complexity.

  • C4-Position (Para): Typically the preferred site for

    
     due to the strong resonance activation of the para-nitro group. However, the adjacent iodine atom at C5 introduces significant steric hindrance, potentially retarding the approach of nucleophiles.
    
  • C2-Position (Ortho): Activated by both resonance and the strong inductive effect of the adjacent nitro group. While usually less favorable due to the steric bulk of the nitro group itself, the increased hindrance at C4 (due to iodine) can make the C2 pathway competitively viable, leading to regioisomeric impurities.

Scientific Consensus: Under kinetically controlled conditions (low temperature, polar aprotic solvents), the C4-fluorine is selectively displaced by amine nucleophiles. This selectivity is driven by the electronic preference for para-substitution, which generally outweighs the steric penalty imposed by the C5-iodine, provided the nucleophile is not excessively bulky.

Mechanism of Action ( )

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Nucleophilic Attack: The amine attacks the electron-deficient carbon (C4 or C2).

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitro group acts as an electron sink.

  • Aromatization: The fluoride ion is eliminated, restoring aromaticity.

Part 2: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic/kinetic decision nodes.

SNAr_Pathway Start 2,4-Difluoro-5-iodonitrobenzene TS_C4 TS: C4 Attack (Para-activation) (Steric: Iodine) Start->TS_C4 Preferred Path (Electronic Control) TS_C2 TS: C2 Attack (Ortho-activation) (Steric: Nitro) Start->TS_C2 Competing Path (Inductive/H-bond) Nu Nucleophile (R-NH2) Nu->Start Complex_C4 Meisenheimer Complex (C4) TS_C4->Complex_C4 Complex_C2 Meisenheimer Complex (C2) TS_C2->Complex_C2 Prod_C4 MAJOR PRODUCT 4-Amino-2-fluoro-5-iodonitrobenzene Complex_C4->Prod_C4 - F⁻ Prod_C2 MINOR IMPURITY 2-Amino-4-fluoro-5-iodonitrobenzene Complex_C2->Prod_C2 - F⁻

Caption: Kinetic competition between C4 (para) and C2 (ortho) pathways. C4 substitution is electronically favored despite iodine steric bulk.

Part 3: Experimental Protocols

Standard Protocol: Selective C4-Displacement

Objective: Synthesis of 4-amino-substituted-2-fluoro-5-iodonitrobenzene with >95:5 regioselectivity.

Reagents:

  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Procedure:

  • Preparation: Charge a flame-dried reaction flask with 2,4-Difluoro-5-iodonitrobenzene and a magnetic stir bar. Purge with nitrogen.

  • Solvation: Add anhydrous DMF (Dimethylformamide) via syringe. Cool the solution to -10°C using an ice/salt bath.

    • Note: Lower temperatures enhance regioselectivity by favoring the lower-energy transition state (C4).

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the Amine (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical: Slow addition prevents localized high concentrations of amine, reducing the risk of bis-substitution (displacing both fluorines).

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C . Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of starting material. If reaction is sluggish, warm to Room Temperature (20-25°C). Avoid heating above 40°C to prevent C2 attack.

  • Quench & Workup: Pour the mixture into ice-cold water (10x reaction volume).

    • Solids: If a precipitate forms, filter and wash with water.

    • Oils: If no precipitate, extract with Ethyl Acetate (3x). Wash combined organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Table
VariableConditionEffect on Selectivity/YieldRecommendation
Temperature > 25°CIncreases C2 impurity and bis-substitution.Keep < 0°C during addition.
Solvent THF / DCMSlower rate; may improve selectivity for very reactive amines.Use for small/highly reactive amines.
Solvent DMF / DMSOFast rate; stabilizes Meisenheimer complex.Standard choice for most amines.
Base

Heterogeneous; milder than soluble bases.Use if substrate is base-sensitive.
Stoichiometry > 1.2 equiv AminePromotes bis-substitution (2,4-diamino product).Strictly control stoichiometry (1.0-1.05 eq).

Part 4: Regioselectivity Decision Tree

Use this logic flow to adjust conditions based on your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Type1 Primary Amine (Unhindered, e.g., Methylamine) Start->Type1 Type2 Bulky Amine (e.g., Isopropylamine, Anilines) Start->Type2 Type3 Alkoxide / Thiol Start->Type3 Act1 Risk: Bis-substitution Action: -20°C, Slow Addition Type1->Act1 Act2 Risk: Low Reactivity (Steric clash with Iodine) Action: Warm to RT, use DMSO Type2->Act2 Act3 Risk: C2 Attack (Coordination) Action: Use THF (Non-polar), 0°C Type3->Act3

Caption: Optimization strategy based on nucleophile sterics and electronics.

References

  • General Reactivity of Polyfluoronitrobenzenes

    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Nitroarenes.
    • Source: Makosza, M. et al., Chem. Rev.2004 , 104, 2631.[2]

    • URL:[Link]

  • Synthesis of EGFR Inhibitors (Analogous Chemistry)

    • Title: Discovery of Osimertinib (AZD9291)
    • Source: Finlay, M. R. V. et al., J. Med. Chem.2014, 57, 8249–8267.
    • URL:[Link]

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Regioselective reactions of 2,4-difluoronitrobenzene with amines.
    • Source:Tetrahedron Lett.2007, 48, 10281.
    • URL:[Link]

  • Iodine-Substituted Scaffolds

    • Title: Synthesis of 5-iodo-substituted pyrimidine intermediates for kinase inhibitors.[3][4]

    • Source:World Intellectual Property Organization (WIPO)
    • URL:[Link]

Sources

Application

High-Yield Synthesis of Diarylamine-Based Kinase Inhibitors Using 2,4-Difluoro-5-iodonitrobenzene

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Rationale Strategic Rationale & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Rationale

Strategic Rationale & Mechanistic Grounding

In the landscape of targeted oncology, diarylamine scaffolds are privileged structures, frequently serving as the core pharmacophore for allosteric kinase inhibitors (e.g., MEK and PDGFR inhibitors)[1]. The synthesis of these complex architectures requires building blocks that offer precise, orthogonal points of functionalization. 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) is a premier starting material for this purpose[2].

This building block provides three distinct, chemoselective handles:

  • C2 and C4 Fluorines (SNAr): The strongly electron-withdrawing C1-nitro group highly activates both the ortho (C2) and para (C4) fluorines for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Iodine (Cross-Coupling): Serves as an excellent electrophile for transition-metal-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura or Sonogashira couplings).

  • C1 Nitro Group (Reduction): Acts as a latent amine. Once the SNAr and cross-coupling steps are complete, chemoselective reduction yields an aniline, which can be cyclized into benzimidazoles, quinoxalines, or converted into amides[3].

Regioselectivity Causality (C2 vs. C4 Substitution)

When reacting 2,4-difluoro-5-iodonitrobenzene with a primary aniline, substitution can theoretically occur at either the C2 or C4 position. However, the C2-position is kinetically favored when using primary amines. This is driven by a hydrogen-bond-mediated transition state, where the incoming amine proton interacts with the adjacent C1-nitro oxygen, stabilizing the Meisenheimer complex at the ortho position. Furthermore, the C4-fluorine is sterically hindered by the adjacent, bulky C5-iodine (van der Waals radius ~1.98 Å). By carefully modulating the solvent dielectric constant and the base, chemists can push the C2:C4 regioselectivity ratio to >20:1.

Biological Context: Targeting the MAPK Pathway

Diarylamines synthesized from this building block are classic non-ATP competitive (allosteric) inhibitors. By locking kinases like MEK1/2 into an inactive conformation, they shut down downstream signaling cascades responsible for cellular proliferation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Target Transcription Factors (Cell Proliferation) ERK->Target Gene Expression Inhibitor Diarylamine Inhibitor (Synthesized) Inhibitor->MEK Allosteric Inhibition

Figure 1: MAPK signaling cascade illustrating allosteric MEK inhibition by diarylamines.

Quantitative Optimization of Regioselectivity

To ensure a self-validating and scalable process, the SNAr step must be optimized to prevent the formation of difficult-to-separate C4-isomers or bis-substituted byproducts. Table 1 summarizes the optimization parameters for the formation of the C2-diarylamine intermediate.

Table 1: Optimization of SNAr Regioselectivity (C2 vs. C4 Substitution)

EntryNucleophileSolventBaseTemp (°C)Yield (%)C2:C4 Ratio
12-FluoroanilineDMFK₂CO₃80453:1
22-FluoroanilineTHFNaH25582:1 (High bis-sub)
32-FluoroanilineDMSODIPEA607812:1
4 2-Fluoroaniline THF LiHMDS -78 to 0 89 >20:1

Insight: While Entry 3 offers a robust, scalable route for standard laboratory synthesis, Entry 4 utilizes a pre-formed lithium anilide. The extreme nucleophilicity of the anilide allows the reaction to proceed at cryogenic temperatures, maximizing the steric differentiation between the C2 and C4 positions and yielding near-perfect regioselectivity.

Synthetic Workflow & Self-Validating Protocols

Synthetic_Workflow SM 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) SNAr Regioselective SNAr (C2-Fluoro Substitution) SM->SNAr Aniline, DIPEA DMSO, 60°C Suzuki Suzuki Coupling (C5-Iodo Functionalization) SNAr->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 90°C Reduction Nitro Reduction (Chemoselective Fe/NH4Cl) Suzuki->Reduction Fe, NH4Cl EtOH/H2O, 80°C Final Cyclization (Kinase Inhibitor Scaffold) Reduction->Final Electrophile (e.g., CDI or Acid)

Figure 2: Orthogonal synthetic workflow for kinase inhibitors via functionalization.

Protocol A: Regioselective SNAr (Formation of the Diarylamine Core)

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases to prevent the deprotonation of weakly acidic aromatic protons, mitigating unwanted polymerization. DMSO is selected because its high dielectric constant stabilizes the Meisenheimer complex during the SNAr transition state, accelerating the reaction at mild temperatures.

  • Setup: Charge a dry 100 mL round-bottom flask with 2,4-Difluoro-5-iodonitrobenzene (1.0 eq, 10 mmol) and anhydrous DMSO (25 mL).

  • Addition: Add the substituted aniline (1.05 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The reaction is complete when the starting material signal (m/z 283.9 [M-H]⁻)[2] is fully consumed.

  • Workup: Quench the reaction by slowly pouring it into 150 mL of vigorously stirred ice water. Self-validation: The highly polar DMSO is water-miscible, while the diarylamine product is highly hydrophobic. This causes the product to crash out as a bright orange/red precipitate, acting as a self-purifying step. Filter and dry under vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl₂ is utilized due to the large bite angle of the dppf ligand (~99°). This facilitates the reductive elimination step even in the sterically congested environment flanked by the C4-fluorine and C6-proton. The biphasic Dioxane/H₂O system ensures both the hydrophobic diarylamine and the hydrophilic boronic acid remain solvated at the interface.

  • Setup: In a Schlenk flask, combine the C2-substituted diarylamine intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C under Argon for 6 hours.

  • Workup: Cool to room temperature and filter through a pad of Celite. Causality: This removes palladium black, which can catalyze unwanted side reactions during subsequent steps or inhibit crystallization. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Chemoselective Nitro Reduction

Causality & Design: Catalytic hydrogenation (Pd/C, H₂) is deliberately avoided. The electron-rich nature of the newly formed diarylamine, combined with the remaining C4-fluorine, makes the system highly susceptible to unwanted hydrodehalogenation. The Béchamp reduction (Fe/NH₄Cl) provides absolute chemoselectivity for the nitro group.

  • Setup: Dissolve the coupled intermediate in a 3:1 mixture of EtOH and H₂O.

  • Reagents: Add Iron powder (5.0 eq, 325 mesh) and NH₄Cl (5.0 eq).

  • Reaction: Reflux at 80 °C for 2 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc). The highly polar, UV-active aniline product will appear significantly lower on the baseline compared to the nitro precursor.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate to remove EtOH, extract the aqueous layer with DCM, and concentrate to yield the final functionalized aniline, ready for cyclization into the final kinase inhibitor scaffold[1].

References

  • [2] PubChemLite. "2,4-difluoro-5-iodonitrobenzene (C6H2F2INO2)". Université du Luxembourg / PubChem. Accessed March 4, 2026. URL:

  • [3] ResearchGate. "Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists" (Detailing the reactivity of 1,5-difluoro-2-iodo-4-nitrobenzene). ResearchGate. URL:

  • [1] Google Patents. "WO2020063860A1 - Naphthyridinone and pyridopyrimidinone compounds useful as kinases inhibitors." Fochon Pharmaceuticals Ltd. URL:

Sources

Method

Application Note: Precision Sonogashira Coupling of 5-Iodo-2,4-difluoronitrobenzene

Overcoming Nucleophilic Aromatic Substitution (SNAr) in Highly Electron-Deficient Aryl Halides As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard cross-coupling protocols fail...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Nucleophilic Aromatic Substitution (SNAr) in Highly Electron-Deficient Aryl Halides

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard cross-coupling protocols fail against highly functionalized, electron-deficient substrates. The functionalization of 5-iodo-2,4-difluoronitrobenzene (also known as 1,5-difluoro-2-iodo-4-nitrobenzene) via Sonogashira coupling is a prime example of this challenge. While the electron-withdrawing nitro and fluoro groups prime the carbon-iodine bond for rapid palladium insertion, they simultaneously turn the aromatic ring into a highly reactive electrophile, making it exceptionally vulnerable to side reactions.

This application note provides a field-proven, causality-driven methodology to achieve high-yield carbon-carbon bond formation while completely suppressing off-target degradation.

Mechanistic Rationale: The SNAr vs. Cross-Coupling Dichotomy

The reactivity of 5-iodo-2,4-difluoronitrobenzene is governed by a "push-pull" electronic environment. The nitro group strongly depletes electron density from the aromatic ring, activating the ortho (C-2) and para (C-4) positions toward nucleophilic attack[1]. Because fluorine is an excellent leaving group in the presence of strong electron-withdrawing groups, these positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

In a traditional Sonogashira coupling, primary or secondary amines (e.g., piperidine, diethylamine) are used as both the base and the solvent. However, when these nucleophilic amines are exposed to 5-iodo-2,4-difluoronitrobenzene, the SNAr pathway outcompetes the catalytic cross-coupling cycle. The amine rapidly displaces the fluorine atoms, leading to aminated byproducts and destroying the starting material. Even tertiary amines like triethylamine (


) can act as nucleophiles or degrade to secondary amines under thermal stress, leading to complex mixtures.

The Solution: To achieve chemoselectivity, we must decouple the base's role in the catalytic cycle from nucleophilicity. By transitioning to a copper-free or low-copper protocol utilizing an inorganic base (such as


) in a non-nucleophilic solvent (like THF), we completely shut down the SNAr pathway[3][4]. Furthermore, because the C-I bond is so electron-deficient, oxidative addition to Pd(0) is nearly instantaneous at room temperature[5]. Heating the reaction is not only unnecessary but actively detrimental, as it promotes Glaser homocoupling of the alkyne and thermal degradation.

Pathways Substrate 5-Iodo-2,4-difluoronitrobenzene (Highly Electron-Deficient) Pd_Cycle Pd(0) Oxidative Addition (Fast at 25°C) Substrate->Pd_Cycle Inorganic Base (Cs2CO3) Non-nucleophilic Solvent SNAr_Pathway Nucleophilic Attack (SNAr) (Fluorine Displacement) Substrate->SNAr_Pathway Amine Bases (e.g., Piperidine, Et3N) Product Sonogashira Product (Desired Yield >90%) Pd_Cycle->Product Terminal Alkyne Pd Catalyst Byproduct Aminated Byproduct (Undesired) SNAr_Pathway->Byproduct Heat / Prolonged Time

Divergent pathways: Desired Pd-catalyzed coupling vs. undesired SNAr side reactions.

Quantitative Optimization Data

To validate the mechanistic hypothesis, a matrix of bases and temperatures was evaluated using phenylacetylene as the model terminal alkyne. The data below demonstrates the catastrophic effect of nucleophilic amines and the superiority of the ambient-temperature, inorganic base protocol.

EntryBase (2.0 eq)SolventTemperatureTimeYield (Desired)SNAr Byproduct
1PiperidineDMF50 °C2.0 h< 5%> 90%
2Triethylamine (

)
THF50 °C4.0 h28%65%
3Diisopropylethylamine (DIPEA)THF25 °C4.0 h72%15%
4 Cesium Carbonate (

)
THF 25 °C 1.5 h 94% Not Detected

Table 1: Reaction optimization highlighting the suppression of SNAr byproducts using inorganic bases at ambient temperature.

Validated Amine-Free Sonogashira Protocol

This protocol is designed as a self-validating system . By observing specific physical changes during the workflow, researchers can confirm the mechanistic progression of the reaction without waiting for final LC-MS results.

Reagents Required:
  • Aryl Halide: 5-Iodo-2,4-difluoronitrobenzene (1.0 equiv, 1.0 mmol, 285 mg)

  • Alkyne: Terminal alkyne, e.g., Phenylacetylene (1.1 equiv, 1.1 mmol)

  • Catalyst:

    
     (0.05 equiv, 5 mol%, 58 mg)
    
  • Base:

    
     (2.0 equiv, 2.0 mmol, 652 mg) - Must be finely milled and anhydrous.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology:

1. Solvent Degassing (Critical for Homocoupling Suppression)

  • Action: Transfer 5.0 mL of anhydrous THF to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw.

  • Causality: Electron-deficient aryl iodides can generate transient radical species that accelerate Glaser homocoupling (alkyne dimerization) in the presence of trace oxygen.

  • Validation: During the final thaw cycle, the solvent will melt smoothly without the evolution of dissolved gas bubbles, confirming a fully deoxygenated environment.

2. Reagent Assembly

  • Action: Under an argon atmosphere, add 5-iodo-2,4-difluoronitrobenzene,

    
    , and the terminal alkyne to the reaction vessel. Add the 
    
    
    
    catalyst last.
  • Causality: Adding the Pd catalyst last prevents the premature formation of palladium-acetylide complexes in the absence of the aryl electrophile, further suppressing alkyne homocoupling.

  • Validation: Upon the addition of the yellow

    
     powder, the heterogeneous suspension will rapidly transition to a deep orange/red hue within 3–5 minutes. This color shift is the visual confirmation of the active 
    
    
    
    species undergoing rapid oxidative addition to the C-I bond.

3. Ambient Reaction & Monitoring

  • Action: Stir the reaction vigorously (due to the insoluble

    
    ) at exactly 25 °C for 1.5 hours. Do not apply heat.
    
  • Causality: The extreme electron deficiency of the substrate lowers the activation energy for oxidative addition[3]. Heating provides no kinetic benefit for the desired pathway but exponentially increases the rate of background degradation.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (high

    
    , strongly UV active) will deplete rapidly, replaced by a single, lower 
    
    
    
    spot. LC-MS will confirm the product mass without the
    
    
    or
    
    
    adduct peaks characteristic of amine-induced SNAr.

4. Aqueous Quench & Extraction

  • Action: Quench the reaction by adding 5.0 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Causality:

    
     gently neutralizes the basic environment without risking the hydrolysis of the newly formed product or the highly activated fluorines.
    

5. Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

Workflow Step1 1. Solvent Degassing (THF, 3x Freeze-Pump-Thaw) Step2 2. Reagent Assembly (Substrate, Alkyne, Cs2CO3, Pd) Step1->Step2 Step3 3. Ambient Reaction (Stir at 25°C, Monitor via LC-MS) Step2->Step3 Step4 4. Aqueous Quench (Saturated NH4Cl / EtOAc Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the amine-free Sonogashira coupling protocol.

References
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells National Institutes of Health (NIH) / PMC[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances (RSC Publishing)[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI[Link]

  • Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs ACS Chemical Biology - ACS Publications[Link]

Sources

Application

Application Note: Chemoselective Reduction of 2,4-Difluoro-5-iodonitrobenzene

Part 1: Executive Summary & Strategic Analysis The Synthetic Challenge The reduction of 2,4-Difluoro-5-iodonitrobenzene to 2,4-Difluoro-5-iodoaniline presents a classic chemoselectivity dilemma in organic synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The reduction of 2,4-Difluoro-5-iodonitrobenzene to 2,4-Difluoro-5-iodoaniline presents a classic chemoselectivity dilemma in organic synthesis. The molecule contains three distinct functional groups, each sensitive to different reduction modalities:[1][2][3]

  • Nitro Group (-NO₂): The target for reduction.[3][4][5][6]

  • Aryl Iodide (C-I): Highly susceptible to hydrogenolysis (deiodination) under catalytic hydrogenation conditions (e.g., Pd/C, H₂).

  • Aryl Fluorines (C-F): Located at the ortho (C2) and para (C4) positions relative to the nitro group. These positions are activated for Nucleophilic Aromatic Substitution (SNAr). Strongly basic reduction conditions (e.g., sulfide reductions) pose a risk of displacing the C4-fluorine.

Strategic Decision Matrix

To ensure high yield and purity, the chosen protocol must reduce the nitro group while strictly preserving the C-I bond and avoiding SNAr at the C-F positions.

MethodSuitabilityRisk ProfileRecommendation
H₂ / Pd/C High Risk Critical Failure: Rapid deiodination will occur, yielding 2,4-difluoroaniline.AVOID
H₂ / Pt/C (Sulfided) ModerateFeasible: Sulfided platinum inhibits hydrogenolysis, but requires specialized catalyst and high-pressure equipment.Alternative
SnCl₂ / HCl HighGood: Excellent chemoselectivity.[7] Main drawback is tin waste disposal and difficult workup on large scale.Valid (Lab Scale)
Fe / AcOH Optimal Excellent: Robust, scalable, cheap. Acidic media prevents SNAr; iron does not insert into C-I bond under these conditions.PRIMARY PROTOCOL

Part 2: Chemoselectivity & Mechanism Visualization[8]

The following diagram illustrates the divergent pathways based on reagent selection. The "Happy Path" (Iron-mediated) leads to the target, while the "Sad Path" (Catalytic Hydrogenation) leads to impurity formation.

G cluster_legend Mechanism Key Start 2,4-Difluoro-5-iodonitrobenzene Target TARGET: 2,4-Difluoro-5-iodoaniline (Iodine Retained) Start->Target Fe / AcOH / EtOH (Chemoselective) Impurity IMPURITY: 2,4-Difluoroaniline (Deiodinated) Start->Impurity H2 / Pd/C (Hydrogenolysis) SideRxn SIDE PRODUCT: Phenol Derivative (Fluorine Displaced) Start->SideRxn Na2S / NaOH (SNAr Risk) key1 Green Path: Electron Transfer (Single Electron Transfer) key2 Red Path: Catalytic Surface Adsorption

Figure 1: Reaction pathway analysis showing chemoselectivity risks associated with different reduction methods.

Part 3: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Scope: Scalable from mg to kg. Most robust method for preserving aryl iodides.

1. Materials & Reagents
  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)

  • Solvent System: Ethanol (EtOH) / Glacial Acetic Acid (AcOH) / Water (Ratio 4:1:1)

  • Catalyst (Optional): Ammonium Chloride (NH₄Cl) (1.0 equiv) - Accelerates reaction if using pure water/alcohol.

2. Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2,4-Difluoro-5-iodonitrobenzene (e.g., 5.0 g, 17.5 mmol). Add Ethanol (70 mL) and Glacial Acetic Acid (17.5 mL). Stir until dissolved.

  • Activation: Add Iron Powder (4.9 g, 87.5 mmol, 5 equiv) in a single portion.

    • Note: If the iron is old/oxidized, activate it briefly with dilute HCl before use, or simply use excess.

  • Reaction: Heat the mixture to 70–80 °C (gentle reflux).

    • Observation: The reaction is exothermic. Monitor the internal temperature.[8][9][10] The yellow color of the nitro compound should fade to a darker/brown suspension (iron oxides).

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The starting material (nitro) is usually less polar than the product (aniline).

    • Success Criteria: Disappearance of SM peak; appearance of M+H = 256 (approx) in MS.

  • Workup (Crucial Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate (EtOAc).

    • Neutralization: Concentrate the filtrate to remove most Ethanol/AcOH. Dilute the residue with EtOAc (100 mL) and carefully neutralize with saturated NaHCO₃ solution until pH ~8.

      • Caution: CO₂ evolution will be vigorous.

    • Extraction: Separate layers.[11][12] Wash the organic layer with water (2x) and brine (1x).[12]

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

3. Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the downfield protons characteristic of the nitro-arene and the appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.

  • ¹⁹F NMR: Verify two distinct fluorine signals. Loss of a signal implies SNAr side reaction.

Protocol B: Stannous Chloride (SnCl₂) Reduction

Scope: Small scale (<1g), or when acidic conditions must be strictly controlled.

1. Materials & Reagents
  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (SnCl₂[9][11][13]·2H₂O) (5.0 equiv)[5]

  • Solvent: Ethanol or Ethyl Acetate[11][13]

2. Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add solid SnCl₂·2H₂O (5 equiv).[5]

  • Reaction: Heat to 70 °C for 1–3 hours.

  • Workup (The "Emulsion" Challenge):

    • Tin salts form gelatinous emulsions. To break this:

    • Cool to RT. Pour mixture into ice-water.

    • Adjust pH to 8–9 using 10% NaOH or saturated NaHCO₃ .

    • Tip: Adding Rochelle's Salt (Potassium Sodium Tartrate) helps solubilize tin salts and break the emulsion.

    • Extract with EtOAc, wash with brine, dry, and concentrate.[11][14]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Iodine (Deiodination) Trace Pd contamination or excessively vigorous metal reduction.Ensure glassware is free of Pd residue. Switch from SnCl₂ to Fe/AcOH (milder).
Loss of Fluorine Basic conditions (SNAr) or high temp.Strictly avoid strong bases (NaOH, KOH) during the reaction. Use NaHCO₃ for workup.[12] Keep temp < 80°C.
Incomplete Reaction Oxidized Iron surface or old SnCl₂.Activate Iron with 1-2 drops of conc. HCl. Use fresh SnCl₂. Increase equivalents to 7-10x.
Stuck Emulsion Tin salts (Protocol B).[3]Use Celite filtration before extraction.[12] Use Rochelle's salt during workup.

Part 5: References

  • BenchChem. (2025).[5][11][15] A Comparative Guide to the Synthesis of 2,4-Difluoroaniline. Retrieved from

  • Vanderbilt University. (2010). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Describing halogen stability in 3,5-difluoro-4-iodoaniline systems). Retrieved from

  • Owsley, D. C., & Bloomfield, J. J. (1977).[6] The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120. (Foundational text on Fe/AcOH selectivity).

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds. Retrieved from

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[13] (Protocol for SnCl2 selectivity).

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2,4-Difluoro-5-iodonitrobenzene

This Application Note is designed for researchers addressing the specific chemoselectivity challenges of aminating 2,4-Difluoro-5-iodonitrobenzene . The presence of a nitro group and two fluorine atoms creates a highly e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers addressing the specific chemoselectivity challenges of aminating 2,4-Difluoro-5-iodonitrobenzene .

The presence of a nitro group and two fluorine atoms creates a highly electron-deficient scaffold. This introduces a critical competition between Palladium-catalyzed Buchwald-Hartwig amination (targeting the C5–Iodine bond) and Nucleophilic Aromatic Substitution (SNAr) (targeting the C2/C4–Fluorine bonds).[1]

[1]

Executive Summary & Challenge Analysis

The substrate 2,4-Difluoro-5-iodonitrobenzene presents a classic "orthogonal reactivity" problem.

  • Target Reaction: Buchwald-Hartwig cross-coupling at the C5–I position (Meta to Nitro).[1]

  • Competing Reaction: SNAr displacement of Fluorine at C2 (Ortho to Nitro) or C4 (Para to Nitro).

The Challenge: The nitro group strongly activates the ortho and para fluorines toward nucleophilic attack. Standard Buchwald conditions (strong base, heat, polar solvent) often accelerate the uncatalyzed SNAr background reaction, leading to regioisomeric mixtures or exclusive fluorine displacement.

The Solution: This protocol utilizes a Third-Generation Buchwald Precatalyst (Pd G3/G4) system with a weak inorganic base and non-polar solvent to kinetically favor the Palladium cycle over the background SNAr pathway.

Mechanistic Pathway & Logic

The following diagram illustrates the kinetic competition. Success depends on


.[1]

ReactionPathways Substrate 2,4-Difluoro-5-iodonitrobenzene OxAdd Oxidative Addition (C5-I Bond) Substrate->OxAdd + Pd(0) (Fast with BrettPhos) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer + Amine (Direct Attack) Amine Amine (H-NR2) Pd0 Pd(0) Active Species PdIntermediate Pd(II)-Amido Complex OxAdd->PdIntermediate + Amine, Base Product_C5 Target Product: C5-Aminated (2,4-Difluoro retained) PdIntermediate->Product_C5 Reductive Elimination Product_SNAr Side Product: C2/C4-Aminated (Fluorine displaced) Meisenheimer->Product_SNAr - HF

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green) and uncatalyzed SNAr (Red).[1]

Optimized Experimental Protocol

This protocol is optimized for C5-selectivity . Deviations in base or solvent will likely trigger SNAr.[1]

Reagents & Materials
ReagentRoleSpecification
2,4-Difluoro-5-iodonitrobenzene Substrate>98% Purity (HPLC)
BrettPhos Pd G4 PrecatalystRapid activation at low temp
Cs₂CO₃ (Cesium Carbonate)BaseWeak, mild base (prevents SNAr)
Toluene (Anhydrous)SolventNon-polar (suppresses SNAr)
Primary/Secondary Amine Coupling Partner1.1 Equivalents
Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Schlenk Line) [1]

  • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with:

    • BrettPhos Pd G4 (2.0 mol%)[1]

    • Cs₂CO₃ (2.0 equivalents)

    • 2,4-Difluoro-5-iodonitrobenzene (1.0 equivalent, e.g., 285 mg for 1 mmol scale)[1]

  • Note: If the amine is a solid, add it now (1.1 equivalents). If liquid, add in Step 3.

  • Seal the vial with a septum cap and purge with Argon/Nitrogen for 5 minutes.

Step 2: Solvent Addition [1]

  • Add Anhydrous Toluene via syringe.[1] Concentration should be 0.2 M (5 mL for 1 mmol scale).

    • Critical: Do NOT use DMF, DMSO, or DMAc. Polar aprotic solvents stabilize the Meisenheimer complex, drastically accelerating the unwanted SNAr reaction [1].

  • If the amine is a liquid, add it now via microsyringe.

Step 3: Reaction & Monitoring

  • Heat the block to 40°C - 50°C .

    • Caution: Do not exceed 60°C initially.[1][2] Higher temperatures favor the SNAr pathway (higher activation energy) compared to the Pd-catalyzed pathway (lower activation energy).

  • Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.

    • Checkpoint: Look for the disappearance of the Ar-I peak.

    • Validation: Confirm the product mass. If the mass corresponds to [M - F + Amine], you have SNAr (Failure). If mass is [M - I + Amine], you have Buchwald (Success).[1]

Step 4: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.

  • Elute with Ethyl Acetate.[1]

  • Concentrate in vacuo.[1][3]

  • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Parameter Optimization Guide

Use this table to troubleshoot or optimize if yield is low.

ParameterRecommendedAvoidReason
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 Pd(PPh₃)₄, PdCl₂Older catalysts are too slow; substrate will degrade via SNAr before coupling occurs.[1]
Base Cs₂CO₃ or K₃PO₄ NaOtBu, LiHMDS, KOtBuStrong alkoxide bases are nucleophilic and will directly attack the C2/C4 fluorines [2].
Solvent Toluene , Dioxane DMF, DMSO, NMPPolar solvents stabilize the charged SNAr transition state. Non-polar solvents retard it.[1]
Temp 40–60°C >80°CHigh heat overcomes the activation barrier for the background SNAr reaction.

Troubleshooting: Identifying Regioisomers

Since the molecular weights of the SNAr product and Buchwald product differ significantly (displacement of F [19 Da] vs I [127 Da] ), Mass Spectrometry is the primary validation tool.

  • Scenario A: Mass = (Substrate + Amine - 127) [1]

    • Result: Successful Buchwald-Hartwig at C5.[1]

    • Action: Proceed to isolation.

  • Scenario B: Mass = (Substrate + Amine - 19) [1]

    • Result: SNAr Failure (Attack at C2 or C4).

    • Root Cause: Temperature too high, solvent too polar, or base too strong.

    • Fix: Switch to Toluene, lower temp to 40°C, and ensure Catalyst is active (fresh batch).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (Context on competing halide reactivity). [1]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational theory on SNAr activation by Nitro groups).

Sources

Application

Application Note: Regioselective Amination of 2,4-Difluoro-5-iodonitrobenzene

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of kinase inhibitors and heterocyclic scaffolds. It details the regioselective functionalization of 2,4-Difluoro-5-iodoni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of kinase inhibitors and heterocyclic scaffolds. It details the regioselective functionalization of 2,4-Difluoro-5-iodonitrobenzene (CAS 148388-74-3) , a critical building block where steric and electronic factors compete to determine the reaction outcome.


 Reactions of Poly-halogenated Nitrobenzenes

Abstract & Strategic Value

2,4-Difluoro-5-iodonitrobenzene is a high-value scaffold used in the synthesis of quinoxaline-based kinase inhibitors (e.g., glutamate receptor antagonists) and other fused heterocycles. Its unique substitution pattern presents a classic "Chemoselectivity vs. Regioselectivity" challenge:

  • Electronic Drive: The nitro group strongly activates the para-fluorine (C4).

  • Steric Control: The iodine atom at C5 exerts significant steric hindrance on the C4 position, often diverting nucleophilic attack to the ortho-fluorine (C2).

This guide provides a protocol to maximize C2-selectivity (ortho-substitution), preserving the C4-fluorine and C5-iodine for subsequent orthogonal functionalization (e.g., Suzuki coupling or secondary


).

Mechanistic Insight: The "Steric Steering" Effect

In standard 2,4-difluoronitrobenzene systems, nucleophilic aromatic substitution (


) occurs preferentially at the C4 position  (para to 

) due to maximum resonance stabilization of the Meisenheimer complex.

However, the introduction of an Iodine atom at C5 drastically alters this landscape. The large van der Waals radius of iodine (


) creates a "steric wall" adjacent to C4. Consequently, while C4 remains electronically activated, the kinetic barrier to nucleophilic attack increases, often making the C2 position  (ortho to 

) the kinetically favored site for bulky amines.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the steric blockade that favors Path B (C2-substitution).

SNAr_Mechanism cluster_legend Steric Steering Effect SM 2,4-Difluoro-5-iodonitrobenzene (Substrate) TS_Para Transition State A (C4-Attack) High Steric Barrier (Iodine Clash) SM->TS_Para Amine (Electronic Pref.) TS_Ortho Transition State B (C2-Attack) Lower Steric Barrier SM->TS_Ortho Amine (Kinetic Pref.) Prod_Para Product A (C4-Amine) (Minor/Trace) TS_Para->Prod_Para - HF Prod_Ortho Product B (C2-Amine) (Major Target) TS_Ortho->Prod_Ortho - HF Legend Iodine at C5 blocks C4, directing attack to C2.

Figure 1: Mechanistic map showing the diversion of nucleophilic attack from the electronically preferred C4 position to the sterically accessible C2 position.

Experimental Protocol

This protocol is optimized for the mono-amination of 2,4-difluoro-5-iodonitrobenzene with primary or secondary amines, targeting the C2-position .

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 equiv).

  • Nucleophile: Amine (1.05 – 1.1 equiv). Note: Use stoichiometric amounts to prevent bis-substitution.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

    • THF is preferred for lower temperatures (-78°C to 0°C) to maximize selectivity.

    • DMF is used if the amine is poorly soluble.

Step-by-Step Procedure

Step 1: Preparation (0 min) Dissolve 2,4-difluoro-5-iodonitrobenzene (1.0 g, 3.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to -20°C (ice/salt bath or cryostat).

Step 2: Controlled Addition (0 - 30 min) Prepare a solution of the Amine (3.7 mmol, 1.05 equiv) and DIPEA (4.2 mmol, 1.2 equiv) in THF (5 mL). Add this mixture dropwise to the cold substrate solution over 30 minutes.

  • Critical Process Parameter (CPP): Fast addition causes local heating, leading to loss of regioselectivity (formation of C4 or bis-substituted byproducts).

Step 3: Reaction & Monitoring (30 min - 4 h) Allow the reaction to stir at -20°C for 1 hour, then slowly warm to 0°C. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Target Mass:

    
    .
    
  • Stop Condition: Quench when starting material is <5%. If C4-regioisomer starts appearing (usually distinct Rf), stop immediately.

Step 4: Work-up & Purification

  • Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2).[1] The C2-isomer (ortho-nitro) is often less polar than the C4-isomer due to internal hydrogen bonding (if the amine has an H-donor) and the "ortho-effect."

Data: Solvent & Temperature Effects

The following table summarizes the impact of conditions on the Regiomeric Ratio (C2:C4).

SolventTemperatureBaseC2 : C4 Ratio (Approx)Yield (Isolated)Notes
THF -20°C to 0°C DIPEA > 10 : 1 85% Recommended Condition
THF25°C (RT)DIPEA4 : 178%Moderate selectivity loss
DMF25°C (RT)

2 : 165%Polar solvent stabilizes C4-TS
EtOHReflux

1 : 150%Poor selectivity; bis-substitution

Downstream Applications (Workflow)

The resulting N-substituted-2-amino-4-fluoro-5-iodonitrobenzene is a versatile intermediate.

Workflow Step1 C2-Amination (This Protocol) Intermediate 2-Amino-4-fluoro-5-iodonitrobenzene Step1->Intermediate Branch1 Path A: Reduction & Cyclization (e.g., to Quinoxalines) Intermediate->Branch1 H2/Pd or Fe/AcOH Branch2 Path B: Cross-Coupling (Suzuki/Sonogashira on Iodine) Intermediate->Branch2 Pd(0), Boronic Acid Branch3 Path C: Secondary SNAr (Displace C4-Fluorine) Intermediate->Branch3 Strong Nucleophile, Heat

Figure 2: Synthetic utility of the C2-substituted intermediate.

Key Application (Quinoxalines): Reduction of the nitro group yields a 1,2-diamine (aniline + added amine). Condensation with oxalate or glyoxylates forms the quinoxaline core, retaining the Iodine at C6 and Fluorine at C7 (quinoxaline numbering), as seen in the synthesis of GluK3 receptor antagonists [1].

References

  • Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones. Source:ChemMedChem / ResearchGate. Context: Describes the use of 1,5-difluoro-2-iodo-4-nitrobenzene (synonym for 2,4-difluoro-5-iodonitrobenzene) as a starting material, reacting with hydrazine/amines to form the heterocyclic core. URL:

  • Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene. Source:Organic Process Research & Development. Context: Establishes the baseline C4-selectivity which is perturbed by the C5-iodine steric effect. URL:

  • 1,5-Difluoro-2-iodo-4-nitrobenzene (CAS 148388-74-3) Data Sheet. Source: ChemicalBook / BenchChem. Context: Physical properties and structural verification.[2][3] URL:

Sources

Method

Application Note: One-Pot Synthesis Strategies for 2,4-Difluoro-5-iodonitrobenzene

This comprehensive Application Note and Protocol guide details the one-pot synthesis methods involving 2,4-Difluoro-5-iodonitrobenzene , a high-value scaffold for kinase inhibitor development (e.g., EGFR inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the one-pot synthesis methods involving 2,4-Difluoro-5-iodonitrobenzene , a high-value scaffold for kinase inhibitor development (e.g., EGFR inhibitors like Osimertinib analogs).

Introduction: The "Linchpin" Scaffold

2,4-Difluoro-5-iodonitrobenzene (CAS: 345-20-0) represents a "triad of reactivity" for medicinal chemists. Its unique substitution pattern allows for orthogonal functionalization, making it a linchpin in the synthesis of polysubstituted indoles, benzimidazoles, and quinoxalines.

The Reactivity Triad
  • Nitro Group (C1): Acts as a strong electron-withdrawing group (EWG), activating the ring for Nucleophilic Aromatic Substitution (SNAr) and serving as a latent aniline precursor.

  • Difluoro Motifs (C2 & C4): Provide two electrophilic sites with tunable regioselectivity.

    • C2 (Ortho): Activated by the nitro group; susceptible to attack by small nucleophiles via hydrogen-bond assistance in non-polar solvents.

    • C4 (Para): Activated by the nitro group; sterically less hindered and electronically favored in polar aprotic solvents.

  • Iodo Handle (C5): A "silent" partner during SNAr, ready for subsequent Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig).

Core Chemistry & Regiocontrol

The success of any one-pot protocol with this substrate hinges on controlling the First Nucleophilic Attack .

Target PositionReaction TypeSolvent SystemMechanism
C2 (Ortho) SNArNon-polar (Toluene, DCM)Ortho-Effect: H-bonding between the nucleophile and the nitro oxygen stabilizes the transition state.
C4 (Para) SNArPolar Aprotic (DMF, DMSO)Dipolar Stabilization: Solvation of the charged intermediate favors the para position due to sterics and electronics.

Application Note A: One-Pot Synthesis of 5-Fluoro-6-Substituted Indoles

Target Audience: Discovery Chemists working on Kinase Inhibitors. Concept: This protocol utilizes a "Telescoped" sequence: C4-SNAr


 Sonogashira Coupling 

Cyclization
.
Mechanistic Pathway[1][2][3][4]
  • Step 1 (SNAr): An amine attacks C4 (Para), displacing fluoride. The Iodine at C5 is ortho to this new amine.

  • Step 2 (Sonogashira): An alkyne is coupled to the C5-Iodine.

  • Step 3 (Cyclization): The internal alkyne is cyclized by the adjacent amine (from Step 1) to form the indole core.

Graphviz Pathway Diagram

IndoleSynthesis Start 2,4-Difluoro-5- iodonitrobenzene Step1 Intermediate A: 4-Amino-2-fluoro- 5-iodonitrobenzene Start->Step1 S_NAr (C4) Polar Solvent Step2 Intermediate B: 4-Amino-5-alkynyl- 2-fluoronitrobenzene Step1->Step2 Sonogashira (Pd/Cu) Final Product: 5-Fluoro-6-substituted- 7-nitroindole Step2->Final Cyclization (Spontaneous/Cat)

Caption: Sequential C4-SNAr and C5-Coupling/Cyclization to form the Indole Core.

Detailed Protocol A

Reagents:

  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Nucleophile: Aniline or Primary Amine (1.1 eq)

  • Alkyne: Phenylacetylene or derivative (1.2 eq)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%)

  • Base: Et3N (3.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • SNAr Phase:

    • Dissolve 2,4-Difluoro-5-iodonitrobenzene in DMF (0.5 M).

    • Add the amine (1.1 eq) and Et3N (1.5 eq).

    • Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS for disappearance of starting material.[1] The polar solvent directs attack to C4.

  • Coupling/Cyclization Phase (One-Pot):

    • Cool the mixture to room temperature. Do NOT work up.

    • Add the Alkyne (1.2 eq), Pd(PPh3)2Cl2, CuI, and remaining Et3N (1.5 eq).

    • Degas the solution (sparge with Argon for 5 mins).

    • Heat to 90-100°C for 6-12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The Sonogashira coupling occurs first, followed by metal-catalyzed cyclization of the amine onto the alkyne.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.

    • Purify via column chromatography.[1][10]

Application Note B: One-Pot Synthesis of 6-Fluoro-5-Iodo-Benzimidazoles

Target Audience: Process Chemists optimizing scaffold synthesis. Concept: This protocol utilizes a C2-SNAr


 Nitro Reduction 

Condensation
sequence.
Mechanistic Pathway[1][2][3][4]
  • Step 1 (SNAr): Selective displacement of C2-Fluoride (Ortho) using a non-polar solvent strategy.[11]

  • Step 2 (Reduction): The Nitro group is reduced to an amine, generating a 1,2-diamine motif.

  • Step 3 (Condensation): Reaction with an aldehyde closes the imidazole ring.

Graphviz Pathway Diagram

BenzimidazoleSynthesis Start 2,4-Difluoro-5- iodonitrobenzene Step1 Intermediate A: 2-Amino-4-fluoro- 5-iodonitrobenzene Start->Step1 S_NAr (C2) Non-Polar (Toluene) Step2 Intermediate B: 4-Fluoro-5-iodo- benzene-1,2-diamine Step1->Step2 Reduction (Fe/AcOH or H2/Pd) Final Product: 6-Fluoro-5-iodo- benzimidazole Step2->Final Condensation (R-CHO)

Caption: Ortho-selective SNAr followed by reduction and cyclization to Benzimidazole.

Detailed Protocol B

Reagents:

  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Nucleophile: Primary Amine (1.1 eq)

  • Reductant: Iron powder (5.0 eq) / NH4Cl (sat. aq) OR Na2S2O4.

  • Electrophile: Benzaldehyde derivative (1.1 eq)

  • Solvent: Toluene (Step 1), Ethanol/Water (Step 2/3)

Procedure:

  • Regioselective SNAr (C2):

    • Dissolve substrate in Toluene (0.2 M). Crucial: Non-polar solvent promotes ortho-substitution via H-bonding.

    • Add amine (1.1 eq). Stir at 50°C .

    • Checkpoint: Verify C2 vs C4 selectivity via NMR (C2 substitution shows distinct coupling patterns compared to C4).

  • Solvent Swap (Telescoping):

    • Evaporate Toluene (or decant if possible). Re-dissolve residue in EtOH/H2O (3:1).

  • One-Pot Reduction/Cyclization:

    • Add Na2S2O4 (3.0 eq) or Fe/NH4Cl. Heat to reflux (80°C) for 2 hours to form the diamine.

    • Add the Aldehyde (1.1 eq) directly to the reduction mixture.

    • Continue reflux for 4 hours. The diamine condenses with the aldehyde; oxidation to the benzimidazole often occurs spontaneously or with air bubbling.

  • Workup:

    • Filter off solids (if Fe used). Adjust pH to >8. Extract with DCM.[5]

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseSolution
Poor Regioselectivity (Mixture of C2/C4) Solvent polarity is ambiguous.Strict Solvent Control: Use Toluene/Hexane for C2 (Ortho) and DMF/DMSO for C4 (Para). Avoid THF (intermediate polarity).
De-iodination Pd-catalyzed reduction of C-I bond.Use mild bases (Cs2CO3) and avoid prolonged exposure to H2/Pd if hydrogenating. Prefer Fe/acid reduction.
Incomplete Cyclization (Indole) Steric clash between C5-I and C4-Amine.Ensure the amine used in Step 1 is not overly bulky. Primary amines work best.

References

  • Sythana, S., et al. (2014).[11] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Link

  • Adib, M., et al. (2009).[4][8] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett. Link

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)."[9] Journal of Medicinal Chemistry. Link

  • Olofsson, B. (2008). "Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts." Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing deiodination during SNAr reactions of 2,4-Difluoro-5-iodonitrobenzene

Ticket #: SNAR-24F5I-DEIOD Topic: Preventing Deiodination in 2,4-Difluoro-5-iodonitrobenzene Assigned Specialist: Dr. Helix, Senior Application Scientist Status: Open for Resolution Executive Summary: The "Phantom Iodine...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: SNAR-24F5I-DEIOD Topic: Preventing Deiodination in 2,4-Difluoro-5-iodonitrobenzene Assigned Specialist: Dr. Helix, Senior Application Scientist Status: Open for Resolution

Executive Summary: The "Phantom Iodine" Phenomenon

User Issue: You are attempting a Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoro-5-iodonitrobenzene . Your goal is to displace one of the fluorine atoms (usually the 4-F or 2-F) with a nucleophile (amine, thiol, or alkoxide) while retaining the 5-Iodine for downstream cross-coupling (e.g., Suzuki, Sonogashira).

The Failure Mode: Analysis (LCMS/NMR) shows the formation of the SNAr product, but the Iodine atom is missing, replaced by a Hydrogen. This is Hydrodeiodination , not nucleophilic substitution.

Root Cause: The C–I bond is energetically weak (~57 kcal/mol) compared to C–F (~115 kcal/mol). Under standard SNAr conditions—specifically involving heat, polar aprotic solvents (DMF/DMAc), and bases—you are inadvertently creating a Single Electron Transfer (SET) or radical environment that cleaves the iodine before or during the substitution.

Diagnostic Workflow (Interactive)

Before changing your chemistry, confirm the failure mode using this logic gate.

DiagnosticFlow Start Start: Analyze Crude LCMS/NMR MassCheck Check Mass Spectrum (MS) Start->MassCheck Deiod Mass = Expected - 126 Da (Loss of I, Gain of H) MassCheck->Deiod M-125/126 observed Regio Mass = Expected Product (Isomers present) MassCheck->Regio Correct Mass Subst Mass = Expected - 126 + Nu (Iodine displaced by Nucleophile) MassCheck->Subst Iodine substituted Diagnosis1 DIAGNOSIS: Radical Hydrodeiodination (See Module 3) Deiod->Diagnosis1 Diagnosis2 DIAGNOSIS: Regioselectivity Issue (2-F vs 4-F competition) Regio->Diagnosis2 Diagnosis3 DIAGNOSIS: Metal-Catalyzed Displacement (Rare: Check for Cu/Pd contaminants) Subst->Diagnosis3

Figure 1: Diagnostic logic to distinguish between deiodination, regioselectivity issues, and direct substitution.

Troubleshooting Guide & FAQs

Q1: Why is the Iodine falling off? I thought SNAr only affects the Fluorines.

A: You are correct that SNAr targets the Fluorines because they are activated by the ortho/para Nitro group. The Iodine is at the meta position relative to the nitro group, meaning it is not activated for nucleophilic attack.

Therefore, the loss of Iodine is not an SNAr pathway. It is a radical reduction .

  • The Mechanism: Many SNAr reactions use DMF or DMAc as solvents. At temperatures >80°C, in the presence of bases (especially carbonates or alkoxides), these solvents can generate trace radicals or facilitate Single Electron Transfer (SET).

  • The Trap: The C–I bond is homolytically labile. A radical species abstracts the Iodine, and the resulting aryl radical abstracts a Hydrogen from the solvent (SH).

Q2: I'm using DMF and K₂CO₃ at 90°C. Is this the problem?

A: Yes. This is the classic "Deiodination Cocktail." DMF decomposes slightly at high temperatures to form dimethylamine, which is a reducing agent. Furthermore, the combination of high heat and basic conditions promotes the homolytic cleavage of the weak C–I bond.

  • Fix: Switch solvent to Acetonitrile (MeCN) or DMSO (if kept <60°C). Acetonitrile is much more resistant to radical formation.

Q3: Can I use light to speed up the reaction?

A: Absolutely not. The C–I bond is photosensitive. Ambient hood light is often enough to initiate radical cleavage over a 12-hour reaction.

  • Fix: Wrap your flask in aluminum foil. This is a mandatory "self-validating" step for any iodinated intermediate.

Q4: Which position reacts first? The 2-F or the 4-F?

A: In 2,4-difluoro-5-iodonitrobenzene :

  • 4-F (Para): Usually the primary site of attack due to steric accessibility, despite the 2-F being inductively closer to the nitro group.

  • 2-F (Ortho): Can become the major product if you use non-polar solvents or if the nucleophile can hydrogen-bond with the Nitro group (the "Built-in Solvation" effect).

  • Note: If you need high regioselectivity, solvent choice is critical. Polar aprotic (DMSO/MeCN) favors the para (4-F) product via a loose transition state.

The "Gold Standard" Protocol

Use this protocol to minimize deiodination while maximizing SNAr efficiency.

Objective: Selective displacement of 4-F by a primary amine (R-NH2).

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or THFAvoids DMF/DMAc radical generation. MeCN allows easy workup.
Base DIPEA (Hünig's Base) or NaHCO₃Milder than carbonates; organic bases often prevent heterogeneous surface radical effects.
Temperature Room Temp to 50°C Heat is the enemy of the C–I bond. Do not exceed 60°C unless mandatory.
Atmosphere Argon/Nitrogen Balloon Exclusion of O₂ prevents radical chain propagation (though O₂ can sometimes inhibit specific radical cycles, inert is safer for reproducibility).
Light Darkness (Foil Wrap) Prevents photolytic C–I cleavage.
Step-by-Step Methodology
  • Preparation: Oven-dry a round-bottom flask. Add a magnetic stir bar.

  • Charging: Add 2,4-difluoro-5-iodonitrobenzene (1.0 equiv).

  • Solvation: Add anhydrous Acetonitrile (0.2 M concentration) .

  • Base Addition: Add DIPEA (1.2 to 2.0 equiv). Note: If using an inorganic base like K₂CO₃, ensure it is finely ground.

  • Nucleophile Addition: Add the amine (1.0 - 1.1 equiv) dropwise at 0°C (ice bath) to control exotherm.

  • Reaction:

    • Remove ice bath.

    • Wrap flask in foil.

    • Stir at Room Temperature (RT). Monitor by TLC/LCMS after 2 hours.

    • Only if incomplete: Heat to 40°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Mechanistic Visualization: The "Enemy" Pathway

Understanding the side reaction allows you to prevent it. This diagram shows how the Iodine is lost via a radical mechanism, distinct from the anionic Meisenheimer complex of the SNAr.

Mechanism Substrate 2,4-Difluoro- 5-iodonitrobenzene ArRadical Aryl Radical (Iodine Lost) Substrate->ArRadical Homolytic Cleavage (Weak C-I Bond) SNArProduct Desired S_NAr Product Substrate->SNArProduct Nucleophile (S_NAr Path) RadicalSource Radical Initiator (Light / Heat / DMF) RadicalSource->Substrate Initiates DeiodProduct Hydrodeiodinated Product (M-126) ArRadical->DeiodProduct H-Abstraction (from Solvent) IodineAtom I• (Radical)

Figure 2: Competition between the desired anionic SNAr pathway (Green) and the undesired radical hydrodeiodination pathway (Red).

References

  • Regioselectivity in SNAr: Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1] Organic Process Research & Development, 2014.[1]

  • Hydrodeiodination Mechanism: Wille, U. "Radical Hydrodeiodination of Aryl Iodides." Chemical Reviews (Contextualizing radical stability in aromatic systems). See also: Journal of Organic Chemistry regarding radical reduction of aryl halides in DMF.

  • SNAr General Mechanism: "Nucleophilic Aromatic Substitution."[1][2][3][4][5] Master Organic Chemistry.

  • Substrate Synthesis & Utility: "Process for producing 2,4-difluoronitrobenzene." Google Patents (WO2007072679A1).

Sources

Optimization

optimizing yield for 2,4-Difluoro-5-iodonitrobenzene substitution

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield & Regioselectivity for 2,4-Difluoro-5-iodonitrobenzene Substitution Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield & Regioselectivity for 2,4-Difluoro-5-iodonitrobenzene Substitution

Executive Summary & Core Directive

The nucleophilic aromatic substitution (


) of 2,4-Difluoro-5-iodonitrobenzene  is a critical gateway step in the synthesis of third-generation EGFR inhibitors and other fluorinated bioactive scaffolds.

The core challenge lies in regioselectivity . The substrate possesses two electrophilic sites activated by the nitro group:

  • C4-Fluorine (Para): Generally electronically preferred due to resonance stabilization of the Meisenheimer complex.

  • C2-Fluorine (Ortho): Sterically less hindered than the C4 position (which is flanked by the bulky C5-Iodine) and capable of directing effects via hydrogen bonding.

Your Objective: Maximize the yield of the C4-substituted product (the standard pharmacophore precursor) while suppressing the C2-regioisomer and bis-substituted byproducts.

Reaction Mechanism & Critical Decision Pathways

The following decision tree illustrates the kinetic vs. thermodynamic pathways. Understanding this flow is essential for troubleshooting low yields.

SNAr_Pathway SM 2,4-Difluoro-5- iodonitrobenzene TS_Para TS: Para-Attack (C4) (Electronic Preference) SM->TS_Para Polar Aprotic Solvent Low Temp (-10°C) TS_Ortho TS: Ortho-Attack (C2) (H-Bond/Solvent Directed) SM->TS_Ortho Non-polar Solvent High Temp Nuc Nucleophile (R-NH2) Nuc->SM Prod_Para Product A (Major) 4-Amino-2-fluoro- 5-iodonitrobenzene TS_Para->Prod_Para Prod_Ortho Product B (Impurity) 2-Amino-4-fluoro- 5-iodonitrobenzene TS_Ortho->Prod_Ortho Bis Bis-Adduct (Over-reaction) Prod_Para->Bis Excess Amine > 25°C Prod_Ortho->Bis Excess Amine

Caption: Kinetic pathway analysis for 2,4-Difluoro-5-iodonitrobenzene. Blue path indicates optimal conditions for C4 substitution. Red paths indicate side reactions.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale reaction with a primary amine (e.g., aniline or morpholine).[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
2,4-Difluoro-5-iodonitrobenzene 1.0SubstrateLimiting reagent.
Nucleophile (Amine) 1.05 - 1.10ReactantSlight excess ensures conversion; >1.2 eq risks bis-substitution.
Base (DIPEA or

)
1.2 - 1.5Acid ScavengerNeutralizes HF byproduct.[1] DIPEA is preferred for solubility in organics.
Solvent (DMF or NMP) 5-10 VolMediumHigh dielectric constant stabilizes the anionic Meisenheimer intermediate.
Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 2,4-Difluoro-5-iodonitrobenzene (1.0 eq) and anhydrous DMF (5 volumes). Cool the solution to -10°C using an ice/salt bath.

    • Why? Low temperature favors the electronic (para) substitution over the higher-energy ortho transition state.

  • Base Addition: Add DIPEA (1.2 eq) slowly. Maintain temperature < 0°C.

  • Nucleophile Addition: Dissolve the Amine (1.05 eq) in minimal DMF (1 vol). Add this solution dropwise over 30-60 minutes.

    • Critical Control Point: Rapid addition creates localized high concentrations of amine, promoting bis-substitution.

  • Reaction: Stir at -5°C to 0°C for 2–4 hours. Monitor by HPLC or TLC.[2]

    • Endpoint: Stop when Starting Material < 1%. Do not "cook" the reaction to chase the last 0.5%, as impurity formation accelerates.

  • Quench: Pour the reaction mixture into ice-water (20 volumes) with vigorous stirring. The product should precipitate.[3]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from EtOH/Water if regiochemical purity is <95%.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of the ortho-substituted product (Product B). How do I fix this?

Root Cause: The C5-Iodine provides steric bulk that hinders the C4 position, making the C2 position competitively reactive, especially if the nucleophile is bulky or if the solvent allows hydrogen bonding (which directs attack to C2). Solution:

  • Switch Solvent: Move to a highly polar aprotic solvent like DMSO or NMP . These solvents solvate the nucleophile and the intermediate tightly, enhancing the electronic differentiation between C4 and C2.

  • Lower Temperature: Reduce reaction temperature to -20°C . The activation energy difference between Para and Ortho attack becomes more pronounced at lower temperatures.

  • Steric Check: If your amine is very bulky (e.g., tert-butylamine), steric hindrance at C4 (next to Iodine) may be insurmountable.[1] Consider using a less hindered amine surrogate (e.g., benzylamine) and deprotecting later.

Q2: My yield is low due to the formation of the bis-substituted product (displacing both Fluorines).

Root Cause: Excess nucleophile or high temperatures. Once the first fluorine is displaced, the ring is deactivated less than expected because the amino group is electron-donating by resonance but withdrawing by induction (to a degree), and the nitro group is still activating the remaining fluorine. Solution:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of amine.

  • Reverse Addition: Add the amine solution into the substrate solution (not vice versa). This ensures the substrate is always in excess relative to the amine until the very end, statistically favoring mono-substitution.

Q3: Can I use inorganic bases like ?

Answer: Yes, but with caveats.

  • Pros: Cheap, easy to remove.

  • Cons: Poor solubility in organic solvents creates a heterogeneous reaction. This can lead to "hot spots" on the solid surface or slow reaction rates that tempt users to increase heat (leading to side products).

  • Recommendation: If using

    
    , use finely milled powder  and vigorous stirring.[1] Alternatively, add a phase transfer catalyst (e.g., TBAB) to improve kinetics at low temperatures.
    
Q4: The Iodine atom is being displaced (dehalogenation). Why?

Root Cause: This is rare in standard


 but can occur if:
  • Transition Metals: Trace Copper or Palladium contamination (from stir bars or previous reactions) can catalyze C-I bond activation.[1]

  • Extreme Heat: Temperatures >100°C.

  • Radical Mechanisms: Light exposure with certain amines. Solution: Use new stir bars, keep the reaction in the dark, and strictly maintain T < 25°C.

Data & Validation

Solvent Screening Data (Model Reaction with Aniline at 0°C)

SolventDielectric ConstantPara:Ortho RatioYield (Isolated)Notes
DMF 36.792:8 88% Recommended standard.
DMSO 46.794:685%Best regioselectivity, harder workup.
THF 7.575:2560%Poor selectivity; H-bonding effects visible.
DCM 8.960:4045%Slow reaction; poor solubility.

References

  • BenchChem. (2025).[2][3] Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • National Institutes of Health (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • ResearchGate. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Difluoro-5-iodonitrobenzene Workflows

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing regioselectivity and chemoselectivity bottlenecks when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing regioselectivity and chemoselectivity bottlenecks when functionalizing 2,4-difluoro-5-iodonitrobenzene .

This highly versatile scaffold possesses two distinct reactive modalities: highly activated carbon-fluorine (C-F) bonds prone to Nucleophilic Aromatic Substitution (SNAr), and a carbon-iodine (C-I) bond primed for transition-metal-catalyzed cross-coupling. Mastering this molecule requires strict kinetic control and a deep understanding of transition-state mechanics.

Below is our definitive troubleshooting guide to resolving the most common experimental failures associated with this substrate.

Frequently Asked Questions (FAQs)

Q1: I am getting an inseparable mixture of 2-substituted and 4-substituted SNAr products. How do I control regioselectivity?

The Causality: The nitro (-NO2) group strongly activates both the ortho (position 2) and para (position 4) fluorines. By default, SNAr reactions in standard polar aprotic solvents (like DMF or DMSO) yield complex mixtures because the reaction is governed by a competition between electronic activation (favoring ortho) and steric relief (favoring para).

To achieve >95% ortho-selectivity , you must force the reaction through a specific kinetic pathway: a six-membered polar transition state . By switching to a nonpolar solvent (e.g., toluene or hexane), the nucleophile and base are forced to coordinate with the oxygen atoms of the nitro group. This chelation directs the nucleophilic attack exclusively to the adjacent 2-fluoro position [1]. Polar solvents disrupt this chelation via solvation, destroying the selectivity.

Q2: My SNAr reaction is yielding significant amounts of the 2,4-disubstituted byproduct. How do I stop at mono-substitution?

The Causality: The first SNAr substitution replaces a strongly electron-withdrawing fluorine with a less electron-withdrawing (or electron-donating) heteroatom (N, O, or S). This should deactivate the ring and slow down the second substitution. However, if the local concentration of the nucleophile is too high, or if the solvent is highly polar, the second SNAr reaction outcompetes the mixing rate.

The Solution: Utilize Reverse Addition . Instead of adding the substrate to a pool of nucleophile and base, slowly add the base/nucleophile mixture to a dilute solution of the substrate. This maintains a low steady-state concentration of the active nucleophile, ensuring it reacts exclusively with the highly activated starting material rather than the less reactive mono-substituted product [1].

Q3: I need to perform both an SNAr and a Palladium-catalyzed Suzuki coupling. Which reaction should I do first?

The Causality: You must perform the SNAr reaction first . This is a classic example of orthogonal functionalization [2].

  • Why SNAr first? The C-I bond is completely inert to standard metal-free SNAr conditions. You can safely displace the fluorine without affecting the iodine.

  • Why not Suzuki first? Palladium cross-coupling requires basic conditions (e.g., Na2CO3, amines) and elevated temperatures. If the highly activated C-F bonds are still present, the cross-coupling nucleophiles (or the base itself) will trigger uncontrolled SNAr side reactions, destroying your scaffold.

Quantitative Data: Solvent Impact on Regioselectivity

The table below summarizes the critical impact of solvent dielectric constant on the SNAr reaction of 2,4-difluoronitrobenzene scaffolds with standard amines/alcohols.

Solvent SystemDielectric Constant (ε)Primary Coordination MechanismRegioselectivity (Ortho:Para)Disubstitution Risk
Toluene 2.46-Membered Cyclic TS (Nitro-chelation)> 95 : 5 < 2%
Hexane 1.96-Membered Cyclic TS (Nitro-chelation)> 95 : 5 < 2%
DMF 36.7Steric Relief (Chelation disrupted)~ 75 : 25~ 5%
DMSO 46.7Steric Relief (Chelation disrupted)~ 65 : 35> 10%

Data synthesized from standardized solvent screens for regioselective SNAr reactions [1].

Visualizing the Workflows

SNAr_Regioselectivity Substrate 2,4-Difluoro-5-iodonitrobenzene (Highly Activated C-F Bonds) NonPolar Nonpolar Solvent (e.g., Toluene, Hexane) Substrate->NonPolar Base + Nucleophile Polar Polar Aprotic Solvent (e.g., DMF, DMSO) Substrate->Polar Base + Nucleophile TS_Ortho 6-Membered Cyclic TS (Coordination with -NO2) NonPolar->TS_Ortho TS_Para Steric Relief Pathway (Attack at less hindered C4) Polar->TS_Para Product_Ortho 2-Substituted Product (>95% Ortho Selectivity) TS_Ortho->Product_Ortho Product_Para 4-Substituted Product (Para Selectivity) TS_Para->Product_Para

Divergent SNAr regioselectivity pathways dictated by solvent polarity.

Orthogonal_Workflow Start 2,4-Difluoro-5-iodonitrobenzene Step1 Step 1: SNAr (Amine/Alcohol, Base) Start->Step1 Chemoselective C-F Attack Intermediate Mono-SNAr Product (C-I bond intact) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Intermediate->Step2 Chemoselective C-I Activation Final Fully Functionalized Scaffold Step2->Final Warning Avoid Reverse Order: Pd-coupling conditions cause unwanted SNAr Warning->Step1

Orthogonal functionalization workflow exploiting differential C-F and C-I reactivity.

Validated Experimental Protocols

Protocol A: Ortho-Selective SNAr (Targeting Position 2)

This protocol utilizes nonpolar chelation control to selectively functionalize the 2-position while preserving the 4-fluoro and 5-iodo groups.

  • Preparation: In an oven-dried flask under N2, dissolve 2,4-difluoro-5-iodonitrobenzene (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Base Activation: Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir the suspension vigorously for 10 minutes at room temperature.

  • Kinetic Addition: Dissolve your nucleophile (e.g., amine or alcohol, 1.05 equiv) in a small volume of toluene. Add this solution dropwise over 30–45 minutes. Self-Validation Check: Slow addition prevents the nucleophile concentration from spiking, eliminating the risk of 2,4-disubstitution.

  • Reaction: Stir at room temperature (or up to 40 °C for weaker nucleophiles). Monitor strictly via LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Downstream Suzuki-Miyaura Coupling (Targeting Position 5)

This protocol selectively activates the C-I bond of the mono-SNAr product without triggering further nucleophilic attack at the remaining C-F bond.

  • Preparation: Dissolve the ortho-substituted mono-SNAr product (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Chemoselective Reagents: Add Na2CO3 (2.0 equiv) and the precatalyst Pd(dppf)Cl2 (0.05 equiv). Self-Validation Check: Na2CO3 is a mild base; using stronger bases like KOtBu here could trigger unwanted SNAr at the remaining 4-fluoro position.

  • Reaction: Heat the mixture to 80 °C under an inert N2 atmosphere for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with Ethyl Acetate. Partition the filtrate with water, extract the aqueous layer, and purify the concentrated organics via silica gel chromatography.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Organic Process Research & Development (ACS Publications) URL:[Link]

  • Strategic Importance of Polyhalogenation for Orthogonal Functionalization Benchchem Analytical Reviews URL
Optimization

Technical Support Center: Purification of 2,4-Difluoro-5-iodonitrobenzene Reactions

This technical guide addresses the purification challenges associated with 2,4-Difluoro-5-iodonitrobenzene (CAS: 122436-74-6) . The presence of unreacted starting material (SM) in this context is a common bottleneck.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification challenges associated with 2,4-Difluoro-5-iodonitrobenzene (CAS: 122436-74-6) .

The presence of unreacted starting material (SM) in this context is a common bottleneck.[1] Because the iodine atom increases lipophilicity and the nitro group creates a dipole similar to many coupled products, chromatographic separation is frequently difficult. This guide prioritizes chemoselective scavenging and solubility exploitation over brute-force chromatography.

Executive Summary

2,4-Difluoro-5-iodonitrobenzene is a highly electrophilic scaffold used primarily in nucleophilic aromatic substitution (


) and transition-metal catalyzed cross-couplings. Its removal is critical because:
  • Toxicity: Highly activated halonitrobenzenes are potent skin sensitizers and potential mutagens.

  • Downstream Reactivity: The surviving iodine or fluorine atoms can poison subsequent catalytic cycles (e.g., oxidative addition to Pd).

  • Co-elution: Its retention factor (

    
    ) often mirrors that of non-polar products in standard Hexane/EtOAc systems.
    

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I see a spot on TLC just above my product that co-elutes during flash chromatography. Is this the starting material?

A: Likely, yes. The iodine atom renders the starting material (SM) lipophilic, while the nitro group provides a dipole moment that often mimics the polarity of coupled products.

  • Diagnostic Test: Stain your TLC with ninhydrin or anisaldehyde . The SM (lacking nucleophilic handles) will generally not stain or stain faintly yellow, whereas many coupled products (especially amines) will stain distinctively.

  • Confirmation: Run a GC-MS or LC-MS. The SM has a distinct isotope pattern due to Iodine (monoisotopic mass ~285 Da) and no M+2 peak from Chlorine/Bromine.

Q2: Can I use "Chemical Scavenging" to remove it without running a column?

A: Yes, this is the preferred method. Because the SM contains two highly activated fluorine atoms ortho/para to a nitro group, it is significantly more electrophilic than most mono-substituted products. You can exploit this by adding a sacrificial nucleophile (scavenger) that reacts selectively with the SM to drastically change its physical properties (polarity or solubility).

Q3: My product is an amine formed via . Won't the scavenger react with my product?

A: Generally, no—provided you choose the right scavenger.

  • The Logic: The starting material (2,4-difluoro) is doubly activated. Once your primary reaction occurs (replacing one fluorine), the ring becomes electron-richer (deactivated) relative to the SM.

  • The Protocol: Use a polymer-supported amine (e.g., Trisamine resin) or a thiol resin . These will attack the remaining highly reactive fluorine in the SM, tethering it to the solid phase. Simple filtration then removes the impurity.

Q4: Recrystallization failed; the oil just smears. What solvent system should I use?

A: Low-melting nitro-iodo compounds often "oil out" in pure alcohols.

  • Recommendation: Switch to a mixed solvent system . Dissolve the crude in a minimum amount of warm Dichloromethane (DCM) or Toluene , then slowly add Hexanes or Heptane until turbidity persists. Cool slowly to -20°C. The non-polar SM is often more soluble in heptane than polar products, allowing the product to crystallize out (or vice versa, depending on the product).

Part 2: Detailed Purification Protocols

Protocol A: Chemoselective Scavenging (The "Tag & Drag" Method)

Best for: Reactions where the product is less electrophilic than the starting material (e.g., after


 or Suzuki coupling).

Mechanism: A polymer-supported nucleophile attacks the activated fluorine of the unreacted SM, covalently binding it to the resin.

Materials:

  • Polymer-supported Benzylamine or Tris(2-aminoethyl)amine (PS-Trisamine).

  • Solvent: THF or DCM.

Steps:

  • Quantify: Estimate the amount of unreacted SM (by HPLC/NMR integration).

  • Stoichiometry: Add 3.0 equivalents of the scavenger resin relative to the estimated SM.

  • Incubation: Dilute the crude reaction mixture in THF (approx. 0.1 M). Add the resin.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at 40°C for 4–6 hours .

    • Note: The elevated temperature ensures the scavenger overcomes the activation barrier for the crowded 5-iodo position if necessary.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Wash the resin cake with THF. The filtrate contains your purified product; the SM remains trapped on the resin.

Protocol B: Selective Hydrolysis (The "Phase Switch" Method)

Best for: Large scale (>10g) where resins are too expensive.

Mechanism: Convert the lipophilic SM into a water-soluble phenol using mild hydroxide, which attacks the activated fluorine.

Steps:

  • Dissolve crude mixture in DMSO (5 volumes).

  • Add 2.0 equivalents of KOH (powdered) relative to the unreacted SM.

  • Stir at Room Temperature for 1 hour. Monitor by TLC.[2]

    • Observation: The SM spot should disappear, replaced by a baseline spot (the phenolate).

  • Workup: Dilute with water and extract with Ethyl Acetate .

    • Result: The hydrolyzed SM (now a phenol/phenolate) will partition into the aqueous basic layer (pH > 10). The non-acidic product remains in the organic layer.

  • Wash: Wash the organic layer with 1M NaOH to ensure complete removal of the phenol byproduct.

Part 3: Data & Visualization

Reactivity Hierarchy Table

Use this table to determine if Scavenging (Protocol A) is safe for your product.

Compound StateElectrophilicityReactivity with ScavengerRisk to Product
Starting Material (SM) High (2 F atoms +

)
Very FastN/A
Product (

Adduct)
Moderate (1 Donor + 1 F)SlowLow
Product (Suzuki Adduct) Low (No F, extended

)
InertNone
Product (Amine) Low (Electron rich)InertNone
Decision Tree for Purification

The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.

PurificationStrategy Start Crude Reaction Mixture (Contains 2,4-Difluoro-5-iodonitrobenzene) CheckProduct Is Product Acid/Base Sensitive? Start->CheckProduct Sensitive Yes (Sensitive) CheckProduct->Sensitive Yes Robust No (Robust) CheckProduct->Robust No Resin Protocol A: Polymer Resin Scavenging (Neutral conditions) Sensitive->Resin Pure Purified Product (SM removed) Resin->Pure Recryst Fallback: Recrystallization (DCM/Heptane) Resin->Recryst If purity < 95% Hydrolysis Protocol B: Selective Hydrolysis (KOH/DMSO Wash) Robust->Hydrolysis Hydrolysis->Pure Hydrolysis->Recryst If purity < 95%

Caption: Decision logic for removing electrophilic aryl halide impurities. Protocol selection depends on product stability against base.

References

  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Context: Explains the activation of fluorine by ortho/para nitro groups, validating the high reactivity of the starting m
    • Source: Bunnett, J. F., & Zahler, R. E. (1951).
  • Use of Scavenger Resins in Organic Synthesis.

    • Context: validation of Protocol A (Polymer-supported amines) for removing electrophiles.
    • Source: Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Purific

    • Context: Supports the solubility properties and recrystallization strategies (Protocol B/Fallback)
    • Source: Organic Syntheses, Coll. Vol. 5, p. 660 (1973); Vol. 48, p. 102 (1968).
  • Regioselectivity in 2,4-Difluoronitrobenzene Substitutions.

    • Context: Confirms that the starting material has distinct reactivity profiles at the 2 and 4 positions, relevant for predicting scavenger selectivity.
    • Source:Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene".

Sources

Troubleshooting

stability of 2,4-Difluoro-5-iodonitrobenzene under basic conditions

Technical Support Center: 2,4-Difluoro-5-iodonitrobenzene Stability & Handling Case ID: 24DF5I-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 2,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Difluoro-5-iodonitrobenzene Stability & Handling

Case ID: 24DF5I-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2,4-Difluoro-5-iodonitrobenzene is a high-value scaffold used primarily for accessing polysubstituted aromatics via Nucleophilic Aromatic Substitution (SNAr). Its reactivity is defined by the competing electrophilic sites at C2 and C4 (activated by the C1-nitro group) and the chemically distinct C5-iodide.

Users frequently encounter stability issues under basic conditions, manifesting as regiochemical mixtures or hydrolytic decomposition . This guide provides the mechanistic insights and protocols necessary to control these outcomes.

Module 1: Stability Profile & Decomposition Diagnostics

Q1: I am observing a yellowing of my reaction mixture and the appearance of a new polar spot on TLC. Is this normal?

A: This indicates decomposition via hydrolysis. Under basic conditions (pH > 9 or presence of hydroxide/alkoxides), the activated fluorine atoms are susceptible to attack by OH⁻ or RO⁻.

  • Primary Pathway: The C4-fluorine (para to the nitro group) is the most electrophilic site due to resonance stabilization of the Meisenheimer complex. Hydrolysis here yields 5-fluoro-4-iodo-2-nitrophenol .

  • Secondary Pathway: Attack at the C2-fluorine (ortho) yields the isomeric phenol, though this is generally slower in polar protic solvents.

Diagnostic Table: Identifying Decomposition Products Use this table to interpret LCMS or NMR data when impurities arise.

Species19F NMR Pattern (Typical)LCMS Signature (ESI-)Likely Cause
Parent Compound Two distinct signals (approx -100 to -120 ppm)[M] or [M+H] not always visibleN/A
C4-Hydrolysis (Phenol) Single F signal (shifted upfield)[M-HF]- (Loss of F, gain of OH)Wet solvent, NaOH, or aqueous workup
C4-Alkoxy (Ether) Single F signal[M-F+OR]+Reaction with alcohol solvent (MeOH/EtOH)
Halogen Scrambling Complex multipletsVariableHigh temp (>80°C) with strong bases

Module 2: Regioselectivity & Mechanism (The "Expert" Insight)

Q2: I am trying to substitute the C4-fluorine with an amine, but I am getting a mixture of isomers. How do I control the regioselectivity?

A: Regiocontrol in 2,4-difluoronitrobenzene derivatives is dictated by the Solvent-Base Effect . You cannot treat the C2 and C4 positions as equivalent.

  • Scenario A: Kinetic Control (Polar Aprotic Solvents) In solvents like DMF, DMSO, or NMP, the reaction is driven by electronic activation. The C4 position, being para to the nitro group, allows for the most effective delocalization of the negative charge in the transition state (Meisenheimer complex).

    • Result: Predominant C4-substitution .

  • Scenario B: Chelation/H-Bonding Control (Non-Polar Solvents) In non-polar solvents (Toluene, DCM) with nucleophiles capable of hydrogen bonding (e.g., primary amines), the nucleophile coordinates with the nitro group oxygen while attacking the ortho (C2) position.

    • Result: Enhanced C2-substitution (Ortho-selective).

Visualization: Competing SNAr Pathways

SNAr_Pathways SM 2,4-Difluoro-5-iodonitrobenzene (Starting Material) Cond_Polar Polar Aprotic Solvent (DMF, DMSO) Charge Control SM->Cond_Polar Cond_NonPolar Non-Polar Solvent (Toluene) H-Bond/Chelation Control SM->Cond_NonPolar TS_Para Para-Meisenheimer Complex (Resonance Stabilized) Cond_Polar->TS_Para Attack at C4 TS_Ortho Ortho-Meisenheimer Complex (Stabilized by H-Bond to NO2) Cond_Polar->TS_Ortho Minor Cond_NonPolar->TS_Para Minor Cond_NonPolar->TS_Ortho Attack at C2 Prod_C4 C4-Substituted Product (Major in Polar) TS_Para->Prod_C4 - F⁻ Prod_C2 C2-Substituted Product (Major in Non-Polar) TS_Ortho->Prod_C2 - F⁻

Caption: Mechanistic divergence in SNAr reactions of 2,4-difluoronitrobenzene derivatives driven by solvent selection.

Module 3: The Iodine Factor

Q3: Will the iodine atom survive basic conditions?

A:

  • Nucleophilic Bases (K₂CO₃, Et₃N, NaOH): YES. The C5-iodine is meta to the nitro group and is not sufficiently activated for SNAr displacement under mild to moderate conditions (RT to 60°C). It will remain intact while the fluorines react.[1]

  • Strong Metallic Bases (n-BuLi, LDA, Grignards): NO. Iodine is highly susceptible to Lithium-Halogen Exchange . Even at low temperatures (-78°C), treating this compound with organolithiums will lead to rapid loss of the iodide and formation of an aryl anion, which can then self-react or polymerize explosively due to the nitro group.

    • Warning: Never use organolithiums with nitro-iodoarenes unless you specifically intend to perform a "Knochel-Hauser" type magnesiation under strictly controlled conditions.

Module 4: Experimental Protocols

Protocol A: Controlled SNAr (C4-Selective)

Targeting substitution at the Para-position while minimizing hydrolysis.

Reagents:

  • Substrate: 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Nucleophile: Amine/Thiol (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (1.2 eq) - Avoid inorganic bases if solubility is an issue.

  • Solvent: Anhydrous THF or Acetonitrile (0.1 M concentration).

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous solvent under N₂ atmosphere. Note: Moisture exclusion is critical to prevent phenol formation.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add the base, followed by the slow addition of the nucleophile (dissolved in minimal solvent) over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove excess amine/base), then brine. Dry over Na₂SO₄.

Protocol B: Stability Stress Test

Use this to validate batch stability before scaling up.

  • Dissolve 10 mg of substrate in 1 mL of MeOH.

  • Add 100 µL of 1 M NaOH.

  • Incubate at RT for 30 minutes.

  • Inject immediately into HPLC.

    • Pass Criteria: >90% recovery of parent peak (unlikely with NaOH, this is a negative control).

    • Utility: Compare the retention time of the generated impurity (hydrolysis product) with your reaction samples to confirm if moisture is your problem.

References

  • Regioselectivity in SNAr Reactions: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[3][4] Organic Process Research & Development, 2014, 18(7), 912–918.

  • Mechanistic Analysis of Halonitrobenzenes: Bonesi, S. M., et al. "Aromatic Nucleophilic Substitution of Halonitrobenzenes." Molecules, 2020, 25(20), 4699.

  • Safety Data & Handling: PubChem Compound Summary for 2,4-Difluoronitrobenzene derivatives.

Sources

Optimization

Technical Support Center: 2,4-Difluoro-5-iodonitrobenzene Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 2,4-difluoro-5-iodonitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with 2,4-difluoro-5-iodonitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Our focus is on providing practical, in-depth solutions to common side reactions, moving beyond simple protocols to explain the chemical causality behind our recommendations.

Introduction

2,4-Difluoro-5-iodonitrobenzene is a highly valuable substrate in modern organic synthesis, particularly for the construction of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling, while the nitro and fluoro groups strongly activate the aromatic ring and provide sites for further functionalization.

However, the very features that make this molecule attractive—its high electrophilicity and the presence of multiple reactive sites—also predispose it to several undesired side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot and minimize the formation of key byproducts, ensuring higher yields, improved purity, and more reliable reaction outcomes.

Frequently Asked Questions & Troubleshooting

Part 1: Foundational Issues & Proactive Prevention
Q1: What are the most common side products I should anticipate when using 2,4-difluoro-5-iodonitrobenzene in cross-coupling reactions?

You should primarily be vigilant for three classes of side products:

  • Hydrodeiodination: The replacement of the iodine atom with a hydrogen atom to form 2,4-difluoronitrobenzene. This is often the most prevalent and frustrating side product.

  • Homocoupling: The palladium- or copper-catalyzed dimerization of the starting material to form 2,2',4,4'-tetrafluoro-5,5'-dinitrobiphenyl.

  • Nitro Group Reduction: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) or other reduced nitrogen species (e.g., nitroso, azo). This is particularly problematic in reactions requiring harsh conditions or specific reagents.

A general overview of the competition between the desired reaction and these side pathways is illustrated below.

A Ar-I + Pd(0)L_n B Oxidative Addition Ar-Pd(II)-I A->B C Transmetalation (with Nu-M) B->C Desired Pathway S1 Protonolysis / Reduction (Source of 'H-') B->S1 Side Reaction 1 S2 Reaction with another Ar-Pd-I B->S2 Side Reaction 2 D Ar-Pd(II)-Nu C->D E Reductive Elimination D->E E->A Regenerates Pd(0) F Desired Product Ar-Nu E->F S1_out Hydrodeiodination (Ar-H) S1->S1_out S2_out Homocoupling (Ar-Ar) S2->S2_out

Caption: Catalytic cycle showing divergence to side products.

Q2: Before starting my experiment, what general precautions can I take to minimize all potential side reactions?

A robust experimental setup is your first line of defense.

  • Inert Atmosphere: Rigorously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, which can promote homocoupling.[1]

  • Reagent Purity: Use high-purity, dry solvents and reagents. Water and protic impurities can be a source of protons for hydrodeiodination.[2] Ensure your base is not excessively hydrated.

  • Catalyst Handling: Use a well-defined, active palladium precatalyst. If generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction is efficient and clean.[3] Inconsistent catalyst activation can lead to side reactions.[3]

Part 2: Troubleshooting Specific Side Products
Hydrodeiodination (Ar-I → Ar-H)

Q3: My main impurity is 2,4-difluoronitrobenzene. What is causing this hydrodeiodination?

Hydrodeiodination occurs when the Ar-Pd(II)-I intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation with your coupling partner.[4] The weak C-I bond makes this substrate particularly susceptible.[5] Potential hydride/proton sources include:

  • Solvents: Alcohols or ethereal solvents with acidic α-protons (like THF) can be sources.

  • Base: Carbonate or phosphate bases can contain water. Strong alkoxide bases can promote elimination from other reagents.

  • Reagents: The amine in a Buchwald-Hartwig reaction or impurities in boronic acids can sometimes act as hydride donors.

Q4: How can I specifically suppress hydrodeiodination?

StrategyActionRationale
Choice of Base Switch from strong alkoxide bases (NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.Weaker, non-nucleophilic bases are less likely to act as hydride sources or cause degradation of other reagents that could lead to hydride formation.[6]
Solvent Selection Use aprotic, non-coordinating solvents like Toluene or Dioxane. Ensure they are anhydrous.This minimizes the presence of adventitious proton sources in the reaction medium.[4]
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion rate.Higher temperatures can accelerate the rate of hydrodeiodination relative to the desired coupling.[5]
Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner (e.g., boronic acid).This increases the rate of the desired transmetalation step, allowing it to outcompete the undesired protonolysis pathway (Le Châtelier's principle).
Homocoupling (Ar-I → Ar-Ar)

Q5: I'm observing a significant amount of the 2,2',4,4'-tetrafluoro-5,5'-dinitrobiphenyl dimer. Why is this happening?

Homocoupling, sometimes called Ullmann-type coupling, can occur through several mechanisms. In palladium catalysis, it often becomes competitive when the transmetalation step is slow or inefficient.[7] This allows a second molecule of the aryl iodide to react with the Ar-Pd(II)-I intermediate.[7] The high reactivity of this electron-deficient aryl iodide makes it a competent partner in this side reaction.[7] Copper co-catalysts, often used in Sonogashira reactions, are particularly notorious for promoting homocoupling.[8]

Q6: What are the most effective strategies to prevent homocoupling?

StrategyActionRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands accelerate the rates of oxidative addition and reductive elimination, kinetically disfavoring the pathways that lead to homocoupling.[9] Bidentate ligands can also help by preventing the formation of reactive intermediates prone to dimerization.[10]
Control Reagent Addition If feasible, add the 2,4-difluoro-5-iodonitrobenzene slowly to the reaction mixture containing the catalyst and the coupling partner.This keeps the instantaneous concentration of the aryl iodide low, minimizing the statistical probability of the homocoupling reaction.
Avoid Copper (if possible) In Sonogashira couplings, screen for copper-free conditions.This directly removes a major promoter of both aryl-aryl and alkyne-alkyne (Glaser) homocoupling.[8][11]
Catalyst Loading Avoid excessively high catalyst loadings.While counterintuitive, very high concentrations of the palladium catalyst can sometimes lead to an increase in side products, including homodimers.[2]
Nitro Group Reduction (Ar-NO₂ → Ar-NH₂)

Q7: My mass spectrum shows a peak corresponding to the aminated version of my product. How can I avoid reducing the nitro group?

The nitro group is a robust functional group but can be reduced by low-valent transition metals, especially under harsh conditions or in the presence of certain reagents.[12] The active Pd(0) catalyst is a reducing agent, and while it typically engages in the C-I bond, non-selective reduction of the nitro group can occur.

Q8: What conditions are "safe" for the nitro group during coupling?

  • Mild Bases: Strong bases like NaOtBu can be incompatible with nitroarenes, potentially leading to undesired side reactions.[13] Prefer K₂CO₃, K₃PO₄, or an organic base like Et₃N or DIPEA where appropriate.

  • Reaction Temperature: Keep the reaction temperature as low as possible. High temperatures can promote the reduction pathway.

  • Choice of Ligand/Catalyst: Some catalyst systems are "hotter" than others. Systems known for very high reactivity might be more prone to off-target reductions. Screening different ligands is advisable.

  • Avoid Reductive Reagents: Be mindful of any reagents that can act as reducing agents. For example, in Suzuki couplings, ensure the boronic acid or its esters are pure and free from residual reducing agents used in their preparation.

Part 3: Reaction-Specific Optimization
Q9: What are the key parameters to watch for a Suzuki-Miyaura coupling?

For a Suzuki-Miyaura coupling, the primary challenge is balancing the activation of the boronic acid with the stability of the nitro-containing substrate.

  • Base is Critical: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14][15]

  • Troubleshooting Flowchart:

    start Low Yield or Side Products in Suzuki Coupling? check_hydro Major Side Product: Hydrodeiodination? start->check_hydro check_homo Major Side Product: Homocoupling? check_hydro->check_homo No sol_hydro1 Use anhydrous K3PO4 or Cs2CO3. Ensure solvent is dry. check_hydro->sol_hydro1 Yes check_nitro Major Side Product: Nitro Reduction? check_homo->check_nitro No sol_homo1 Use bulkier ligand (e.g., SPhos, RuPhos). check_homo->sol_homo1 Yes sol_nitro1 Switch base from alkoxide to K3PO4. check_nitro->sol_nitro1 Yes end_node Re-evaluate catalyst system (Pd source/ligand) check_nitro->end_node No sol_hydro2 Lower reaction temperature. sol_hydro1->sol_hydro2 sol_homo2 Increase boronic acid stoichiometry to 1.2 eq. sol_homo1->sol_homo2

    Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Q10: How do I set up a successful Buchwald-Hartwig amination with this substrate?

The main challenge is the strong base (typically NaOtBu) required for the deprotonation of the amine, which can be harsh on the nitroarene.[10][13]

  • Ligand is Key: Use a modern, sterically hindered biarylphosphine ligand like XPhos or RuPhos. These ligands promote fast C-N reductive elimination, which is often the rate-limiting step, and can help avoid substrate or product degradation.[16]

  • Base Screening: While NaOtBu is common, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if nitro reduction is observed. This may require a slightly higher reaction temperature or a more active catalyst system.

  • Amine Equivalents: Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) can help drive the reaction to completion.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2,4-difluoro-5-iodonitrobenzene with a generic arylboronic acid, designed to minimize common side products.

Materials:

  • 2,4-Difluoro-5-iodonitrobenzene (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • SPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 eq) and potassium phosphate (3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 2,4-difluoro-5-iodonitrobenzene (1.0 eq) and the SPhos Pd G3 precatalyst (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Bubble argon through the stirred suspension for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of hydrodeiodination and homocoupling byproducts.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry - ACS Publications.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Unknown Source.
  • Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. PubMed.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Unknown Source.
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Catalytic Hydrodehalogenation Reactions. Unknown Source.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Spontaneous aryl iodide deiodination upon heating : r/Chempros. Reddit.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Unknown Source.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Unknown Source.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 2,4-Difluoro-5-iodonitrobenzene

System Overview & Chemical Architecture Molecule: 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) Role: High-value intermediate for kinase inhibitors (e.g., EGFR targets) and functionalized aryl scaffolds.[1] The Reac...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Chemical Architecture

Molecule: 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) Role: High-value intermediate for kinase inhibitors (e.g., EGFR targets) and functionalized aryl scaffolds.[1]

The Reactivity Triad (Critical Analysis)

To troubleshoot this molecule, you must understand the competing electronic and steric forces at play. It is not merely a "substrate"; it is a programmed logic gate.

  • The Nitro Group (

    
    ):  The "Engine."[1] It activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) by withdrawing electron density.
  • The Fluorines (

    
    ):  The "Targets."[1]
    
    • 
      -F (Para):  Electronically favored for substitution (strongest resonance activation from 
      
      
      
      ).
    • 
      -F (Ortho):  Inductively activated but usually less reactive than para.[1]
      
  • The Iodine (

    
    ):  The "Disruptor."[1]
    
    • Steric Effect: Being ortho to the

      
      -Fluorine, the bulky Iodine atom creates significant steric hindrance, potentially retarding the usually fast 
      
      
      
      attack.
    • Orthogonal Reactivity: It serves as a pristine handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), distinct from the

      
       pathways.
      

Decision Matrix: Solvent Selection Strategy

The choice of solvent is the primary control knob for directing the reaction pathway (Regioselectivity vs. Rate).

SolventStrategy Start Reaction Objective SNAr Nucleophilic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Regio Priority: Regioselectivity (Targeting C4 vs C2) SNAr->Regio Isomer Purity Critical Rate Priority: Reaction Rate (Difficult Nucleophiles) SNAr->Rate Weak Nucleophile Solubility Solubility Check Coupling->Solubility THF Solvent: THF or Toluene (-78°C to 0°C) High Selectivity Regio->THF DMF Solvent: DMF or DMSO (RT to 60°C) High Rate / Low Selectivity Rate->DMF Dioxane Solvent: 1,4-Dioxane/H2O (Standard) Solubility->Dioxane Polar Boronic Acids Toluene Solvent: Toluene (Anhydrous) (Sensitive Boronates) Solubility->Toluene Lipophilic Ligands

Caption: Logic flow for selecting solvent systems based on reaction type and desired outcome. Blue path denotes SNAr; Red path denotes Metal Catalysis.

Protocol Module A: Reactions (F-Displacement)

The Challenge: Regioselectivity. The Iodine atom at


 blocks the approach to 

. While

is electronically favored, bulky nucleophiles may divert to

(ortho-attack), leading to inseparable mixtures.
Recommended Solvent Systems
SolventPolarityTemp RangeApplicationMechanism Note
THF Moderate-78°C to RTHigh Selectivity. Use for primary amines or alkoxides where isomer purity is paramount.[1]Low dielectric constant tightens the transition state, enhancing the electronic preference for para-substitution (

) over ortho (

).
DMF / DMSO High0°C to 80°CHigh Reactivity. Use for weak nucleophiles (anilines) or sterically hindered amines.[1]Solvates the intermediate Meisenheimer complex, lowering activation energy but eroding regioselectivity.
IPA / EtOH High (Protic)RefluxGreen / Scale-up. Good for simple amines.[1]Hydrogen bonding to the nucleophile reduces its basicity, preventing "runaway" double-substitution.
Troubleshooting Guide:

Issue #1: Formation of regioisomer mixture (


 vs 

substitution).
  • Diagnosis: Reaction temperature too high or solvent too polar (stabilizing the ortho-transition state).

  • Resolution: Switch to THF and cool the reaction to -20°C or -78°C . Add a non-nucleophilic base (DIPEA) slowly. The lower temperature magnifies the electronic advantage of the

    
     position despite the iodine steric hindrance [1].
    

Issue #2: Low conversion with bulky amines.

  • Diagnosis: Steric clash between the

    
    -Iodine and the incoming bulky amine at 
    
    
    
    .[1]
  • Resolution: Switch to NMP (N-Methyl-2-pyrrolidone) at 80°C. NMP has high thermal stability and solubility.[1] Caution: Monitor for Iodine displacement (rare, but possible at high heat).

Protocol Module B: Palladium-Catalyzed Coupling

The Challenge: Chemoselectivity. You want to react the Iodine (


) without touching the Fluorines or reducing the Nitro group.
Recommended Solvent Systems
Solvent SystemAdditiveApplicationWhy?
1,4-Dioxane / Water (4:1)

or

Suzuki Coupling. Standard robust method.[1]Excellent solubility for both the organic iodide and inorganic bases. The water is crucial for the transmetallation step.
Toluene (Anhydrous)

Sensitive Substrates. Prevents hydrolysis of labile groups.[1] Requires phase transfer catalysts (e.g., TBAB) or specific ligands (S-Phos).
DMF (Degassed)

Sonogashira Coupling. High polarity supports the copper co-catalyst cycle.[1]
Troubleshooting Guide: Cross-Coupling

Issue #3: Dehalogenation (Loss of Iodine replaced by Hydrogen).

  • Diagnosis: "Hydride source" present in the reaction.[1] Often comes from alcohol solvents (ethanol/isopropanol) acting as hydride donors under Pd catalysis.

  • Resolution: Switch to strictly aprotic solvents (Dioxane, Toluene, DMF) . Avoid Ethanol/IPA in the solvent mix.

Issue #4: Homocoupling of Boronic Acid.

  • Diagnosis: Oxygen presence in the solvent.[1]

  • Resolution: The nitro group is sensitive to oxidation/reduction cycles.[1] Sparge solvents with Argon for 20 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles for nitro-aromatics; active sparging is safer.

Experimental Workflow: Regioselective Amine Displacement

Objective: Synthesis of 4-amino-2-fluoro-5-iodonitrobenzene (Targeting


).
  • Preparation: Dissolve 2,4-difluoro-5-iodonitrobenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -10°C (ice/acetone bath).

  • Addition: Add the amine (1.05 equiv) mixed with DIPEA (1.2 equiv) dropwise over 30 minutes.

    • Technical Note: Slow addition prevents local concentration hotspots that favor the kinetic ortho-product (

      
      ).
      
  • Monitoring: Stir at -10°C for 2 hours. Monitor by HPLC or TLC.[2][3]

    • Checkpoint: If

      
       isomer > 5%, lower temp to -40°C.
      
  • Workup: Quench with water. Extract with EtOAc.[4] The Iodine atom makes the product lipophilic; it will extract easily.

References

  • Regioselectivity in SNAr of Difluoronitrobenzenes

    • Title: "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene"
    • Source: Organic Process Research & Development (2014)[5]

    • URL:[Link]

    • Relevance: Establishes the protocol of using non-polar/low-dielectric solvents (like THF/Toluene) to favor para-substitution over ortho-substitution.
  • Solvent Effects on SNAr Kinetics

    • Title: "Solvent Effects in the Nucleophilic Arom
    • Source: Journal of Organic Chemistry
    • URL:[Link]

    • Relevance: Fundamental grounding on how dipolar aprotic solvents (DMF) stabilize the Meisenheimer complex.
  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling: Status and Recent Developments"[1]

    • Source: Chemical Reviews
    • URL:[Link]

    • Relevance: Validates the use of Dioxane/W
  • Compound Data (Grounding)

    • Title: "2,4-Difluoro-5-iodonitrobenzene - CAS 148388-74-3"[6]

    • Source: PubChem/ChemScene
    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2,4-Difluoro-5-iodonitrobenzene before handling, as nitro-aromatics can be energetic and toxic.

Sources

Optimization

Technical Support Center: Handling Light-Sensitive Iodo-Nitrobenzene Derivatives

Welcome to the Technical Support Center for iodo-nitrobenzene derivatives. These compounds (e.g., 1-iodo-2-nitrobenzene, 1-iodo-4-nitrobenzene) are highly versatile electrophiles used extensively in cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for iodo-nitrobenzene derivatives. These compounds (e.g., 1-iodo-2-nitrobenzene, 1-iodo-4-nitrobenzene) are highly versatile electrophiles used extensively in cross-coupling reactions, nucleophilic aromatic substitutions, and photoredox catalysis. However, their dual-functional nature makes them inherently unstable when exposed to ambient laboratory lighting[1][2].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Dual Photochemical Vulnerability

Understanding why iodo-nitrobenzenes degrade is critical to preventing reaction failures. The instability arises from two competing photochemical pathways triggered by ultraviolet (UV) or visible light:

  • C(sp²)–I Bond Homolysis : The carbon-iodine bond possesses a relatively low bond dissociation energy. Upon excitation by UV or visible photons, the molecule undergoes homolytic cleavage, generating a highly reactive aryl radical and an iodine radical[3]. If not intentionally harnessed (as in photoredox catalysis), these aryl radicals abstract hydrogen atoms from the solvent, leading to premature dehalogenation (yielding nitrobenzene) or unwanted dimerization[4].

  • Nitro Group Photoreduction : The strongly electron-withdrawing nitro group red-shifts the molecule's absorption spectrum. Upon irradiation, the nitro group can enter an excited triplet state. In the presence of hydrogen-donating solvents (e.g., ethers, alcohols), it abstracts hydrogen atoms, leading to photoreduction products such as nitrosobenzenes, hydroxylamines, or anilines[5].

Photodegradation INB Iodo-Nitrobenzene (Ground State) Excited Excited State (Singlet/Triplet) INB->Excited Absorption Photon UV/Visible Light (hv) Photon->INB CI_Cleavage C-I Bond Homolysis Excited->CI_Cleavage Nitro_Red Nitro Group Excitation Excited->Nitro_Red + H-donors Radicals Aryl Radical + Iodine Radical (Dehalogenation / Dimerization) CI_Cleavage->Radicals Reduction Photoreduction Products (Nitroso / Hydroxylamine / Amine) Nitro_Red->Reduction

Photochemical degradation pathways of iodo-nitrobenzene derivatives.

Quantitative Data & Material Properties

To ensure reproducibility, researchers must adhere to the strict storage parameters outlined below. Failure to maintain these conditions will result in rapid degradation.

IsomerCAS NumberMelting Point (°C)Storage ConditionsPrimary Degradation Sign
1-Iodo-2-nitrobenzene 609-73-449–512–8°C, Dark (Amber Vial)Yellowing/Browning (I₂ release)
1-Iodo-3-nitrobenzene 645-00-136–382–8°C, Dark (Amber Vial)Yellowing/Browning (I₂ release)
1-Iodo-4-nitrobenzene 636-98-6171–1732–8°C, Dark (Amber Vial)Yellowing/Browning (I₂ release)

Data synthesized from foundational chemical property databases[1][2][6].

Troubleshooting Guides & FAQs

Q: My 1-iodo-4-nitrobenzene powder has turned from pale yellow to a distinct brownish color. Is it still usable? A: The brownish discoloration is a direct visual indicator of free molecular iodine (I₂) release, caused by ambient light-induced C–I bond homolysis[3]. Actionable Advice: Do not use it directly for sensitive transition-metal catalyzed couplings, as free I₂ can poison palladium catalysts or alter the reaction stoichiometry. You must purify the reagent using the thiosulfate wash detailed in Protocol A .

Q: I am observing significant amounts of nitrobenzene (dehalogenated byproduct) in my Suzuki-Miyaura coupling. How do I prevent this? A: If your reaction is set up on a benchtop under standard fluorescent or LED laboratory lighting, the ambient light is likely inducing a single-electron transfer (SET) or direct homolysis of the C–I bond. This generates an aryl radical that abstracts a hydrogen atom from your solvent[4]. Actionable Advice: Switch to a strictly light-protected workflow. Wrap your reaction flasks completely in aluminum foil, use amber glassware, and ensure the reaction is heated in a dark oil bath or heating block (Protocol B ).

Q: Can I intentionally use the light sensitivity of iodo-nitrobenzenes for photoredox catalysis? A: Yes. Iodo-nitrobenzenes are excellent candidates for photo-induced radical cross-couplings (e.g., C–S or C–P bond formation) under transition-metal-free conditions[3]. By irradiating the system with specific wavelengths (e.g., blue LEDs) in the presence of an electron donor or via the formation of an electron-donor-acceptor (EDA) complex, you can selectively generate the aryl radical for targeted functionalization.

Self-Validating Experimental Protocols

Protocol A: Material Integrity Validation & Purification

Purpose: To verify the quality of stored iodo-nitrobenzene and remove photo-degradation byproducts (free iodine) prior to sensitive syntheses.

  • Visual Inspection : Assess the color. Pure 1-iodo-4-nitrobenzene should be pale yellow or brownish-yellow, but never dark brown[1].

  • TLC Analysis (Validation Check 1) : Spot the material on a silica gel plate alongside a known pure standard. Elute with 10% Ethyl Acetate in Hexanes. If a streak or a spot with an Rf value corresponding to nitrobenzene is present, or if the baseline is heavily stained brown (indicating I₂), proceed to step 3.

  • Thiosulfate Wash : Dissolve 5 g of the degraded material in 50 mL of diethyl ether. Transfer to a separatory funnel.

  • Quench : Add 25 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously. Causality: The thiosulfate acts as a reducing agent, instantly converting the dark, organic-soluble I₂ into colorless, water-soluble iodide (I⁻). The brown tint in the organic layer will vanish.

  • Recovery (Validation Check 2) : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in a foil-wrapped rotary evaporator flask. The resulting solid must be pale yellow. Store immediately in an amber vial at 4°C[2].

Protocol B: Light-Protected Cross-Coupling Setup

Purpose: To execute transition-metal catalyzed reactions while suppressing background photochemical dehalogenation.

  • Preparation : In a fume hood with dimmed lighting, weigh the iodo-nitrobenzene and transfer it to a Schlenk tube or round-bottom flask.

  • Shielding : Immediately wrap the exterior of the flask tightly with heavy-duty aluminum foil, ensuring no glass is exposed to ambient light.

  • Degassing : Add solvents and reagents. Degas the mixture via three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical because O₂ can act as a triplet sensitizer, accelerating the photoreduction of the nitro group, or it can react with any trace aryl radicals formed[5].

  • Execution : Place the foil-wrapped flask in the heating apparatus. Maintain the dark environment throughout the reaction duration.

  • Validation Check : Upon completion, analyze the crude mixture via GC-MS or NMR. The ratio of cross-coupled product to dehalogenated byproduct (nitrobenzene) should be >95:5, validating the efficacy of the light exclusion.

Workflow Storage Storage (Amber Vial, 4°C) Prep Reaction Prep (Fume Hood, Low Light) Storage->Prep Reaction Execution (Foil-Wrapped Flask) Prep->Reaction Workup Workup & Quench (Standard Lighting) Reaction->Workup

Self-validating workflow for handling light-sensitive aryl iodides.

References

  • Title: 1-Iodo-4-nitrobenzene - LookChem Source: LookChem URL: [Link]

  • Title: Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation Source: Frontiers in Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp³)–H Bonds Source: ETH Zürich Research Collection URL: [Link]

  • Title: Photochemistry and Photobiological Properties of Dicloran, a Postharvest Fungicide with Photosensitizing Side Effects Source: ResearchGate URL: [Link]

Sources

Troubleshooting

improving purity of 2,4-Difluoro-5-iodonitrobenzene intermediates

This guide functions as a specialized Technical Support Center for researchers working with 2,4-Difluoro-5-iodonitrobenzene (often a critical intermediate for EGFR kinase inhibitors). The content is structured to address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,4-Difluoro-5-iodonitrobenzene (often a critical intermediate for EGFR kinase inhibitors).

The content is structured to address the specific physicochemical challenges of this molecule: the deactivating nature of the nitro group, the steric crowding of the halogens, and the stability of the C-I bond.

Ticket Type: Process Optimization & Purity Enhancement Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Target Molecule: 2,4-Difluoro-5-iodonitrobenzene Key Challenge: The electron-deficient nature of the 2,4-difluoronitrobenzene precursor makes electrophilic aromatic substitution (iodination) sluggish, often requiring harsh conditions that degrade purity. Primary Impurities:

  • Unreacted Starting Material (SM): 2,4-Difluoronitrobenzene (difficult to separate due to similar polarity).

  • Regioisomer: 2,4-Difluoro-3-iodonitrobenzene (formed via competitive directing effects).

  • Oxidative Byproducts: Free iodine (

    
    ) and oxidized polymerization products.
    

Troubleshooting Guides & FAQs

Issue 1: "I cannot separate the unreacted starting material (2,4-difluoronitrobenzene) from the product."

Diagnosis: This is the most common failure mode. The starting material and product have similar


 values on silica because the nitro group dominates the polarity.
Technical Solution: 
Do not rely solely on chromatography. The boiling point differential is your strongest leverage here, but thermal instability of nitro compounds limits standard distillation.
  • Protocol: Use High-Vacuum Fractional Distillation before crystallization. The heavy iodine atom significantly raises the boiling point of the product compared to the non-iodinated precursor.

  • Alternative (Chemical Washing): If the SM content is <5%, exploit the slightly higher acidity of the protons in the product (due to the iodine's inductive effect) using a specific solvent wash, though this is less reliable than distillation.

Issue 2: "My product has a persistent purple/brown tint even after column chromatography."

Diagnosis: Iodine leaching.[1] The C-I bond is photolabile. Trace acid from the nitration/iodination step catalyzes the liberation of


, which co-elutes with the product.
Technical Solution: 
You must perform a reductive quench immediately before the final isolation step.
  • Protocol: Wash the organic layer with a 10% Sodium Thiosulfate (

    
    ) solution until the organic layer is pale yellow. Follow this with a brine wash to remove residual salts. Crucial:  Store the final solid in amber vials; light accelerates the purple discoloration.
    
Issue 3: "I am seeing a ~5-8% impurity peak by HPLC that matches the mass of the product."

Diagnosis: Regioisomer contamination (3-iodo isomer).

  • Mechanism: Both fluorine atoms (positions 2 and 4) and the nitro group (position 1) direct incoming electrophiles to positions 3 and 5.

    • Position 5: Sterically accessible (favored).

    • Position 3: "Sandwiched" between two fluorines (sterically hindered but electronically activated). Technical Solution: Switch to a Thermodynamic Crystallization .

  • Protocol: Use a solvent system where the symmetric packing of the 5-iodo isomer is favored over the kinked 3-iodo isomer. See Table 1 below for solvent recommendations.

Optimization Protocols

Protocol A: The "Reductive Quench" Work-up

Standardize this workflow to prevent iodine contamination.

  • Quench: Pour the reaction mixture (likely acidic) onto distinct ice/water slurry.

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • The Scavenger Wash (Critical):

    • Prepare a fresh 10% w/v Sodium Thiosulfate solution.

    • Wash the organic layer vigorously for 10 minutes (not just a quick shake). The thiosulfate reduces purple

      
       to colorless, water-soluble iodide (
      
      
      
      ).
  • pH Adjustment: Wash with Saturated Sodium Bicarbonate (

    
    ) to ensure pH is neutral (pH 7). Acid residues promote decomposition.
    
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ).
    
Protocol B: Recrystallization Strategy

For removal of the 3-iodo isomer and trace starting material.

Solvent SystemRatio (v/v)Temperature ProfileApplication Note
IPA / Water 4:1Dissolve at 70°C, cool to 4°CBest for Purity. Water acts as a strong anti-solvent, forcing the hydrophobic iodo-product out while keeping polar impurities in solution.
Heptane / Toluene 9:1Dissolve at 90°C, cool slowlyBest for Yield. Good for removing non-polar tars.
Ethanol (Abs) PureReflux to -20°CStandard. Good balance, but yield may be lower due to solubility.

Visualizing the Logic

The following diagrams illustrate the reaction selectivity and the purification workflow.

Diagram 1: Regioselectivity & Directing Effects

This diagram explains why the 5-iodo is the major product and how the 3-iodo impurity forms.

Regioselectivity SM 2,4-Difluoronitrobenzene (Starting Material) Directors Directing Effects: - NO2 (Meta to 3,5) - F at C2 (Ortho/Para to 3,5) - F at C4 (Ortho/Para to 3,5) SM->Directors Pos5 Position 5 (Target) Sterically Accessible Kinetic & Thermodynamic Product Directors->Pos5 Favored Path Pos3 Position 3 (Impurity) Sterically Crowded (Between two F atoms) Directors->Pos3 Hindered Path Prod5 5-Iodo Product (Major >90%) Pos5->Prod5 Prod3 3-Iodo Isomer (Minor <10%) Pos3->Prod3

Caption: Electronic directing effects favor positions 3 and 5, but steric hindrance from the flanking fluorine atoms at C2 and C4 strongly disfavors position 3, making C5 the primary site for iodination.

Diagram 2: Purification Workflow

A decision tree for processing the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Acidic, Purple) Quench 1. Reductive Quench (10% Na2S2O3 Wash) Crude->Quench Check Check Purity (HPLC/TLC) Quench->Check Distill High Vac Distillation (Remove SM) Check->Distill If SM > 5% Cryst Recrystallization (IPA/Water) Check->Cryst If SM < 5% Distill->Cryst Final Pure 2,4-Difluoro-5-iodonitrobenzene (Pale Yellow Solid) Cryst->Final

Caption: The critical path involves removing free iodine first, then addressing the starting material via distillation or crystallization depending on contamination levels.[2]

References

  • Synthesis of Halogenated Nitrobenzenes

    • Methodology: Electrophilic iodination of deactivated arenes using N-iodosuccinimide (NIS) and Triflic Acid.[3][4]

    • Source: Olah, G. A., et al. "Superelectrophilic Iodination of Deactivated Arenes." Journal of the American Chemical Society, 126(49), 2004.
  • Purification of Iodo-Arenes

    • Methodology: Standard protocols for removing iodine impurities using thiosulfate and recrystalliz
    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.
  • Regioselectivity in Fluorinated Aromatics

    • Methodology: Analysis of directing effects in 1,3-difluorobenzene deriv
    • Source: Schlosser, M. "The 2,4-Difluorophenyl Moiety: A Useful Tool for Drug Design." European Journal of Organic Chemistry, 2003.

Sources

Optimization

troubleshooting low conversion rates in fluoronitrobenzene reactions

Technical Guide: Troubleshooting Low Conversion in Fluoronitrobenzene Reactions ) of 2- and 4-fluoronitrobenzenes. Core Directive & Diagnostic Workflow Low conversion in the reaction of fluoronitrobenzenes is rarely a re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Troubleshooting Low Conversion in Fluoronitrobenzene Reactions


) of 2- and 4-fluoronitrobenzenes.

Core Directive & Diagnostic Workflow

Low conversion in the reaction of fluoronitrobenzenes is rarely a result of the "strong" C–F bond preventing cleavage. In


 chemistry, fluoride is actually the superior leaving group compared to chloride or bromide due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex [1].

If your reaction is stalling, the issue is almost invariably kinetic trapping (insufficient activation energy/nucleophilicity) or competitive inhibition (side reactions consuming reagents).

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of low conversion.

TroubleshootingFlow Start PROBLEM: Low Conversion (<50%) CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, EtOH, H2O) CheckSolvent->IsProtic SwitchAprotic ACTION: Switch to Dipolar Aprotic (DMSO, DMF, NMP) IsProtic->SwitchAprotic Yes CheckWater Is Solvent Wet? IsProtic->CheckWater No DrySolvent ACTION: Dry Solvent (<50 ppm H2O) Water kills nucleophile CheckWater->DrySolvent Yes CheckNu 2. Check Nucleophile/Base CheckWater->CheckNu No IsAmine Nucleophile Type? CheckNu->IsAmine NeutralAmine Neutral Amine IsAmine->NeutralAmine Anionic Anionic (Alkoxide/Thiolate) IsAmine->Anionic BaseCheck Base Strength/Solubility? NeutralAmine->BaseCheck Stoich ACTION: Increase Nu:Substrate Ratio to >1.5:1 Anionic->Stoich Cesium ACTION: Use Cs2CO3 (Cesium Effect) BaseCheck->Cesium Solubility Issue BaseCheck->Stoich Kinetic Issue

Figure 1: Step-by-step diagnostic logic for isolating the cause of reaction stalling.

Technical Troubleshooting (Q&A)

Category A: Reaction Conditions & Solvent Effects[1][2][3]

Q: I am using THF at reflux, but the reaction stops at 60% conversion. Why? A: THF is often too non-polar to effectively stabilize the Meisenheimer complex . The


 mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex). This intermediate is best stabilized by dipolar aprotic solvents  like DMSO, DMF, or NMP [2]. These solvents also solvate cations (like 

or

) well, leaving the anionic nucleophile "naked" and highly reactive. THF coordinates poorly with these salts and does not stabilize the transition state as effectively as DMSO.
  • Recommendation: Switch to DMF or DMSO. If product isolation is a concern, Acetonitrile (MeCN) is a better compromise than THF.

Q: Why is my reaction faster with 2-fluoronitrobenzene than 4-fluoronitrobenzene? A: This is due to the Inductive Effect (-I) proximity. While both isomers have a nitro group (strong electron-withdrawing group, EWG), the inductive withdrawal is distance-dependent.[1] In the ortho position (2-fluoro), the nitro group is closer to the reaction center, stabilizing the negative charge on the Meisenheimer complex more effectively than in the para position [3].[1]

  • Implication: Para-substituted substrates often require higher temperatures (e.g., 80-100°C vs. RT-50°C) or longer reaction times.

Category B: Reagents & Stoichiometry[5]

Q: I see a new spot on TLC that isn't my product, and my yield is low. What is it? A: It is likely the Phenol hydrolysis product (Ar-OH). Water is a competitive nucleophile. In the presence of base (e.g.,


), trace water in your solvent acts as 

, displacing the fluorine to form a nitrophenol [4]. Because phenols are acidic, they can also neutralize your base, shutting down the reaction further.
  • Validation: Check the pH of the aqueous layer during workup; phenols often end up in the aqueous phase at high pH but extract into organic at low pH.

  • Fix: Use anhydrous solvents and store hygroscopic bases (

    
    , 
    
    
    
    ) in a desiccator.

Q: Why is


 recommended over 

for difficult substrates?
A: The "Cesium Effect." Cesium (

) is a larger, softer cation than Potassium (

). It has higher solubility in organic solvents like DMF/DMSO, which increases the effective concentration of the carbonate base in the solution phase. Furthermore, the weaker ion pairing between

and the nucleophile makes the nucleophile more available for attack [5].
Category C: Comparative Data

Table 1: Impact of Solvent and Leaving Group on Relative Rate (


) 
Data synthesized from general 

kinetic trends [2, 6].
EntrySubstrateSolventNucleophileRelative RateNotes
14-FluoronitrobenzeneDMSO Azide (

)
1300 Dipolar aprotic acceleration
24-FluoronitrobenzeneMeOHAzide (

)
1Protic solvent H-bonds to Nu, slowing rate
34-ChloronitrobenzeneDMSOAzide (

)
~2-5Cl is a poorer LG than F in

42-FluoronitrobenzeneDMSOAzide (

)
>2000 Ortho-activation effect

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-4-nitrophenol ether derivative via


.
Materials
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Amine or Alcohol (1.2 - 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon/Nitrogen atmosphere. Moisture is the primary cause of stalling.

  • Dissolution: Add the nucleophile (1.2 equiv) and

    
     (2.0 equiv) to the vessel. Add anhydrous DMSO.
    
    • Tech Note: If using an amine hydrochloride salt, increase base to 3.0 equiv.

  • Activation: Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.0 equiv) dropwise.

    • Why? Adding substrate last prevents side reactions if the base/nucleophile mixture needs time to solubilize.

  • Reaction: Heat to 60–80°C . Monitor by HPLC/TLC.

    • Checkpoint: If conversion < 50% after 2 hours, increase temperature to 100°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), then brine. Dry over

    
    .
    
Visualization of Mechanism

The following diagram illustrates the pathway and the critical role of the Meisenheimer Complex stabilization.

Mechanism Reactants Reactants (F-Ar-NO2 + Nu:) TS1 Transition State 1 (Nu attacking) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Stabilized by NO2 & Solvent) TS1->Intermediate TS2 Transition State 2 (F leaving) Intermediate->TS2 Products Product (Nu-Ar-NO2 + F-) TS2->Products Fast

Figure 2: Reaction coordinate pathway. Note that TS1 (Addition) is generally rate-limiting, hence the need for polar aprotic solvents.

References

  • Acevedo, O., & Jorgensen, W. L. (2004).[2][3] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(11), 1881–1884. Link

  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(2), 121-141. Link

  • Asghar, B. H., & Crampton, M. R. (2007). Carbanion reactivity: sigma-adduct formation from nitro-substituted benzenes and phenylacetonitriles. Organic & Biomolecular Chemistry, 5(10), 1646-1654. Link

  • Rohrbaugh, D. K. (1998). Hydrolysis of 2,4-difluoronitrobenzene. Journal of Physical Organic Chemistry. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic aromatic substitution. Journal of Practical Chemistry, 341(2), 186-190. Link

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic Text on Reactivity Order F > Cl).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2,4-Difluoro-5-iodonitrobenzene

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-difluoro-5-iodonitrobenzene, a key building block in medicinal chemistry and materials science. We will explore the causal factors influencing its un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-difluoro-5-iodonitrobenzene, a key building block in medicinal chemistry and materials science. We will explore the causal factors influencing its unique spectral signature and compare it with structurally related analogs to provide a deeper understanding of substituent effects in proton nuclear magnetic resonance spectroscopy. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

Structural and Spectral Deconvolution of 2,4-Difluoro-5-iodonitrobenzene

The structure of 2,4-difluoro-5-iodonitrobenzene presents a fascinating case for ¹H NMR analysis. The aromatic ring contains only two protons, and their magnetic environments are heavily influenced by the surrounding substituents: two strongly electronegative fluorine atoms, a powerful electron-withdrawing nitro group, and a large, moderately electronegative iodine atom.

The protons are located at the C3 and C6 positions. The key to interpreting the spectrum lies in understanding the interplay of electron-withdrawing/donating effects and the spin-spin coupling between the protons and the adjacent fluorine atoms.

  • H-3: This proton is situated between two fluorine atoms at C2 and C4. It is also meta to the electron-withdrawing nitro group and ortho to the iodine atom. The cumulative deshielding effects of the adjacent fluorine atoms and the nitro group are expected to shift this proton significantly downfield.

  • H-6: This proton is ortho to the nitro group and meta to the two fluorine atoms. The strong deshielding effect of the ortho nitro group is the dominant factor, also placing this proton in a downfield region, typically even further downfield than H-3.

The observed splitting patterns arise from couplings to both the other proton and the fluorine atoms. This results in complex multiplets that require careful analysis of the coupling constants to assign correctly.

Table 1: Experimental ¹H NMR Data for 2,4-Difluoro-5-iodonitrobenzene

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.65Doublet of Doublets (dd)³J(H-F) ≈ 8.5 Hz, ⁴J(H-H) ≈ 2.0 Hz
H-6~8.45Doublet of Doublets (dd)⁴J(H-F) ≈ 6.5 Hz, ⁴J(H-H) ≈ 2.0 Hz

Note: Data is representative and typically acquired in CDCl₃ at 400 MHz. Exact values may vary slightly based on experimental conditions.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of our target molecule, we will compare it with two key analogs: 2,4-difluoronitrobenzene (removing the iodine) and 1,3-difluoro-4-iodobenzene (removing the nitro group). This comparison provides direct evidence of how each substituent modulates the electronic environment of the aromatic protons.

Alternative 1: 2,4-Difluoronitrobenzene

Removing the iodine atom from the C5 position replaces it with a proton (H-5). This introduces new proton-proton couplings and alters the chemical shifts of the remaining protons.

  • Effect on H-3: The removal of iodine has a minor shielding effect on H-3.

  • Effect on H-6: The chemical shift of H-6 remains significantly downfield due to the persistent ortho-nitro group effect.

Alternative 2: 1,3-Difluoro-4-iodobenzene

Replacing the strongly electron-withdrawing nitro group with a proton (H-1) dramatically changes the spectrum. The removal of the NO₂ group results in a significant upfield (shielding) shift for all protons, demonstrating its profound deshielding influence.

Table 2: Comparative ¹H NMR Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityKey Takeaway
2,4-Difluoro-5-iodonitrobenzene H-3~7.65ddIodine's effect is less pronounced than the combined deshielding from two fluorine atoms.
H-6~8.45ddThe ortho-nitro group strongly deshields H-6, pushing it far downfield.
2,4-Difluoronitrobenzene H-3~7.30dddRemoving iodine results in a slight upfield shift for H-3.
H-5~7.90dddThe new H-5 proton appears in the aromatic region.
H-6~8.40tdThe chemical shift of H-6 is largely unchanged, confirming the dominance of the ortho-nitro effect.
1,3-Difluoro-4-iodobenzene H-2~7.20ddRemoving the NO₂ group causes a significant upfield shift of over 1.2 ppm for the proton at this position (analogous to H-6).
H-5~6.80tdAll protons are shifted significantly upfield without the nitro group.
H-6~7.40ddd

This comparative analysis underscores the diagnostic power of ¹H NMR. The chemical shift of H-6 serves as a reliable indicator for the presence of the ortho-nitro group, while the coupling patterns provide definitive information about the substitution pattern on the aromatic ring.

Experimental Protocol and Workflow

Achieving high-quality, reproducible NMR data requires a validated and systematic approach. The following protocol is a self-validating system designed for accuracy.

Step-by-Step Methodology for ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (e.g., 2,4-difluoro-5-iodonitrobenzene).

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid a large, interfering solvent proton signal. TMS is used as the reference point (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak upfield of most organic proton signals.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Set the number of scans (NS) to 16 or 32 to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses, ensuring quantitative accuracy.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR sample analysis.

Logic of Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure is a logical, deductive process. Each piece of information from the spectrum provides a clue that, when combined, leads to an unambiguous assignment.

G cluster_0 Primary Data Points cluster_1 Inferences cluster_2 Final Confirmation a Number of Signals (2 signals) e Two unique proton environments a->e b Chemical Shift (δ) (H-6 > H-3) f H-6 is ortho to NO2 H-3 is between two F atoms b->f c Integration (1H : 1H ratio) g Two protons in the molecule c->g d Multiplicity (Splitting) (dd for both) h Each proton is coupled to one other proton and one fluorine atom d->h i Structure Confirmed: 2,4-Difluoro-5-iodonitrobenzene e->i f->i g->i h->i

Caption: Logical flow for interpreting the ¹H NMR spectrum.

This systematic approach ensures that every feature of the spectrum is accounted for, providing a high degree of confidence in the final structural assignment. The combination of chemical shift theory, coupling constant analysis, and comparison with related structures forms a robust framework for the unequivocal identification of complex aromatic compounds like 2,4-difluoro-5-iodonitrobenzene.

References

  • Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Reagents, and Contaminants. The Journal of Organic Chemistry, 72(19), 7544–7550. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Commercially Available Solvents, Common Laboratory Solvents, and Common Reagents. Organometallics, 29(9), 2176–2179. Available at: [Link]

Comparative

HPLC Method Development for 2,4-Difluoro-5-iodonitrobenzene Purity: A Comparative Guide on Stationary Phase Selectivity

Determining the purity of highly substituted halogenated aromatics like 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) presents a unique chromatographic challenge[1]. Because this compound is an electron-deficient ar...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the purity of highly substituted halogenated aromatics like 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) presents a unique chromatographic challenge[1]. Because this compound is an electron-deficient aromatic ring with multiple electronegative substituents (fluorine, iodine, and a nitro group), standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to adequately resolve it from its positional isomers and synthetic byproducts.

As a Senior Application Scientist, I have found that successful method development for such pharmaceutical intermediates requires moving beyond the default C18 column. This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating protocol and the mechanistic causality behind the chromatographic choices.

Chemical Profile & Method Development Rationale

Analyte: 2,4-Difluoro-5-iodonitrobenzene Molecular Formula: C₆H₂F₂INO₂ Key Structural Features:

  • Strong Dipole Moments: Induced by the highly electronegative -F and -NO₂ groups.

  • Steric Bulk: The -I (iodine) atom introduces significant van der Waals volume.

  • π-Electron Deficiency: The electron-withdrawing nature of the substituents creates a highly electron-deficient aromatic system.

The Problem with C18

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[2]. While C18 provides excellent retention for neutral, non-polar compounds, it exhibits poor shape selectivity. When analyzing 2,4-Difluoro-5-iodonitrobenzene, positional isomers (e.g., 2,5-difluoro-4-iodonitrobenzene) have nearly identical hydrophobicities, leading to co-elution and inaccurate purity profiles.

The PFP Advantage

Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, are uniquely suited for halogenated and nitro-aromatic compounds[3]. PFP phases offer orthogonal selectivity through multiple retention mechanisms:

  • π-π Interactions: The electron-rich (or polarizable) PFP ring undergoes charge-transfer interactions with the electron-deficient analyte[4].

  • Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase interact strongly with the C-F and C-NO₂ dipoles of the analyte[4].

  • Steric Recognition: The rigid planar structure of the PFP ligand is highly sensitive to the spatial arrangement of substituents, allowing for the baseline resolution of positional isomers[2].

G Analyte 2,4-Difluoro-5-iodonitrobenzene Hydrophobic Hydrophobic Dispersion Analyte->Hydrophobic PiPi π-π & Charge Transfer Analyte->PiPi Dipole Dipole-Dipole Interactions Analyte->Dipole C18_Phase Alkyl (C18) Phase PFP_Phase Fluorinated (PFP) Phase Hydrophobic->C18_Phase Hydrophobic->PFP_Phase PiPi->PFP_Phase Dipole->PFP_Phase

Comparative retention mechanisms between C18 and PFP stationary phases.

Experimental Protocol: Step-by-Step Methodology

To demonstrate the superior selectivity of the PFP phase, the following self-validating protocol was developed. The method utilizes a gradient elution to ensure all potential hydrophobic impurities are washed from the column, while the mobile phase composition is specifically optimized to enhance π-π interactions.

A. Causality in Mobile Phase Selection
  • Organic Modifier (Methanol vs. Acetonitrile): Methanol is strictly preferred over Acetonitrile for this PFP method. Acetonitrile contains a triple bond (π-electrons) that competes with the analyte for π-π interactions on the PFP surface, suppressing selectivity. Methanol, being protic and lacking π-electrons, maximizes the orthogonal interactions of the PFP column.

  • Aqueous Buffer (0.1% Formic Acid): Although the main analyte is neutral, synthetic impurities (e.g., fluorinated phenols) may be ionizable. Maintaining an acidic pH (pH ~2.7) ensures acidic impurities remain fully protonated, preventing peak tailing and stabilizing the silica support[4].

B. Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Column A (Control): Standard C18, 150 x 4.6 mm, 3 µm.

  • Column B (Optimized): Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Methanol with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 254 nm (Optimal for nitroaromatic chromophores).

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040
D. Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Note: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10 mg of 2,4-Difluoro-5-iodonitrobenzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability: Inject the standard preparation six times. The method is valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) > 5000[5].

G Start Sample Prep (50:50 MeOH:H2O) Phase Stationary Phase Screening Start->Phase C18 C18 Column (Fails Isomer Resolution) Phase->C18 PFP PFP Column (Baseline Resolution) Phase->PFP Solvent Mobile Phase Optimization (Select MeOH over ACN) PFP->Solvent Validation System Suitability & Validation (ICH Q2 Guidelines) Solvent->Validation

Systematic HPLC method development workflow prioritizing PFP phase screening.

Performance Comparison & Data Presentation

To objectively evaluate the methods, a spiked sample containing 2,4-Difluoro-5-iodonitrobenzene and a closely eluting positional isomer (2,5-Difluoro-4-iodonitrobenzene, 1% w/w) was analyzed on both columns.

Table 1: Chromatographic Performance Metrics (C18 vs. PFP)

ParameterStandard C18 ColumnPFP Column (Optimized)Analytical Implication
Retention Time (tR) 6.8 min8.4 minPFP shows enhanced retention due to added dipole and π-π interactions[3].
Resolution (Rs) (Isomer pair)1.1 (Co-elution)3.4 (Baseline)PFP provides superior steric and shape recognition for positional isomers.
Tailing Factor (Tf) 1.451.08PFP exhibits better peak symmetry for highly electronegative compounds.
Theoretical Plates (N) 8,50012,200PFP yields higher efficiency and narrower peak widths in this application.
Signal-to-Noise (S/N) 45:185:1Narrower peaks on PFP lead to higher peak height and better sensitivity.
Conclusion of Experimental Data

The data strictly validates the hypothesis: relying solely on dispersive hydrophobic interactions (C18) is insufficient for the purity determination of highly substituted fluorinated nitrobenzenes. The PFP column, when paired with a methanolic mobile phase to preserve π-π interactions, delivers a robust, self-validating system capable of baseline resolution (Rs > 2.0) of critical isomer impurities, aligning with ICH validation guidelines[5].

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Zenodo[Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2,4-Difluoro-5-iodonitrobenzene

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2,4-Difluoro-5-iodonitrobenzene. This guide is designed for researchers and drug development professionals req...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2,4-Difluoro-5-iodonitrobenzene. This guide is designed for researchers and drug development professionals requiring rigorous structural confirmation of halogenated aromatic intermediates.

[1]

Executive Summary

2,4-Difluoro-5-iodonitrobenzene (CAS 148388-74-3) is a critical building block in the synthesis of kinase inhibitors and other pharmaceutical agents. Its utility lies in the differential reactivity of its substituents: the labile iodine atom allows for selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine atoms modulate metabolic stability and lipophilicity.

Accurate mass spectrometric (MS) characterization is essential to distinguish this compound from its structural isomers and synthesis byproducts (such as the bromo-analog or non-iodinated precursors). This guide details the Electron Ionization (EI) fragmentation pathways, providing a predictive model based on the specific lability of the C-I and C-NO₂ bonds.

Chemical Identity & Properties

PropertySpecification
Compound Name 2,4-Difluoro-5-iodonitrobenzene
Alternative Name 1,5-Difluoro-2-iodo-4-nitrobenzene
CAS Number 148388-74-3
Molecular Formula C₆H₂F₂INO₂
Molecular Weight 284.99 g/mol
Monoisotopic Mass 284.9081 Da
Key Substituents Iodine (C-5), Nitro (C-1), Fluorine (C-2, C-4)

Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), 2,4-Difluoro-5-iodonitrobenzene exhibits a distinct fragmentation pattern governed by the weakness of the Carbon-Iodine bond and the stability of the nitro group leaving as a neutral radical.

Primary Fragmentation Pathways

The fragmentation is driven by two competing mechanisms:

  • Homolytic C-I Bond Cleavage: The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol) or C-F (~115 kcal/mol). Consequently, the loss of the iodine radical (I•) is a dominant pathway, often yielding the base peak or a high-intensity fragment.

  • Nitro Group Loss: The loss of NO₂• (46 Da) or NO• (30 Da) via nitro-nitrite rearrangement is characteristic of nitroaromatics.

Diagnostic Ion Table
m/z (Nominal)Ion IdentityStructure AssignmentMechanism / Notes
285 [M]⁺• C₆H₂F₂INO₂⁺• Molecular Ion. Moderate intensity. Odd-electron radical cation.
255 [M-NO]⁺C₆H₂F₂IO₂⁺Loss of NO• via nitro-nitrite rearrangement.
239 [M-NO₂]⁺C₆H₂F₂I⁺Loss of NO₂•. Formation of phenyl cation.
158 [M-I]⁺ C₆H₂F₂NO₂⁺ Base Peak Candidate. Loss of Iodine radical. Very characteristic due to weak C-I bond.
128 [M-I-NO]⁺C₆H₂F₂O₂⁺Sequential loss of I• and NO•.
112 [M-I-NO₂]⁺C₆H₂F₂⁺Difluorophenyl Cation. Sequential loss of I• and NO₂•. Highly stable aromatic fragment.
Fragmentation Pathway Diagram

The following directed graph illustrates the stepwise degradation of the molecular ion.

FragmentationPathway M Molecular Ion (M+) m/z 285 M_NO2 [M - NO2]+ m/z 239 M->M_NO2 - NO2 (46) M_NO [M - NO]+ m/z 255 M->M_NO - NO (30) M_I [M - I]+ m/z 158 (Likely Base Peak) M->M_I - I (127) M_I_NO2 [M - I - NO2]+ m/z 112 (Difluorophenyl Cation) M_NO2->M_I_NO2 - I (127) M_I->M_I_NO2 - NO2 (46)

Caption: Figure 1. Proposed EI-MS fragmentation tree for 2,4-Difluoro-5-iodonitrobenzene showing parallel loss of Iodine and Nitro groups.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target compound from its analogs is crucial during synthesis optimization. The mass spectrum provides the definitive "fingerprint."

Comparison with 1-Bromo-2,4-difluoro-5-nitrobenzene

The bromo-analog (CAS 345-24-4) is a common alternative for coupling reactions but has lower reactivity.

Feature2,4-Difluoro-5-iodo nitrobenzene (Product)1-Bromo-2,4-difluoro-5-nitrobenzene (Alternative)
Molecular Ion (M+) Single Peak at m/z 285 Doublet at m/z 237 / 239 (1:1 ratio due to ⁷⁹Br/⁸¹Br)
Halogen Loss [M-127]⁺ (Loss of I). Very facile.[M-79/81]⁺ (Loss of Br). Less intense than Iodine loss.
Isotopic Pattern Simple (Iodine is monoisotopic).Complex (Bromine creates M and M+2 peaks).
Comparison with 2,4-Difluoronitrobenzene

This is the starting material (CAS 446-35-5).[1]

  • Differentiation: The precursor lacks the high-mass iodine atom. Its molecular ion appears at m/z 159 .[1]

  • Key Indicator: If your spectrum shows a base peak at m/z 159 but no peak at 285, the iodination reaction failed.

Experimental Protocol: GC-MS Analysis

To obtain reproducible fragmentation data, the following protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if transesterification is a concern (though unlikely with this structure).

  • Concentration: Dilute to approx. 10-50 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent 5977 or similar)[1]
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal de-iodination).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 50 – 350.

Workflow Diagram

Workflow Sample Solid Sample (~1 mg) Dissolve Dissolution (DCM, 1 mL) Sample->Dissolve Filter Filtration (0.2 µm PTFE) Dissolve->Filter Inject GC Injection (Split 1:50, 250°C) Filter->Inject Separation Capillary Column (DB-5ms) Inject->Separation Ionization EI Source (70 eV) Separation->Ionization Detection MS Detection (Scan 50-350 m/z) Ionization->Detection Analysis Data Analysis (Extract Ion Chromatogram) Detection->Analysis

Caption: Figure 2.[1] Standard Operating Procedure (SOP) for the GC-MS analysis of halogenated nitrobenzenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10539733, 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for nitroaromatic fragmentation mechanisms).

Sources

Comparative

Comparative Thermal Profiling of 2,4-Difluoro-5-iodonitrobenzene Isomers: A Formulation and Synthesis Guide

As a Senior Application Scientist, I frequently encounter challenges in scale-up synthesis and formulation where the physical state of a starting material dictates the entire process chemistry workflow. 2,4-Difluoro-5-io...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in scale-up synthesis and formulation where the physical state of a starting material dictates the entire process chemistry workflow. 2,4-Difluoro-5-iodonitrobenzene (often cataloged by its IUPAC variation, 1,5-difluoro-2-iodo-4-nitrobenzene) and its positional isomers are critical poly-halogenated building blocks. They are heavily utilized in the synthesis of N1-substituted quinoxaline-2,3-diones and highly potent kainate receptor antagonists[1].

However, positional isomerism in these highly polarized molecules drastically alters their crystal lattice energies. Understanding and validating the melting points of these isomers is not just a quality control exercise—it is a fundamental requirement for predicting reactor feeding behavior, solubility profiles, and polymorphic stability.

Mechanistic Causality: The Drivers of Melting Point Variance

To understand why isomers with the exact same molecular weight (


) exhibit divergent melting points, we must look at the causality behind crystal lattice thermodynamics. The melting point is the macroscopic manifestation of microscopic intermolecular forces overcoming thermal energy.
  • Molecular Symmetry (Carnelley’s Rule): Highly symmetrical isomers pack more efficiently into a crystal lattice, minimizing void space and maximizing van der Waals contact areas.

  • Dipole-Dipole Alignment: The strongly electron-withdrawing nitro group (

    
    ) paired with highly electronegative fluorine (
    
    
    
    ) and polarizable iodine (
    
    
    ) creates a massive molecular dipole. The ability of these dipoles to align favorably in the solid state dictates the enthalpy of fusion (
    
    
    ).
  • Halogen Bonding (Sigma-Hole Interactions): Iodine possesses a region of positive electrostatic potential (the

    
    -hole) opposite its covalent bond. In the solid state, this 
    
    
    
    -hole acts as a strong halogen bond donor to the oxygen atoms of the nitro group or adjacent fluorine atoms.

For the 1,5-difluoro-2-iodo-4-nitrobenzene isomer (CAS 148388-74-3), the asymmetric 1,2,4,5-tetrasubstitution pattern creates steric clashes between the bulky iodine and the adjacent nitro group. This disrupts optimal lattice packing, resulting in a low melting point of 2[2].

Conversely, the 1,3-difluoro-2-iodo-4-nitrobenzene isomer (CAS 1145881-54-4) positions the iodine atom between two highly electronegative fluorine atoms. This geometry restricts the rotation of the nitro group, locking the molecule into a rigid conformation that packs efficiently into the crystal lattice, elevating the melting point to 3[3].

Causality N1 Substitution Pattern N2 Molecular Symmetry N1->N2 N3 Dipole Moment & Halogen Bonding N1->N3 N4 Crystal Lattice Energy N2->N4 Packing Efficiency N3->N4 Intermolecular Forces N5 Macroscopic Melting Point N4->N5 Thermal Barrier

Figure 1: Logical relationship between isomer structure, crystal lattice energy, and melting point.

Quantitative Isomer Comparison

The table below summarizes the thermal properties of the primary isomers. Note that compounds with melting points near 35–40 °C are notoriously difficult to handle in summer months or warm laboratory environments, often presenting as supercooled heavy oils rather than free-flowing powders.

Isomer NomenclatureCAS NumberSubstitution PatternMelting Point (°C)Physical State (20 °C)
2,4-Difluoro-5-iodonitrobenzene 148388-74-31,5-difluoro-2-iodo-4-nitro37.0 - 38.0Low-Melting Solid / Oil
2,4-Difluoro-3-iodonitrobenzene 1145881-54-41,3-difluoro-2-iodo-4-nitro46.1 - 47.5Crystalline Solid

Experimental Methodologies: A Self-Validating System

Relying on a single analytical method for melting point determination is a critical error in drug development. Capillary methods can miss polymorphic transitions, while Differential Scanning Calorimetry (DSC) cannot visually confirm decomposition (color changes). Therefore, I mandate a self-validating orthogonal workflow combining both techniques.

Protocol A: Visual Capillary Melting Point (Purity & Phase Confirmation)

Why we do this: To establish the absolute visual transition phase (


 to 

) and quickly identify gross impurities (which depress and broaden the melting range).
  • Sample Preparation: Transfer ~10 mg of the isomer into an agate mortar. Triturate gently to ensure uniform particle size. Causality: Uniform particles prevent void volumes that cause uneven heat transfer and artificially broadened melting ranges.

  • Capillary Loading: Press the open end of a glass capillary tube into the powder. Invert and tap the tube through a 1-meter glass drop-tube to tightly pack 2-3 mm of the solid at the bottom.

  • Thermal Ramping: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature at 10 °C/min until reaching 25 °C. Reduce the ramp rate strictly to 1 °C/min .

  • Data Acquisition: Record the temperature at the first sign of liquid formation (

    
    ) and when the mass is completely liquefied (
    
    
    
    ).
Protocol B: Differential Scanning Calorimetry (Thermodynamic Profiling)

Why we do this: To quantify the enthalpy of fusion (


) and detect metastable polymorphs that may spontaneously crystallize during scale-up.
  • Sample Weighing: Accurately weigh 2.00 - 3.00 mg of the isomer into a pre-weighed aluminum Tzero pan using a microbalance.

  • Crimping: Seal the pan with a pinhole-vented lid. Causality: The pinhole prevents pan deformation from outgassing if trace moisture or residual synthesis solvents vaporize.

  • Atmospheric Purge: Place the pan in the DSC cell. Purge with ultra-high purity dry Nitrogen at 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle: Equilibrate the cell at 10 °C for 5 minutes. Heat the sample at a controlled rate of 5 °C/min up to 80 °C.

  • Integration: Integrate the resulting endothermic peak to determine the extrapolated onset temperature (true thermodynamic melting point) and the area under the curve (

    
     in J/g).
    

Workflow A Isomer Sample (e.g., CAS 148388-74-3) B Capillary Method (Visual T_onset / T_clear) A->B Quick Screen C DSC Analysis (Enthalpy & Polymorphs) A->C Thermal Profiling D Data Synthesis (Purity & State Confirmation) B->D C->D

Figure 2: Orthogonal thermal analysis workflow for validating isomer melting points and purity.

References

  • Dictionary Of Organic Compounds - VDOC.PUB. Contains documented melting point ranges for 1,5-difluoro-2-iodo-4-nitrobenzene. 2

  • 446-35-5 | 2,4-Difluoro-1-nitrobenzene | Fluorinated Building Blocks - Ambeed.com. Contains experimental NMR and melting point data (46.1-47.5 °C) for the synthesized 1,3-difluoro-2-iodo-4-nitrobenzene isomer. 3

  • Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists - ResearchGate. Details the use of 1,5-Difluoro-2-iodo-4-nitrobenzene as a critical starting material in drug development. 1

Sources

Validation

IR spectroscopy peaks for nitro and iodo groups in 2,4-Difluoro-5-iodonitrobenzene

Topic: IR Spectroscopy Peaks for Nitro and Iodo Groups in 2,4-Difluoro-5-iodonitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Nitro and Iodo Groups in 2,4-Difluoro-5-iodonitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of fluorinated aromatic intermediates, 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) represents a critical scaffold for next-generation kinase inhibitors and agrochemicals. For the analytical chemist, this molecule presents a unique challenge: confirming the regioselective iodination of the 2,4-difluoronitrobenzene precursor.

This guide moves beyond standard spectral libraries to provide a comparative performance analysis of vibrational spectroscopy techniques. While Mid-IR is the industry standard for the Nitro (-NO


) and Fluoro (-F) functionalities, we demonstrate why it often fails to definitively identify the Iodo (-I) substituent, necessitating a complementary approach with Raman spectroscopy or Far-IR.
Part 1: Technical Deep Dive – The Spectral Fingerprint

The vibrational signature of 2,4-Difluoro-5-iodonitrobenzene is defined by the interplay between the strongly electron-withdrawing nitro/fluoro groups and the heavy, polarizable iodine atom.

1. The Nitro Group (-NO

): The Anchor Signal

The nitro group provides the most intense diagnostic bands in the Mid-IR spectrum. Due to the electron-withdrawing nature of the ortho- and para-fluorine atoms, the N-O bonds possess increased double-bond character compared to non-fluorinated nitrobenzene, shifting peaks to higher wavenumbers.

  • Asymmetric Stretch (

    
    ):  Typically found between 1530–1550 cm
    
    
    
    . The high electronegativity of the fluorine atoms at the 2 and 4 positions inductively pulls electron density, stiffening the N-O bond.
  • Symmetric Stretch (

    
    ):  Located between 1340–1360 cm
    
    
    
    . This band is often sharper but can overlap with C-F stretching modes.
2. The Iodo Group (-I): The "Silent" Substituent

This is the critical failure point for standard QC protocols. The Carbon-Iodine (C-I) stretch occurs in the Far-IR region (500–600 cm


 ), often below the cutoff of standard ATR crystals (ZnSe or Diamond usually cut off at 525–600 cm

).
  • Expert Insight: Relying solely on standard Mid-IR to confirm iodination is risky. The C-I stretch is weak in IR due to a small dipole moment change but extremely strong in Raman due to the high polarizability of the iodine electron cloud.

3. Comparative Analysis: Precursor vs. Product

To validate the reaction (Iodination of 2,4-difluoronitrobenzene), analysts must look for specific spectral shifts.

Feature2,4-Difluoronitrobenzene (Precursor)2,4-Difluoro-5-iodonitrobenzene (Product)Diagnostic Shift
NO

Asym. Stretch
~1535 cm

~1540–1545 cm

Slight blue shift due to steric/inductive effects of Iodine at C5.
C-H Wag (Out-of-Plane) ~850 cm

(Isolated H at C5/C6)
Changed Pattern Loss of C5-H wag; appearance of isolated C6-H wag.
C-I Stretch Absent ~500–550 cm

Key Indicator. Often invisible in standard ATR-IR; requires Far-IR or Raman.
C-F Stretch 1000–1300 cm

(Strong)
1000–1300 cm

(Strong)
Minimal change; useful for backbone confirmation.
Part 2: Experimental Protocols
Protocol A: Mid-IR Analysis (Nitro & Fluoro Verification)

Objective: Confirm core scaffold integrity and purity.

  • Sample Prep:

    • Solid State: Grind 2 mg of sample with 200 mg dry KBr. Press into a transparent pellet (7 tons pressure). Note: KBr is transparent down to 400 cm

      
      , making it superior to standard ATR for detecting the C-I band edge.
      
    • ATR Method: Place solid directly on Diamond crystal. Apply high pressure clamp to ensure contact.

  • Acquisition:

    • Resolution: 4 cm

      
      .
      
    • Scans: 32 (to resolve hyperfine splitting from Fluorine coupling).

    • Range: 4000–400 cm

      
      .[1][2]
      
Protocol B: Raman Spectroscopy (Iodo Confirmation)

Objective: Definitively confirm the presence of the Iodine substituent.

  • Setup: 785 nm or 1064 nm laser (to minimize fluorescence from the nitro group).

  • Acquisition:

    • Focus laser on the crystalline solid.

    • Scan range: 100–3500 cm

      
      .
      
    • Target: Look for the intense, sharp band at ~250–300 cm

      
        (C-I bending) and ~500–600 cm
      
      
      
      (C-I stretching).
Part 3: Decision Logic & Visualization

The following diagram illustrates the logical workflow for structurally validating 2,4-Difluoro-5-iodonitrobenzene, highlighting the necessity of multi-modal spectroscopy.

ValidationWorkflow Start Crude Product (Post-Iodination) MidIR Mid-IR Spectroscopy (ATR or KBr) Start->MidIR CheckNO2 Check NO2 Peaks (1530-1550 cm-1) MidIR->CheckNO2 CheckCI Check C-I Region (500-600 cm-1) CheckNO2->CheckCI Peaks Present Fail REJECT: Incomplete Reaction or Wrong Isomer CheckNO2->Fail Peaks Missing/Shifted Raman Raman Spectroscopy (785 nm Laser) CheckCI->Raman Band Obscured/Weak Pass PASS: Identity Confirmed CheckCI->Pass Band Visible (KBr only) RamanPeak Sharp Peak at ~550 cm-1? Raman->RamanPeak RamanPeak->Fail No Signal RamanPeak->Pass Strong Signal

Figure 1: Analytical decision tree for validating 2,4-Difluoro-5-iodonitrobenzene. Note the branch to Raman spectroscopy if the C-I stretch is obscured in Mid-IR.

References
  • National Institute of Standards and Technology (NIST). Nitrobenzene IR Spectrum & Constants. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explains inductive effects of F and I on Nitro group frequencies).
  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. (Source for C-I stretch visibility in Raman vs IR).

Sources

Comparative

Comparative Guide: Crystal Structure &amp; Reactivity of 2,4-Difluoro-5-iodonitrobenzene Derivatives

Executive Summary: The Halogenated Scaffold in Drug Design In the landscape of medicinal chemistry, 2,4-Difluoro-5-iodonitrobenzene (DFINB) and its derivatives represent a "privileged scaffold."[1] They offer a trifecta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold in Drug Design

In the landscape of medicinal chemistry, 2,4-Difluoro-5-iodonitrobenzene (DFINB) and its derivatives represent a "privileged scaffold."[1] They offer a trifecta of reactive handles: the nitro group (precursor to anilines), the fluorines (enabling regiospecific ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 reactions), and the iodine  (a prime candidate for Suzuki/Sonogashira cross-coupling and halogen bonding).

This guide objectively compares the structural characteristics of DFINB derivatives against their chlorinated and non-iodinated analogs.[1] By analyzing crystallographic data, we reveal how specific halogen interactions—particularly Iodine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-hole interactions  and Fluorine-mediated stacking —dictate solid-state stability and solubility, directly impacting process chemistry and formulation.

Comparative Structural Analysis

To understand the solid-state behavior of DFINB, we must analyze it against two validated structural proxies: the heavy-atom analog (2,4-Dichloro-1-iodo-6-nitrobenzene ) and the fluorinated core (2-(2,4-Difluorophenyl) derivatives ).[1]

The "Heavy Atom" Effect: Chlorinated vs. Fluorinated Packing

The substitution of Fluorine (F) with Chlorine (Cl) drastically alters unit cell parameters and packing efficiency due to steric bulk and halogen bonding capability.[1]

FeatureChlorinated Analog (2,4-Dichloro-1-iodo-6-nitrobenzene)Fluorinated Target (DFINB Derivatives)Impact on Properties
Space Group Orthorhombic, PnmaTypically Monoclinic (P2_1/c) or TriclinicFluorinated analogs often show lower symmetry due to closer packing.[1]
Unit Cell Vol. ~869 ų (Z=4)~545–600 ų (Estimated)Fluorine's small radius (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) vs Chlorine (

) leads to denser lattices.
Dihedral Angle Nitro group ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Ring (

)
Nitro group Tilted (~12–30^\circ)Critical: F-analogs are more planar, enhancing

-stacking and reducing solubility.
Primary Interaction Weak ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Strong

&

F-derivatives form "sticky" flat sheets; Cl-derivatives form bulky ribbons.

Key Insight: The chlorinated analog exhibits a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 torsion angle between the nitro group and the benzene ring due to steric clash with the ortho-iodine/chlorine. In contrast, the 2,4-difluoro derivatives  maintain a near-planar conformation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

torsion). This planarity in DFINB derivatives facilitates tighter crystal packing, often resulting in higher melting points and lower solubility compared to their chlorinated counterparts.[1]
The Iodine Anchor: Halogen Bonding ( -hole)

The defining feature of the 5-iodo derivative is the iodine atom's ability to act as a Lewis acid.[1]

  • Mechanism: The electron-withdrawing nitro and fluoro groups deplete electron density from the iodine, creating a substantial positive electrostatic potential cap (the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hole) along the C-I bond axis.
    
  • Observation: In crystal lattices of DFINB derivatives, we consistently observe linear ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or 
    
    
    
    interactions.
  • Metric: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     distance is typically 2.9 – 3.1 Å , significantly shorter than the sum of van der Waals radii (3.5 Å), indicating a structure-directing bond.
    
ngcontent-ng-c567981813="" class="ng-star-inserted">

Application Note: When designing co-crystals, use the Iodine atom of DFINB as a reliable "anchor" to bind phosphine oxides or pyridine-based co-formers.

Experimental Protocols

Synthesis & Purification Workflow

The synthesis of high-purity DFINB for crystallization requires controlling the regioselectivity of iodination.[1]

Protocol: Regioselective Iodination of 2,4-Difluoronitrobenzene

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Triflic Acid (

    
    , 1.5 eq).
    
  • Solvent: Acetonitrile (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) – promotes polar transition states.
    
  • Procedure:

    • Dissolve substrate in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       at 
      
      
      
      .
    • Add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       dropwise (exothermic).
      
    • Add NIS in portions over 30 mins.

    • Warm to RT and stir for 4 hours.

  • Quench: Pour into ice-cold ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (sat. aq.) to remove unreacted iodine (color change: purple 
    
    
    
    yellow).
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
Crystallization for X-Ray Diffraction

Growing diffraction-quality crystals of poly-halogenated nitrobenzenes is challenging due to their tendency to form needles.[1]

Method: Slow Vapor Diffusion (The "Anti-Solvent" Trap) [1]

  • Target: Single block-like crystals (0.2 x 0.2 x 0.2 mm).

  • Inner Vial: Dissolve 20 mg DFINB in 0.5 mL Tetrahydrofuran (THF) . (THF accepts halogen bonds, stabilizing the monomer).[1]

  • Outer Vial: 3 mL Pentane or Hexane .

  • Condition: Seal tightly. Store at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     in the dark.
    
  • Timeline: 3–7 days. Pentane diffuses into THF, slowly lowering solubility and forcing ordered packing driven by ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     interactions.
    

Visualizing the Logic

Diagram 1: Structural Interaction Hierarchy

This diagram illustrates the competing forces that dictate how DFINB derivatives pack in the solid state.

CrystalPacking Molecule 2,4-Difluoro-5-iodonitrobenzene Sub_F Fluorine Atoms (Positions 2,4) Molecule->Sub_F Sub_I Iodine Atom (Position 5) Molecule->Sub_I Sub_NO2 Nitro Group (Position 1) Molecule->Sub_NO2 Effect_Planar Planar Conformation (Low Steric Bulk) Sub_F->Effect_Planar Low Radius Effect_Sigma Sigma-Hole Formation (Positive Potential) Sub_I->Effect_Sigma Polarizable Sub_NO2->Effect_Sigma E-Withdrawing Packing_XB Halogen Bonding (I...O Interactions) Sub_NO2->Packing_XB Acts as Acceptor Packing_Stack Pi-Pi Stacking (Short Axis) Effect_Planar->Packing_Stack Enables Packing_HB Weak C-H...F Hydrogen Bonds Effect_Planar->Packing_HB Facilitates Effect_Sigma->Packing_XB Drives Directionality

Caption: Interaction hierarchy in DFINB crystals. Iodine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-holes drive directional assembly, while Fluorine planarity enables dense stacking.

Reactivity Implications (Structure-Activity Relationship)[1]

The crystal structure data is not just static; it predicts chemical behavior.[1]

Structural FeatureCrystallographic EvidenceChemical Consequence
C-F Bond Length Short (~1.35 Å)High bond strength, yet highly activated for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

due to the ortho/para nitro activation.
C-I Bond Length Long (~2.10 Å)Weak bond.[1] The "soft" iodine is easily accessible for oxidative addition (Pd-catalysis) without interfering with the "hard" C-F sites.[1]
Nitro Torsion Low (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
The nitro group is conjugated with the ring, maximizing electron withdrawal and increasing the electrophilicity at the C-F centers.

Scientist's Recommendation: For library synthesis, perform Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) first. The crystal data shows the C-F bonds are electronically activated by the planar nitro group. Perform Suzuki/Sonogashira coupling second; the bulky Iodine is spatially distinct and remains stable during mild ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

conditions.

References

  • Li, X., Parkin, S., & Lehmler, H. J. (2014).[1] 2,4-Dichloro-1-iodo-6-nitrobenzene.[1] Acta Crystallographica Section E: Structure Reports Online.[1][2] Link

  • Sun, F., et al. (2012).[1] 2-(2,4-Difluorophenyl)-5-nitropyridine.[1][2] Acta Crystallographica Section E. Link

  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (Foundational text on I...O interactions).

  • PubChem Compound Summary. (2023). 2,4-Difluoro-1-nitrobenzene.[1][3][4] National Center for Biotechnology Information. Link[1]

  • Gilday, L. C., et al. (2015).[1] Halogen Bonding in Solution: NMR Titrations. Chemical Science. (Validating

    
    -hole behavior).
    

Sources

Validation

Technical Comparison: Fluorine vs. Iodine Leaving Group Ability in Nitrobenzenes

[1] Executive Summary In the context of nitrobenzenes, the "leaving group ability" of Fluorine (F) versus Iodine (I) presents a classic mechanistic paradox that often confuses researchers transitioning between aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the context of nitrobenzenes, the "leaving group ability" of Fluorine (F) versus Iodine (I) presents a classic mechanistic paradox that often confuses researchers transitioning between aliphatic and aromatic chemistry.

  • In Nucleophilic Aromatic Substitution (

    
    ):  Fluorine is generally the superior  leaving group (
    
    
    
    ), often reacting orders of magnitude faster than iodine.
  • In Transition Metal-Catalyzed Coupling (e.g., Pd, Ni): Iodine is the superior leaving group (

    
    ), while fluorine is typically inert.
    

This guide analyzes the electronic and kinetic factors driving this divergence, providing experimental protocols and a decision matrix to support synthetic strategy in drug development.

Mechanistic Foundations: The "Element Effect"

The reversal of reactivity order between


 and metal-catalyzed cross-coupling is dictated by the specific rate-determining step (RDS) in each catalytic cycle.
Nucleophilic Aromatic Substitution ( )

In activated systems (such as o- or p-nitrobenzenes), the reaction proceeds via an Addition-Elimination mechanism.[1]

  • Step 1 (Addition - RDS): The nucleophile attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 2 (Elimination - Fast): The leaving group is expelled, restoring aromaticity.

Why F > I? The rate of the reaction depends on the energy of the transition state leading to the Meisenheimer complex. Fluorine is the most electronegative element (


). Its powerful inductive effect (-I) withdraws electron density from the ring, significantly lowering the energy of the LUMO and stabilizing the anionic intermediate.

Crucially, the C-F bond is not broken in the rate-determining step. Therefore, the high bond strength of C-F (approx. 485 kJ/mol) does not penalize the reaction rate. This phenomenon, where the leaving group order follows electronegativity rather than bond strength (F > Cl ≈ Br > I), is known as the Element Effect .[2]

Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

These reactions typically proceed via a catalytic cycle initiated by Oxidative Addition .

  • Step 1 (Oxidative Addition - RDS): The metal center (e.g., Pd(0)) inserts into the C-X bond.

  • Step 2/3 (Transmetallation/Reductive Elimination): Subsequent steps leading to product.

Why I > F? Oxidative addition requires the cleavage of the C-X bond. Consequently, the reaction rate correlates directly with Bond Dissociation Energy (BDE). The weak C-I bond (approx. 240 kJ/mol) breaks easily, making iodonitrobenzenes highly reactive. The strong C-F bond renders fluoronitrobenzenes inert under standard Pd-catalysis conditions.

Data Presentation: Quantitative Comparison

The following table summarizes the physical properties and kinetic consequences of F vs. I substitution in nitrobenzenes.

ParameterFluorine (F)Iodine (I)Mechanistic Implication
Electronegativity (Pauling) 3.982.66F stabilizes Meisenheimer complex (SNAr).
C-X Bond Length ~1.35 Å~2.10 ÅF creates steric accessibility; I is bulky.
C-X Bond Dissociation Energy ~485 kJ/mol~240 kJ/molI facilitates Oxidative Addition (Pd/Ni).

Relative Rate (

)
~3,300 1F is vastly superior in standard SNAr.
Pd-Cat. Oxidative Addition Rate Inert (typically)Fast I is required for standard cross-coupling.

Note:


 values are representative of reactions like piperidine with 2,4-dinitrohalobenzenes in methanol at 0°C.

Visualization: Reaction Pathways

Pathway Comparison

The following diagram contrasts the energy landscapes of the two mechanisms.

ReactionPathways cluster_snar SNAr Mechanism (F is better) cluster_pd Pd-Catalyzed Coupling (I is better) Start_F Start: Ar-F TS_Add TS: Nucleophile Addition (Lower Energy due to F) Start_F->TS_Add RDS Inter_Meis Meisenheimer Complex (Stabilized by -I effect) TS_Add->Inter_Meis Product_F Product: Ar-Nu Inter_Meis->Product_F Fast Elimination Start_I Start: Ar-I TS_OxAdd TS: Oxidative Addition (Requires Bond Break) Start_I->TS_OxAdd RDS (Weak C-I Bond) Inter_Pd Ar-Pd(II)-I Intermediate TS_OxAdd->Inter_Pd Product_I Product: Ar-R Inter_Pd->Product_I Transmetallation/ Red. Elim.

Caption: Comparison of Rate-Determining Steps (RDS). In SNAr, F lowers the TS energy via electronics. In Pd-catalysis, I lowers TS energy via weak bond strength.

Experimental Protocols

Protocol A: with 4-Fluoronitrobenzene

Objective: Synthesis of 4-nitro-N-phenylaniline via nucleophilic substitution. Why F? The reaction with 4-iodonitrobenzene would be sluggish or require higher temperatures/forcing conditions.

  • Reagents:

    • 4-Fluoronitrobenzene (1.0 equiv)

    • Aniline (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

      
      ).
      
  • Procedure:

    • Dissolve 4-fluoronitrobenzene in DMF (0.5 M concentration).

    • Add

      
       followed by aniline.
      
    • Heat the mixture to 80°C under

      
       atmosphere.
      
    • Monitor: TLC will show rapid consumption of starting material (typically < 2 hours).

    • Workup: Pour into ice water. The yellow precipitate is collected by filtration.

  • Self-Validation:

    • Observation: If the reaction turns dark black immediately, the temperature is too high (decomposition). A bright yellow/orange color indicates clean formation of the nitroaniline product.

Protocol B: Suzuki-Miyaura Coupling with 4-Iodonitrobenzene

Objective: Synthesis of 4-nitrobiphenyl. Why I? 4-Fluoronitrobenzene is inert to


 under these conditions.
  • Reagents:

    • 4-Iodonitrobenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, aq. solution)
      
    • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure:

    • Degas solvents thoroughly (crucial for Pd(0) stability).

    • Combine aryl iodide, boronic acid, and catalyst in the solvent mix.

    • Heat to reflux (approx. 90-100°C) for 4-12 hours.

    • Monitor: TLC/LC-MS.

  • Self-Validation:

    • Control: Run a parallel small-scale reaction with 4-fluoronitrobenzene. It should show 0% conversion, confirming the necessity of the C-I bond for oxidative addition.

Decision Matrix for Drug Design

When designing a synthetic route involving a nitrobenzene scaffold, use the following logic flow to select the halogen.

DecisionTree Start Target Transformation? Q1 Nucleophilic Substitution (Amine/Thiol/Alkoxide addition) Start->Q1 Q2 C-C Bond Formation (Suzuki/Sonogashira/Heck) Start->Q2 Nuance Exception: Is the Nucleophile Extremely Weak / Sterically Hindered? Q1->Nuance Res2 USE IODINE (I) Weak bond allows oxidative addition. F is inert here. Q2->Res2 Res1 USE FLUORINE (F) High electronegativity accelerates rate. Clean reaction profile. Nuance->Res1 No (Standard) Res3 Consider I or Br (Elimination may become RDS) Nuance->Res3 Yes (Rare)

Caption: Strategic selection guide for Halonitrobenzenes in synthesis.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[3][4] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Rohrbaugh, D. K. (1998). Methanolysis of 2,4-dinitrohalobenzenes: A re-examination of the element effect. Journal of Physical Organic Chemistry, 11(9), 666-672.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

Sources

Comparative

Elemental Analysis Standards for 2,4-Difluoro-5-iodonitrobenzene: A Comparative Validation Guide

This guide serves as a critical technical resource for validating the purity and identity of 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3), a high-value intermediate in the synthesis of quinolone antibiotics and ant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical technical resource for validating the purity and identity of 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3), a high-value intermediate in the synthesis of quinolone antibiotics and anticancer phenylaminobenzhydroxamic acid derivatives.

Unlike simple organic molecules, this compound presents a "perfect storm" for analytical chemistry: it contains Fluorine (attacks quartz), Iodine (sublimes/incompete combustion), and a Nitro group (requires reduction). Standard elemental analysis (EA) protocols often fail, leading to false rejection of high-purity batches.

This guide objectively compares the efficacy of Automated Microanalysis (CHN) against Quantitative NMR (qNMR) and Schöniger Flask Combustion , establishing the definitive "Standard" for its analysis.

The Theoretical Standard (The Baseline)

Before evaluating analytical performance, we must establish the Theoretical Elemental Composition (The "Gold Standard"). Any deviation beyond ±0.4% (absolute) typically indicates impurities (solvents, inorganic salts, or moisture) or method failure.

Compound: 2,4-Difluoro-5-iodonitrobenzene Formula: C₆H₂F₂INO₂ Molecular Weight: 284.98 g/mol

ElementTheoretical Mass %Common Interference Source
Carbon (C) 25.29% Residual solvents (Toluene, EtOAc)
Hydrogen (H) 0.71% Moisture (H₂O) - Critical due to low H content
Nitrogen (N) 4.91% Incomplete reduction of -NO₂
Fluorine (F) 13.33% Attacks silica in CHN analyzers
Iodine (I) 44.53% Sublimation; Trapped in ash

Comparative Analysis of Validation Methods

We evaluated three analytical workflows to determine which serves as the most reliable "Standard" for this specific compound.

Method A: Automated Microanalysis (CHN + F/I Additives)

The Industry Workhorse

Mechanism: High-temperature combustion (900–1000°C) in an oxygen-enriched helium stream. Modifications for C₆H₂F₂INO₂:

  • Fluorine Management: Requires adding Magnesium Oxide (MgO) or Tungsten Trioxide (WO₃) to the sample capsule to bind Fluorine and prevent it from etching the quartz combustion tube (which forms SiF₄ and skews results).

  • Iodine Management: Iodine can form I₂ vapor that condenses in cooler parts of the instrument. Requires a distinct reduction copper zone.

FeaturePerformanceVerdict
Precision High (±0.15%)Excellent for C/N; Poor for H (due to low %H).
Speed Fast (5-10 mins)Best for high-throughput QC.
Sample Req. 1–3 mgMinimal.[1]
Interference High F attacks quartz; I requires extended combustion time.
Method B: Schöniger Oxygen Flask Combustion (Titration)

The Classical "Halogen" Standard

Mechanism: Sample is burned in a platinum basket inside an oxygen-filled flask. The gases are absorbed into a liquid (e.g., NaOH) and titrated. Relevance: This is the only method that directly quantifies the Halogens (F and I) accurately without matrix effects from the carbon backbone.

FeaturePerformanceVerdict
Precision Moderate (±0.3-0.5%)Highly operator-dependent.
Specificity Excellent Direct measurement of F (Ion Selective Electrode) and I (Thiosulfate titration).
Safety LowRisk of flask explosion with nitro compounds (shock sensitive).
Method C: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity to determine the absolute purity of the analyte by comparing proton integration signals. Why it wins for this compound: It bypasses the combustion issues of F and I entirely.

FeaturePerformanceVerdict
Precision High (±0.5%)Depends on the internal standard weighing accuracy.
Selectivity Superior Differentiates between the product and structural isomers (e.g., 2,6-difluoro).
Scope Purity OnlyDoes not prove elemental ratio, but proves molecular identity + purity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: The Optimized CHN Workflow (For C, H, N)

Use this to validate the scaffold.

  • Instrument Preparation: Use a CHNS analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Calibration Standard: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%). Do not use Sulfanilamide as the sulfur is irrelevant here.

  • Sample Preparation (Critical):

    • Weigh 2.0 ± 0.1 mg of 2,4-Difluoro-5-iodonitrobenzene into a Tin (Sn) capsule .

    • Additive: Add 5–10 mg of WO₃ (Tungsten Trioxide) powder directly over the sample. This acts as a combustion aid and prevents Fluorine from attacking the quartz liner.

    • Sealing: Cold-weld the capsule immediately. The compound is an aryl iodide and may sublime slightly under high vacuum if not sealed tight.

  • Run Conditions:

    • Furnace: 980°C.

    • Oxygen Dosing: Increase O₂ injection time by 20% to ensure complete combustion of the Nitro group.

Protocol 2: qNMR Purity Assessment (The "True" Purity)

Use this to validate the mass balance.

  • Solvent: Dissolve ~10 mg of sample in DMSO-d₆ . (Chloroform-d is acceptable, but DMSO prevents iodine stacking interactions).

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone .

    • Reasoning: The aromatic region of the analyte (C-H protons at positions 3 and 6) is sparse. TCNB provides a clean singlet that does not overlap.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial: Fluorine atoms on the ring significantly increase T1 relaxation times of adjacent protons).

    • Scans: 16–32.

  • Calculation:

    
    
    

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct validation method based on the specific "Standard" you need to meet (Regulatory vs. Internal QC).

AnalysisWorkflow Start Sample: 2,4-Difluoro-5-iodonitrobenzene Objective Define Validation Objective Start->Objective PathCHN Confirm Elemental Ratio (Check for Salts/Hydrates) Objective->PathCHN Composition PathNMR Determine Absolute Purity (Assay %) Objective->PathNMR Potency/Assay PathHalo Quantify Halogens (F, I) Objective->PathHalo Halogen Spec Combustion Automated CHN Analysis PathCHN->Combustion AdditiveCheck Add WO3 / MgO? Combustion->AdditiveCheck AdditiveCheck->Combustion No (Quartz Etching Risk) ResultCHN Pass: C/N within ±0.4% Fail: H error >0.4% (Moisture) AdditiveCheck->ResultCHN Yes (Prevents F interference) NMRSetup qNMR (DMSO-d6) Relaxation Delay > 60s PathNMR->NMRSetup ResultNMR Purity Value (e.g., 99.2%) NMRSetup->ResultNMR Schoniger Schöniger Flask Combustion (NaOH absorption) PathHalo->Schoniger Titration F: Ion Selective Electrode I: Thiosulfate Titration Schoniger->Titration

Figure 1: Analytical Decision Matrix for 2,4-Difluoro-5-iodonitrobenzene. Note the critical decision point regarding additives in CHN analysis to mitigate Fluorine interference.

Summary of Recommendations

RequirementRecommended Standard / MethodCritical Note
Routine Purity Check qNMR Most accurate. Avoids combustion artifacts.
Regulatory Filing (CoA) CHN (with WO₃) Must meet ±0.4% for C and N. H is often ignored if <1%.
Halogen Verification Schöniger Flask Only if F/I ratio is disputed.
Reference Standard NIST SRM 2141 (Urea) or Acetanilide For calibrating the CHN instrument.
Expert Insight: The "Hydrogen Trap"

For 2,4-Difluoro-5-iodonitrobenzene, the theoretical Hydrogen content is extremely low (0.71% ).

  • Problem: A variation of just 0.1% absolute error represents a 14% relative error .

  • Solution: Do not use %H as a pass/fail criterion for this specific molecule. Rely on %C and %N for composition, and qNMR for purity.

References

  • Microanalysis of Fluorine-Containing Compounds. Thermo Fisher Scientific Application Note 42167. (Demonstrates the necessity of additives for fluorinated organics). Link

  • Quantitative NMR (qNMR) for Purity Assessment. Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.[2] (Establishes qNMR as a primary ratio method orthogonal to EA). Link

  • Schöniger Flask Method for Halogen Determination. Pharmacopoeia of the People's Republic of China (ChP) / USP <461>. (Standard protocols for oxygen flask combustion).[3] Link

  • PubChem Compound Summary: 2,4-Difluoro-5-iodonitrobenzene. National Center for Biotechnology Information. (Source for physical properties and ID). Link

Sources

Validation

Comprehensive Quality Control Guide: Evaluating Reference Standards for 2,4-Difluoro-5-iodonitrobenzene

Executive Summary 2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) is a highly reactive, polyhalogenated nitroaromatic building block crucial for the synthesis of advanced active pharmaceutical ingredients (APIs), incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Difluoro-5-iodonitrobenzene (CAS: 148388-74-3) is a highly reactive, polyhalogenated nitroaromatic building block crucial for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and specialized antibacterial agents. Because halogenated nitrobenzenes carry structural alerts for mutagenicity under the ICH M7 guidelines, the analytical control of these starting materials must be absolute.

This guide objectively compares the performance, reliability, and analytical validation requirements of different tiers of 2,4-Difluoro-5-iodonitrobenzene reference standards. Furthermore, it details the field-proven, self-validating analytical protocols required to certify these standards for pharmaceutical quality control (QC).

Objective Comparison of Reference Standard Tiers

When establishing a QC framework for 2,4-Difluoro-5-iodonitrobenzene, laboratories must choose between Certified Reference Materials (CRMs), Commercial Working Standards, and In-House Synthesized Standards. The choice directly impacts the reliability of impurity tracking and regulatory compliance.

Table 1: Quantitative Comparison of Reference Standard Alternatives
ParameterISO 17034 CRM (Gold Standard)Commercial High-Purity StandardIn-House Synthesized Standard
Purity Claim

99.5% (Absolute Assay)

98.0% (Area %)
Variable (Requires internal validation)
Uncertainty (

)
Rigorously calculated (

)
Not typically providedDependent on internal metrology
Traceability SI-traceable via qNMRLot-specific CoA onlyTraceable only if calibrated vs. CRM
Isomeric Resolution Guaranteed free of positional isomersMay contain trace isomersHigh risk of co-eluting isomers
Best Use Case API release testing, regulatory filingsRoutine process monitoringEarly R&D, proof-of-concept synthesis
Relative Cost HighModerateLow (Materials) / High (Labor)

Data Synthesis: While commercial working standards are cost-effective for routine monitoring, ISO 17034 CRMs are mandatory for late-stage API release due to their self-validating metrological traceability.

The Self-Validating QC System

A reference standard cannot rely on a single chromatographic method, as UV response factors vary and co-eluting impurities can artificially inflate purity scores. To ensure Trustworthiness , the certification of a 2,4-Difluoro-5-iodonitrobenzene standard must operate as a self-validating system triangulating three independent data streams:

  • Chromatographic Mass Balance: HPLC-DAD purity minus orthogonal deductions (Karl Fischer for water, TGA/GC for residual solvents).

  • Absolute Quantitation (qNMR): Measures the exact mass fraction using an internal standard, completely independent of UV absorbance.

  • Trace Profiling: LC-APCI-MS/MS ensures no highly toxic, low-level impurities are hidden beneath the main peak.

If the purity calculated by Mass Balance matches the qNMR assay within


, the standard is mathematically self-validated.

QC_Workflow cluster_0 Orthogonal Purity Assessment Start 2,4-Difluoro-5-iodonitrobenzene Candidate Batch HPLC HPLC-DAD (PFP Column) Isomeric Purity & Mass Balance Start->HPLC qNMR Quantitative NMR (19F & 1H) Absolute Assay Validation Start->qNMR LCMS LC-APCI-MS/MS Trace Mutagenic Impurities Start->LCMS Decision Meets ISO 17034 CRM Criteria? HPLC->Decision qNMR->Decision LCMS->Decision Pass Certified Reference Material (CRM) Decision->Pass Yes (>99.5%) Fail Downgrade to Working Standard Decision->Fail No (<99.0%)

Fig 1. Self-validating orthogonal workflow for reference standard certification.

Experimental Protocols & Mechanistic Causality

Protocol 1: Isomeric Purity via HPLC-DAD

Causality & Column Selection: Standard C18 columns often fail to separate halogenated nitrobenzene positional isomers (e.g., 1,3-difluoro vs. 2,4-difluoro) due to their similar hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides unique retention mechanisms—specifically


 interactions, dipole-dipole interactions, and fluorine-fluorine affinity—offering superior selectivity for fluorinated aromatics [1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Install a PFP column (e.g., 150 mm × 4.6 mm, 3 µm). Set the column oven to 35°C to ensure reproducible

    
     interaction kinetics. Equilibrate at 1.0 mL/min with 20% B.
    
  • Sample Preparation: Accurately weigh 10.0 mg of the 2,4-Difluoro-5-iodonitrobenzene standard. Dissolve in 10 mL of Acetonitrile (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-21 min: Return to 20% B

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm (optimal for the nitroaromatic chromophore).

  • Data Analysis: Integrate all peaks

    
     0.05% area. Calculate chromatographic purity.
    
Protocol 2: Trace Impurity Profiling via LC-APCI-MS/MS

Causality & Ionization Logic: Nitrobenzene molecules are highly nonpolar and possess strong electron-withdrawing groups (


, 

). They exhibit exceptionally poor ionization efficiency under standard Electrospray Ionization (ESI). To overcome this, we employ Atmospheric Pressure Chemical Ionization (APCI) in negative mode. This environment facilitates electron-capture (EC) ionization, yielding the radical anion

(m/z 285), or phenoxide substitution products

due to trace oxygen/water in the source [2].

Ionization_Logic DFINB 2,4-Difluoro-5-iodonitrobenzene (Non-polar, High Electronegativity) APCI APCI Negative Ion Mode (Atmospheric Pressure) DFINB->APCI EC Electron Capture (EC) Nondissociative APCI->EC e- capture Subst Phenoxide Substitution Reaction APCI->Subst trace O2/H2O Ion1 Radical Anion [M]•− (m/z 285) EC->Ion1 Ion2 Substitution Product [M - F + O]− Subst->Ion2

Fig 2. APCI Negative Ionization pathways for halogenated nitrobenzenes.

Step-by-Step Methodology:

  • MS Source Optimization: Configure the mass spectrometer with an APCI probe. Set the corona discharge current to -4.0 µA, vaporizer temperature to 400°C, and capillary temperature to 250°C.

  • Sample Injection: Inject 5 µL of a 10 µg/mL standard solution (diluted in 50:50 Water:Methanol) into the LC flow (0.4 mL/min, bypassing the analytical column for direct infusion tuning).

  • Precursor Isolation: Isolate the target precursor ions: m/z 284.9 (Radical Anion) and m/z 281.9 (Substitution Product).

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV using Argon as the collision gas. Monitor the loss of the nitro group (

    
    ) or iodine radical to establish Multiple Reaction Monitoring (MRM) transitions.
    
  • Quantification: Run the candidate batch against a calibration curve of known impurities to ensure mutagenic trace residues are below the ICH M7 Threshold of Toxicological Concern (TTC) [2].

Conclusion

For the quality control of 2,4-Difluoro-5-iodonitrobenzene, commercial working standards may suffice for early-stage synthesis, but late-stage pharmaceutical manufacturing demands the rigor of an ISO 17034 CRM. By employing a self-validating framework utilizing PFP-based HPLC-DAD for isomeric resolution and APCI-MS/MS for trace mutagenic impurity profiling, laboratories can ensure absolute metrological traceability and regulatory compliance.

References

  • MDPI Pharmaceuticals. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. Retrieved from: [Link] [2]

  • PubChemLite. 2,4-difluoro-5-iodonitrobenzene (C6H2F2INO2). Université du Luxembourg. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,4-Difluoro-5-iodonitrobenzene

The following technical guide details the disposal and handling procedures for 2,4-Difluoro-5-iodonitrobenzene . This compound represents a specific class of polyhalogenated nitroaromatics , characterized by high electro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the disposal and handling procedures for 2,4-Difluoro-5-iodonitrobenzene . This compound represents a specific class of polyhalogenated nitroaromatics , characterized by high electrophilicity and potential shock sensitivity under extreme conditions.[1]

This guide prioritizes chemical stability during the waste lifecycle, preventing inadvertent nucleophilic aromatic substitution (


) reactions that can lead to runaway exotherms in waste containers.[1]

[1][2][3][4]

Chemical Profile & Hazard Causality

To dispose of this chemical safely, you must understand why it poses a risk.[1] The presence of the nitro group (


)  withdraws electron density from the benzene ring, activating the fluorine atoms  at positions 2 and 4 for rapid displacement by nucleophiles (bases, amines).[1]
  • Primary Hazard: Runaway Exotherm. Mixing this compound with high-pH waste (hydroxides, amines) can trigger a violent

    
     reaction, generating heat and potentially rupturing waste containers.[1][2]
    
  • Secondary Hazard: Toxic Combustion Byproducts. Thermal decomposition releases Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Nitrogen Oxides (

    
    ).[1][2]
    
  • Physical State: Typically a low-melting solid or liquid (depending on purity/temperature).[1][2]

Quantitative Hazard Summary
PropertyData / LimitOperational Implication
Reactivity Group Halogenated NitroaromaticDO NOT mix with bases, reducing agents, or metals.[1][2]
Flash Point > 90°C (Estimated)Combustible; requires Class II or III storage.[1]
Combustion Products HF, HI,

, CO
Incineration requires acid gas scrubbing.[1]
Waste Class (RCRA) D003 (Reactivity potential), D001Likely requires segregation as "Reactive/Toxic".[1][2]

Pre-Disposal: Segregation & Packaging

Trustworthiness Protocol: The following segregation logic is self-validating. Before adding this chemical to any waste stream, perform the "Acid/Base Check" described below.[1]

Waste Stream Segregation

CRITICAL: Never dispose of 2,4-Difluoro-5-iodonitrobenzene in general "Organic Solvent" waste if that container holds amines (e.g., triethylamine, pyridine) or inorganic bases.[1][2]

  • Designated Stream: Segregate into a "Halogenated Organics - Neutral/Acidic" stream.

  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2] Avoid metal containers due to potential corrosion from hydrolysis products (HF/HI).

  • Labeling: Mark container clearly:

    • Contains: 2,4-Difluoro-5-iodonitrobenzene[1][2]

    • Hazard: TOXIC, CONTACT HAZARD, DO NOT MIX WITH BASES[1][2]

Visualization: Segregation Decision Tree

SegregationLogic Start Waste: 2,4-Difluoro-5-iodonitrobenzene CheckpH Check Waste Container pH Start->CheckpH IsBasic Is pH > 8 or contains Amines? CheckpH->IsBasic Stop STOP: Exotherm Risk (S_NAr Reaction) IsBasic->Stop Yes Safe Proceed: Neutral/Acidic Halogenated Waste IsBasic->Safe No Incineration Destruction: High-Temp Incineration (w/ Scrubber) Safe->Incineration

Figure 1: Decision logic for preventing incompatible waste mixing. Note the critical stop point at basic pH.[1][2]

Disposal Workflows

Scenario A: Small-Scale Lab Disposal (< 100 g)

This protocol applies to residual amounts in reaction flasks or expired reagent bottles.[1][2]

  • Dissolution (if solid): Dissolve the residue in a minimal amount of a compatible non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Transfer: Pour into the segregated Halogenated Waste container.

  • Rinse: Rinse the original vessel twice with the same solvent; add rinsate to the waste container.[1]

  • Decontamination: The empty vessel should be washed with acetone, then soap and water.[1] Note: If the original container held pure substance, triple rinse before discarding the glass.[1]

Scenario B: Spillage Cleanup

Objective: Containment without triggering reaction.

  • Evacuate & Ventilate: Clear the immediate area.[1][3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If dust/aerosol is present, use a half-mask respirator with organic vapor/acid gas cartridges.[1][2]

  • Absorb:

    • Do NOT use sawdust or paper towels (combustibles).[1][2]

    • USE Vermiculite, dry sand, or a commercial "Chem-Sorb" pad.[1][2]

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Label: "Hazardous Waste - Debris contaminated with 2,4-Difluoro-5-iodonitrobenzene."[1][2]

Scenario C: Final Destruction (Contractor Level)

Researchers do not destroy this chemical in-house.[1][2] It must be shipped to a licensed facility.[1][3]

  • Method: Rotary Kiln Incineration.[1]

  • Requirement: The incinerator must be equipped with a Wet Scrubber (typically caustic soda) to capture acid gases (HF and HI) generated during combustion.[1][2]

  • Verification: Ensure the waste manifest lists "Halogenated Organic" to prevent it from being routed to fuel blending programs (which may not have adequate scrubbing for high-iodine/fluorine content).[1][2]

Scientific Grounding & References

Mechanism of Instability

The disposal restrictions are grounded in the reactivity of the 2,4-difluoro motif.[1][2] In the presence of a base (


), the fluorine at the 4-position is highly susceptible to displacement, releasing fluoride ions and generating heat.[1][2]


This reaction is accelerated by the electron-withdrawing nitro group and the iodine atom (inductive effects).[1][2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Segregation of Incompatible Chemicals. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 2,4-Difluoro-5-iodonitrobenzene

Topic: Personal Protective Equipment & Handling Protocol for 2,4-Difluoro-5-iodonitrobenzene CAS: 148388-74-3 (also referenced as 1,5-Difluoro-2-iodo-4-nitrobenzene) Executive Summary: The Molecule & The Mission Context:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 2,4-Difluoro-5-iodonitrobenzene CAS: 148388-74-3 (also referenced as 1,5-Difluoro-2-iodo-4-nitrobenzene)

Executive Summary: The Molecule & The Mission

Context: 2,4-Difluoro-5-iodonitrobenzene is not a generic solvent; it is a high-value, electrophilic scaffold commonly used in nucleophilic aromatic substitution (


) to synthesize kinase inhibitors and advanced agrochemicals. Its structure features a "trap-door" reactivity: the fluorines are labile, the nitro group activates the ring, and the iodine handles cross-coupling.

The Safety Philosophy: As Senior Application Scientists, we do not merely "wear gear"; we deploy a defensive barrier strategy. This compound combines the toxicity profile of nitroaromatics (potential methemoglobinemia agents) with the sensitizing power of organohalogens. Our goal is zero transdermal or inhalation uptake.[1]

Hazard Deconstruction & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents a "Triad of Risk":

Structural FeatureHazard ImplicationOperational Countermeasure
Nitro Group (

)
Energetic & Toxic. Potential for rapid decomposition if heated with strong bases. High risk of blood toxicity (cyanosis) if absorbed.Strict Temperature Control. Never heat neat. Double-gloving is mandatory to prevent skin absorption.
C-I Bond (Iodine) Photolability. Carbon-Iodine bonds are weak; UV light can cleave them, releasing free iodine radicals and degrading the reagent.Amber Glassware. Handle under low light or wrap vessels in foil.
Difluoro Moiety High Electrophilicity. Makes the ring highly reactive toward nucleophiles (like protein residues in your skin).Moisture Exclusion. Keep containers desiccated. Treat skin contact as a chemical burn risk.

The PPE Matrix: Defensive Barrier Strategy

Standard lab coats are insufficient. The lipophilicity of halogenated nitrobenzenes allows them to permeate standard latex rapidly.

Personal Protective Equipment Specifications
Zone of ProtectionRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent) Safety glasses are inadequate for powders that can sublime or aerosolize. Goggles seal the orbital area against dust entry.
Dermal (Hand) Double Nitrile Protocol (Inner: 4 mil / Outer: 8 mil)Nitroaromatics can permeate thin nitrile. The "sacrificial outer layer" technique allows you to discard the top glove immediately upon contamination without exposing skin.
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary Control. If weighing >500mg outside a hood, a P100/N95 Particulate Respirator is required to mitigate dust inhalation.
Body Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin if a reaction exotherms/flashes. 100% Cotton or Nomex is required.

Operational Workflow: Step-by-Step Protocol

This protocol treats the compound as a potential sensitizer and energetic material.

Phase A: Preparation & Weighing
  • Static Control: Fine organic powders accumulate static charge, causing them to "jump" off spatulas. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat. This prevents neck contamination of the reaction vessel.

Phase B: Reaction Setup ( Context)
  • Inertion: This compound is sensitive to moisture. Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

  • The "Cold Start": If reacting with strong nucleophiles (amines/alkoxides), cool the solvent system to 0°C before adding the 2,4-Difluoro-5-iodonitrobenzene. This mitigates the risk of a runaway exotherm typical of activated fluoro-aromatics.

Phase C: Quench & Cleanup[2]
  • Acidic Quench: If a base was used, quench with dilute HCl or Ammonium Chloride. Avoid quenching directly with strong oxidizers (like bleach), which can react violently with the nitro group.

  • Decontamination: Wipe all surfaces with a surfactant (soap/water) followed by an isopropanol rinse.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and disposal.

Diagram 1: Handling & PPE Decision Logic

PPE_Logic cluster_0 Critical Safety Gate Start Handling 2,4-Difluoro-5-iodonitrobenzene StateCheck State: Solid Powder? Start->StateCheck QuantityCheck Quantity > 500mg? StateCheck->QuantityCheck Yes StandardPPE Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses QuantityCheck->StandardPPE No HighExpPPE High Exposure PPE: + P100 Respirator + Chemical Goggles + Tyvek Sleeves QuantityCheck->HighExpPPE Yes Hood Engineering Control: Fume Hood Required StandardPPE->Hood HighExpPPE->Hood

Caption: Decision matrix for escalating PPE based on quantity and physical state. Note the shift to respiratory protection at higher quantities.

Diagram 2: Cradle-to-Grave Workflow

Workflow Storage Storage: < 25°C, Dry, Dark (Amber Vial) Weighing Weighing: Anti-static Boat Inside Hood Storage->Weighing Retrieve Reaction Reaction: Inert Atmosphere (Ar/N2) Temp < 80°C Weighing->Reaction Transfer Quench Quench: Dilute Acid/NH4Cl No Strong Oxidizers Reaction->Quench Complete Disposal Disposal: Halogenated Organic Waste (Code F002/Similar) Quench->Disposal Waste Stream

Caption: Operational lifecycle emphasizing light protection in storage and segregation of halogenated waste.

Waste Disposal Strategy

Proper disposal is the final step of a successful experiment.

  • Classification: This material is a Halogenated Organic Solvent/Solid .

    • Why? The presence of Fluorine and Iodine prohibits it from being burned in standard non-halogenated kilns due to the formation of acid gases (HF, HI) and potential dioxin precursors.

  • Segregation:

    • DO NOT mix with strong oxidizing acids (Nitric/Perchloric) in the waste container.

    • DO NOT mix with aqueous basic waste (risk of heat generation).

  • Labeling: clearly mark the waste tag with "Halogenated" and "Nitro-aromatic."

References

  • PubChem. (n.d.). 2,4-Difluoro-5-iodonitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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